Product packaging for 1,2,3-Benzothiadiazole-5-carbonyl chloride(Cat. No.:CAS No. 321309-32-4)

1,2,3-Benzothiadiazole-5-carbonyl chloride

Cat. No.: B1273800
CAS No.: 321309-32-4
M. Wt: 198.63 g/mol
InChI Key: VOSTUOLSYXVSND-UHFFFAOYSA-N
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Description

1,2,3-Benzothiadiazole-5-carbonyl chloride is a useful research compound. Its molecular formula is C7H3ClN2OS and its molecular weight is 198.63 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3ClN2OS B1273800 1,2,3-Benzothiadiazole-5-carbonyl chloride CAS No. 321309-32-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3-benzothiadiazole-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2OS/c8-7(11)4-1-2-6-5(3-4)9-10-12-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSTUOLSYXVSND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)Cl)N=NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370735
Record name 1,2,3-benzothiadiazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321309-32-4
Record name 1,2,3-benzothiadiazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,2,3-Benzothiadiazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 1,2,3-benzothiadiazole-5-carbonyl chloride, a key building block in medicinal chemistry and drug discovery. The document outlines a plausible and scientifically sound multi-step synthesis, starting from commercially available precursors. Detailed experimental protocols, where available in the public domain, and representative reaction mechanisms are provided. All quantitative data is summarized for clarity, and logical workflows are visualized using Graphviz diagrams.

Introduction

1,2,3-Benzothiadiazole derivatives are a class of heterocyclic compounds that have garnered significant interest in pharmaceutical research due to their diverse biological activities. The carbonyl chloride functional group at the 5-position of the benzothiadiazole ring serves as a versatile handle for the synthesis of a wide array of derivatives, including amides, esters, and ketones, making it a valuable intermediate for the construction of compound libraries for high-throughput screening. This guide details a likely synthetic route to this compound, focusing on the core chemical transformations required.

Overall Synthesis Pathway

The synthesis of this compound can be envisioned as a three-stage process, commencing with the preparation of a key substituted benzoic acid precursor, followed by the formation of the benzothiadiazole ring system, and culminating in the conversion to the final acid chloride.

Synthesis_Pathway A 4-Amino-3-chlorobenzoic acid B 4-Amino-3-mercaptobenzoic acid A->B Thiolation C 1,2,3-Benzothiadiazole-5-carboxylic acid B->C Diazotization & Cyclization D This compound C->D Chlorination

Caption: Overall synthetic route to this compound.

Experimental Protocols and Data

Stage 1: Synthesis of 4-Amino-3-mercaptobenzoic acid

The synthesis of the crucial intermediate, 4-amino-3-mercaptobenzoic acid, can be achieved from 4-amino-3-chlorobenzoic acid. This transformation involves a nucleophilic aromatic substitution reaction to introduce the thiol group. While a specific improved preparation has been noted in the literature, a detailed protocol is outlined here based on analogous reactions.[1]

Reaction Scheme:

Stage1 reactant 4-Amino-3-chlorobenzoic acid product 4-Amino-3-mercaptobenzoic acid reactant->product reagents 1. Na2S2 2. Reduction reagents->product

Caption: Synthesis of 4-amino-3-mercaptobenzoic acid.

Experimental Protocol (Representative):

Quantitative Data:

ParameterValueReference
Starting Material4-Amino-3-chlorobenzoic acidN/A
Key ReagentsSodium disulfide (or other sulfur transfer reagent), reducing agentN/A
Solvente.g., Water, EthanolN/A
Reaction TemperatureN/AN/A
Reaction TimeN/AN/A
YieldN/AN/A
Stage 2: Synthesis of 1,2,3-Benzothiadiazole-5-carboxylic acid

This stage involves the formation of the 1,2,3-benzothiadiazole ring through diazotization of the amino group of 4-amino-3-mercaptobenzoic acid, followed by intramolecular cyclization.

Reaction Scheme:

Stage2 reactant 4-Amino-3-mercaptobenzoic acid product 1,2,3-Benzothiadiazole-5-carboxylic acid reactant->product reagents NaNO2, HCl (aq) 0-5 °C reagents->product

Caption: Synthesis of 1,2,3-benzothiadiazole-5-carboxylic acid.

Experimental Protocol (Representative):

  • Suspend 4-amino-3-mercaptobenzoic acid in an aqueous acidic solution (e.g., HCl or H2SO4) and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO2) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at this temperature for a specified period to allow for the formation of the diazonium salt and subsequent intramolecular cyclization.

  • The product, 1,2,3-benzothiadiazole-5-carboxylic acid, may precipitate from the reaction mixture and can be collected by filtration.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Quantitative Data:

ParameterValueReference
Starting Material4-Amino-3-mercaptobenzoic acidN/A
Key ReagentsSodium nitrite, Hydrochloric acidN/A
SolventWaterN/A
Reaction Temperature0-5 °CN/A
Reaction TimeN/AN/A
YieldN/AN/A
Stage 3: Synthesis of this compound

The final step is the conversion of the carboxylic acid to the corresponding acid chloride. This is a standard transformation in organic synthesis, commonly achieved using thionyl chloride (SOCl2) or oxalyl chloride.

Reaction Scheme:

Stage3 reactant 1,2,3-Benzothiadiazole-5-carboxylic acid product This compound reactant->product reagents SOCl2 (Thionyl chloride) Reflux reagents->product

Caption: Synthesis of this compound.

Experimental Protocol (Representative):

The following is a general procedure for the conversion of a carboxylic acid to an acid chloride using thionyl chloride.[5]

  • To a flask containing 1,2,3-benzothiadiazole-5-carboxylic acid, add an excess of thionyl chloride. A co-solvent such as toluene or dichloromethane may be used, and a catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress (e.g., by observing the cessation of gas evolution - HCl and SO2).

  • After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.

  • The crude this compound can be purified by distillation or used directly in the next step.

Quantitative Data:

ParameterValueReference
Starting Material1,2,3-Benzothiadiazole-5-carboxylic acidN/A
Key ReagentsThionyl chloride (SOCl2), cat. DMFN/A
SolventNeat or Toluene/DCMN/A
Reaction TemperatureRefluxN/A
Reaction Time2-4 hours (typical)N/A
YieldTypically high (>90%)N/A

Logical Workflow for Synthesis

The following diagram illustrates the logical progression of the synthesis, highlighting the key transformations and intermediates.

Logical_Workflow cluster_start Starting Material cluster_inter1 Intermediate 1 cluster_inter2 Intermediate 2 cluster_final Final Product start 4-Amino-3-chlorobenzoic acid inter1 4-Amino-3-mercaptobenzoic acid start->inter1 Nucleophilic Substitution (Thiolation) inter2 1,2,3-Benzothiadiazole-5-carboxylic acid inter1->inter2 Diazotization & Intramolecular Cyclization final_product This compound inter2->final_product Chlorination (Acid Chloride Formation)

Caption: Logical workflow of the synthesis process.

Conclusion

This technical guide has outlined a viable synthetic pathway for the preparation of this compound. The proposed route relies on established and well-understood chemical transformations. While specific, detailed experimental protocols for each step are not fully consolidated in the public literature, this guide provides a strong foundation for researchers to develop a robust and efficient synthesis of this important chemical intermediate. Further experimental optimization and characterization at each stage are recommended to ensure high purity and yield of the final product.

References

An In-depth Technical Guide to 1,2,3-Benzothiadiazole-5-carbonyl chloride: Physicochemical Properties, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3-Benzothiadiazole-5-carbonyl chloride is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining the benzothiadiazole core with a reactive acyl chloride moiety, make it a versatile building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical properties, a detailed hypothetical synthesis protocol, and an exploration of the potential biological activities and applications of this compound and its derivatives. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of new pharmaceuticals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in chemical synthesis and drug design. The key properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₇H₃ClN₂OS[1][2]
Molecular Weight 198.63 g/mol [2][3]
Appearance Solid (predicted)
Melting Point 94-98 °C[3]
Boiling Point 311.0 ± 34.0 °C (Predicted)[3]
CAS Number 321309-32-4[2]
Purity 95% (commercially available)[4][5]
Solubility Soluble in organic solvents.[6]

Synthesis and Experimental Protocols

A plausible and commonly employed synthetic route to this compound involves a two-step process: the formation of the corresponding carboxylic acid, followed by its conversion to the acyl chloride. While a specific protocol for the 5-carbonyl chloride derivative is not detailed in the literature, a general methodology can be adapted from the synthesis of related compounds.

Step 1: Synthesis of 1,2,3-Benzothiadiazole-5-carboxylic acid

The synthesis of the carboxylic acid precursor is a critical first step. A detailed protocol for a related compound, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, provides a solid foundation for this synthesis.[7] The Hurd-Mori reaction is a key transformation in forming the 1,2,3-thiadiazole ring.[8]

Materials:

  • Appropriately substituted aminothiophenol derivative

  • Sodium nitrite

  • Hydrochloric acid

  • Reagents for the introduction of the carboxyl group (e.g., via a Sandmeyer reaction with cuprous cyanide followed by hydrolysis)

  • Organic solvents (e.g., ethanol, dichloromethane, ethyl acetate)

  • Aqueous solutions for workup (e.g., saturated sodium bicarbonate, brine)

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure (Hypothetical):

  • Diazotization: An appropriately substituted 2-aminothiophenol is diazotized using sodium nitrite in the presence of a mineral acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the diazonium salt.

  • Cyclization: The diazonium salt undergoes spontaneous cyclization to form the 1,2,3-benzothiadiazole ring system.

  • Carboxylation: The carboxyl group can be introduced at the 5-position through various methods, such as a Sandmeyer reaction on a 5-amino-1,2,3-benzothiadiazole precursor using cuprous cyanide to form the nitrile, followed by acidic or basic hydrolysis to the carboxylic acid.

  • Workup and Purification: The reaction mixture is worked up by extraction with an organic solvent. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization.

Step 2: Conversion to this compound

The conversion of the carboxylic acid to the corresponding acyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.[9]

Materials:

  • 1,2,3-Benzothiadiazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • Anhydrous organic solvent (e.g., dichloromethane, toluene)

  • Catalytic amount of dimethylformamide (DMF) (if using oxalyl chloride)

Equipment:

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), 1,2,3-Benzothiadiazole-5-carboxylic acid is suspended in an anhydrous solvent.

  • Addition of Chlorinating Agent: Thionyl chloride (or oxalyl chloride with a catalytic amount of DMF) is added dropwise to the suspension at room temperature.

  • Reaction: The mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by the cessation of gas evolution and TLC).

  • Isolation: The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude this compound. The product is typically used in the next step without further purification due to its reactivity.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Carboxylic Acid cluster_step2 Step 2: Conversion to Acyl Chloride Aminothiophenol Aminothiophenol Diazotization Diazotization Aminothiophenol->Diazotization NaNO₂, HCl Cyclization Cyclization Diazotization->Cyclization Spontaneous Carboxylation Carboxylation Cyclization->Carboxylation 1. CuCN 2. H₃O⁺ 1,2,3-Benzothiadiazole-5-carboxylic acid 1,2,3-Benzothiadiazole-5-carboxylic acid Carboxylation->1,2,3-Benzothiadiazole-5-carboxylic acid Chlorination Chlorination 1,2,3-Benzothiadiazole-5-carboxylic acid->Chlorination SOCl₂ or (COCl)₂ This compound This compound Chlorination->this compound

Caption: Synthetic pathway for this compound.

Reactivity and Potential Applications in Drug Development

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic acyl substitution reactions.[10] This reactivity allows for the facile introduction of the benzothiadiazole moiety into a wide range of molecules.

Nucleophilic Acyl Substitution Reactions

The acyl chloride can react with various nucleophiles to form a diverse array of derivatives:

  • Amides: Reaction with primary or secondary amines yields the corresponding amides.

  • Esters: Reaction with alcohols produces esters.

  • Ketones: Friedel-Crafts acylation of aromatic compounds can lead to the formation of ketones.

These reactions are fundamental in medicinal chemistry for creating libraries of compounds for biological screening.

Reactivity_Diagram This compound This compound Amide Derivative Amide Derivative This compound->Amide Derivative R₂NH Ester Derivative Ester Derivative This compound->Ester Derivative R'OH Ketone Derivative Ketone Derivative This compound->Ketone Derivative Ar-H, AlCl₃

Caption: Reactivity of this compound.

Biological Significance of the 1,2,3-Benzothiadiazole Core

The 1,2,3-benzothiadiazole scaffold is a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in biologically active compounds.[11][12] Derivatives of benzothiadiazole have been reported to exhibit a wide range of pharmacological activities, including:

  • Antimicrobial and Antifungal Activity: The benzothiazole nucleus is a key component in many compounds with demonstrated efficacy against various bacterial and fungal strains.[10]

  • Anticancer Activity: Several benzothiazole derivatives have shown potent anticancer properties, with some acting as inhibitors of key signaling pathways involved in cancer progression, such as the PI3K/AKT and STAT3 pathways.[13][14]

  • Antidiabetic Properties: The benzothiadiazole scaffold has been explored for the development of antidiabetic agents.[15]

  • Plant Activators: Certain benzothiadiazole derivatives, such as benzo(1,2,3)thiadiazole-7-carbothioic acid S-methyl ester (BTH), are known to induce systemic acquired resistance in plants, protecting them from a broad range of pathogens.[16][17]

While direct studies on the modulation of specific signaling pathways by this compound are not available, its utility as a synthetic intermediate allows for the creation of derivatives that can be tested for their ability to interact with various biological targets. For instance, a study on 6-chloro-1,2,3-benzothiadiazole demonstrated its inhibitory effect on oxidative phosphorylation in rat liver mitochondria, suggesting a potential mechanism of action for this class of compounds.[18]

Conclusion

This compound represents a valuable and reactive building block for the synthesis of novel compounds with potential therapeutic applications. While detailed experimental data for this specific molecule is limited, its fundamental physicochemical properties and predictable reactivity provide a solid basis for its use in drug discovery programs. The diverse biological activities associated with the benzothiadiazole core structure underscore the potential of its derivatives as candidates for the treatment of a wide range of diseases, from infectious diseases to cancer. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to 1,2,3-Benzothiadiazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2,3-Benzothiadiazole-5-carbonyl chloride, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical and physical properties, provides experimentally derived protocols for its synthesis, and summarizes available spectroscopic data. Furthermore, it explores the broader context of benzothiadiazole derivatives in drug development, including their interaction with key signaling pathways, to inform future research and application.

Introduction

1,2,3-Benzothiadiazole and its derivatives are a class of bicyclic heterocyclic compounds that have garnered considerable attention in the field of pharmacology due to their diverse biological activities. These activities include potential applications as anticancer, antimicrobial, and anti-inflammatory agents. The introduction of a carbonyl chloride functional group at the 5-position of the benzothiadiazole scaffold creates a highly reactive intermediate, this compound, which serves as a versatile building block for the synthesis of a wide array of novel derivatives for drug discovery programs.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueReference
CAS Number 321309-32-4[1]
Molecular Formula C₇H₃ClN₂OS[2]
Molecular Weight 198.63 g/mol [2]
Melting Point 94-98 °C[2]
Boiling Point 311.0 ± 34.0 °C (Predicted)[2]

Synthesis

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the precursor, 1,2,3-Benzothiadiazole-5-carboxylic acid, followed by its conversion to the corresponding acyl chloride.

Experimental Protocol: Synthesis of 1,2,3-Benzothiadiazole-5-carboxylic acid

Materials:

  • Appropriate semicarbazone precursor

  • Thionyl chloride

  • Dichloromethane or Dioxane

  • Sodium hydroxide or Lithium hydroxide

  • Methanol or Ethanol

  • Hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Brine

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

Step 1: Hurd-Mori Cyclization

  • Suspend the dry semicarbazone precursor (1.0 eq) in dichloromethane or dioxane in a round-bottom flask.

  • Cool the suspension in an ice bath with stirring.

  • Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., dichloromethane or ethyl acetate) and washed sequentially with saturated sodium bicarbonate solution and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester intermediate.[3]

  • Purify the crude product by column chromatography or recrystallization.

Step 2: Hydrolysis

  • Dissolve the purified ester in a mixture of methanol or ethanol and an aqueous solution of sodium hydroxide or lithium hydroxide.

  • Heat the mixture to reflux and stir for several hours, monitoring the disappearance of the starting material by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the alcohol from the reaction mixture using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of approximately 2-3 by the dropwise addition of hydrochloric acid, which should precipitate the carboxylic acid.[3]

  • Extract the aqueous mixture with ethyl acetate and wash the combined organic extracts with brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 1,2,3-Benzothiadiazole-5-carboxylic acid.

  • The crude product can be further purified by recrystallization.[3]

Experimental Protocol: Conversion to this compound

The conversion of the carboxylic acid to the acyl chloride can be achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride.

Materials:

  • 1,2,3-Benzothiadiazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)

Equipment:

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve 1,2,3-Benzothiadiazole-5-carboxylic acid in an excess of thionyl chloride or in an anhydrous solvent with oxalyl chloride.

  • If using oxalyl chloride, add a catalytic amount of DMF.

  • Heat the reaction mixture to reflux and maintain for several hours until the evolution of gas (HCl and SO₂ with thionyl chloride, or HCl, CO, and CO₂ with oxalyl chloride) ceases.

  • Monitor the reaction progress by observing the dissolution of the starting material and the cessation of gas evolution.

  • After the reaction is complete, remove the excess chlorinating agent and solvent under reduced pressure using a rotary evaporator.

  • The resulting crude this compound can often be used in the next step without further purification. If necessary, it can be purified by distillation under reduced pressure or recrystallization.

Synthetic workflow for this compound.

Spectroscopic Data

While specific, high-resolution spectra for this compound are not widely published, the expected spectral characteristics can be inferred from data on related compounds and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of the parent 1,2,3-Benzothiadiazole shows signals in the aromatic region.[4] For the 5-carbonyl chloride derivative, three distinct aromatic proton signals are expected. The proton at position 4 would likely be the most deshielded due to the anisotropic effect of the carbonyl group. The protons at positions 6 and 7 would also exhibit characteristic splitting patterns (doublet and doublet of doublets, respectively) based on their coupling with adjacent protons.

  • ¹³C NMR: The carbon NMR spectrum is expected to show seven distinct signals. The carbonyl carbon will appear significantly downfield, typically in the range of 160-180 ppm. The aromatic carbons will resonate in the typical range of 110-150 ppm. The specific chemical shifts will be influenced by the electron-withdrawing nature of the thiadiazole ring and the carbonyl chloride group.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

  • C=O Stretch: A strong, sharp absorption band characteristic of an acyl chloride carbonyl group is expected in the region of 1750-1815 cm⁻¹.

  • Aromatic C=C Stretch: Multiple bands of variable intensity will appear in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the benzene ring.

  • C-H Stretch (Aromatic): A weak to medium absorption band is expected above 3000 cm⁻¹ for the aromatic C-H stretching vibrations.

  • C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the carbon-chlorine stretch.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (198.63). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) and one sulfur atom. Common fragmentation pathways for related benzothiadiazole derivatives involve the loss of N₂ and subsequent fragmentation of the remaining structure.[5]

Applications in Drug Development and Signaling Pathways

Benzothiadiazole derivatives have demonstrated a wide range of pharmacological activities, making them attractive scaffolds for drug discovery.[6] They have been investigated for their potential as:

  • Anticancer Agents: Certain benzothiazole derivatives have been shown to inhibit the STAT3 signaling pathway, which is often constitutively activated in many cancers.[7][8] These compounds can block the phosphorylation of STAT3, leading to the suppression of downstream gene expression involved in cell proliferation and survival, ultimately inducing apoptosis in cancer cells.[7]

  • Systemic Acquired Resistance (SAR) Inducers: In agriculture, some benzothiadiazole derivatives have been shown to induce systemic acquired resistance in plants, protecting them from a broad spectrum of pathogens. This involves the activation of plant defense signaling pathways, including those mediated by salicylic acid, jasmonate, and ethylene.[9]

  • Antimicrobial and Anti-inflammatory Agents: The benzothiazole nucleus is a key pharmacophore in various compounds exhibiting antimicrobial and anti-inflammatory properties.[6]

STAT3_Pathway cluster_0 Cytokine Signaling cluster_1 STAT3 Activation cluster_2 Nuclear Translocation & Gene Expression cluster_3 Cellular Response IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R JAK JAK IL6R->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Tyr705/Ser727) STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Target_Genes Target Genes (c-MYC, MCL-1) Nucleus->Target_Genes Transcription Proliferation_Survival Cell Proliferation & Survival Target_Genes->Proliferation_Survival Inhibitor Benzothiazole Derivative (e.g., B19) Inhibitor->pSTAT3

Inhibition of the STAT3 signaling pathway by benzothiazole derivatives.

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of novel compounds with potential therapeutic applications. Its utility stems from the versatile chemistry of the acyl chloride group, allowing for the introduction of diverse functionalities to the benzothiadiazole scaffold. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full potential in drug discovery and development. The insights into the role of benzothiadiazoles in modulating key signaling pathways, such as STAT3, provide a strong rationale for the continued exploration of this chemical class in the search for new therapeutic agents.

References

A Technical Guide to the Structure Elucidation of 1,2,3-Benzothiadiazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies required for the complete structure elucidation of 1,2,3-Benzothiadiazole-5-carbonyl chloride (C₇H₃ClN₂OS). The document details the principal synthetic route from its carboxylic acid precursor and outlines the core spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—that are essential for its characterization. Predicted spectroscopic data are summarized in tabular format, and detailed experimental protocols are provided. Furthermore, logical workflows are visualized using Graphviz diagrams to illustrate the synthesis and the structure elucidation process, serving as a practical reference for researchers in organic synthesis and medicinal chemistry.

Introduction

1,2,3-Benzothiadiazole is a bicyclic aromatic heterocycle composed of a benzene ring fused to a 1,2,3-thiadiazole ring.[1] This scaffold and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[2][3] The functionalization of the benzothiadiazole core, particularly with reactive moieties like a carbonyl chloride at the 5-position, creates a versatile building block for the synthesis of more complex molecules, such as amides and esters, for drug discovery programs.

Accurate structural confirmation of such reactive intermediates is paramount. This guide details the systematic approach to elucidating the structure of this compound, focusing on the interpretation of key analytical data.

Synthesis Pathway

The most common and efficient method for preparing an acyl chloride is the reaction of the corresponding carboxylic acid with thionyl chloride (SOCl₂).[4] This reaction is well-suited for laboratory preparations as the by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed.[4][5]

The synthesis of this compound proceeds via the treatment of 1,2,3-Benzothiadiazole-5-carboxylic acid with an excess of thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).

Synthesis_Workflow cluster_reactants Reactants cluster_products Products Precursor 1,2,3-Benzothiadiazole- 5-carboxylic Acid Product 1,2,3-Benzothiadiazole- 5-carbonyl chloride Precursor->Product Reflux, cat. DMF Reagent Thionyl Chloride (SOCl₂) Reagent->Product Byproduct SO₂ (g) + HCl (g) Product->Byproduct

Figure 1: Synthesis workflow for this compound.
Experimental Protocol: Synthesis

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 1,2,3-Benzothiadiazole-5-carboxylic acid (1.0 eq) in an excess of thionyl chloride (5.0-10.0 eq).

  • Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 76 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

  • Workup: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. The crude product is often obtained as a solid.

  • Purification: Recrystallize the crude solid from a suitable anhydrous solvent (e.g., hexanes or chloroform) to yield the purified this compound.

Spectroscopic Characterization

The confirmation of the target structure relies on a synergistic analysis of data from multiple spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of the molecule. For this compound (C₇H₃ClN₂OS), the presence of chlorine is a key diagnostic feature due to its isotopic signature (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Table 1: Predicted Mass Spectrometry Data

m/z (Fragment Ion) Predicted Relative Abundance Assignment
198/200 High (3:1 ratio) [M]⁺, Molecular ion peak corresponding to ³⁵Cl and ³⁷Cl isotopes.
163 Moderate [M - Cl]⁺, Loss of the chlorine radical.

| 135 | Moderate | [M - Cl - CO]⁺, Subsequent loss of carbon monoxide (acylium ion fragmentation). |

Experimental Protocol: Mass Spectrometry
  • Technique: Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Sample Preparation: Dissolve a small amount of the sample (~0.1 mg) in a suitable solvent (e.g., acetonitrile or dichloromethane) for ESI, or introduce it directly for EI.

  • Analysis: Acquire a full scan mass spectrum in positive ion mode. The high-resolution mass spectrometry (HRMS) data should be used to confirm the elemental formula.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The most prominent feature for an acyl chloride is the carbonyl (C=O) stretching vibration, which appears at a characteristically high frequency.

Table 2: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Assignment
~3100-3000 Weak-Medium Aromatic C-H stretch.
~1775-1760 Strong, Sharp C=O stretch of the aromatic acyl chloride.[6] Conjugation slightly lowers the frequency from aliphatic acyl chlorides (~1800 cm⁻¹).[6][7]
~1600, ~1450 Medium Aromatic C=C ring stretches.

| ~800-600 | Medium-Strong | C-Cl stretch. |

Experimental Protocol: Infrared Spectroscopy
  • Technique: Attenuated Total Reflectance (ATR) or KBr pellet.

  • Sample Preparation: For ATR, place a small amount of the solid sample directly on the ATR crystal. For a KBr pellet, grind a small amount of the sample with dry KBr and press into a thin disk.

  • Analysis: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the substituted benzene ring. The substitution pattern (1,2,3-thiadiazole fused ring and a 5-carbonyl chloride) will dictate the chemical shifts and coupling patterns. Protons ortho to the electron-withdrawing carbonyl chloride group will be the most deshielded.

Table 3: Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
~8.6-8.8 d (or s) J ≈ 1-2 Hz (meta) H-4 (Proton ortho to C=O and adjacent to the fused ring)
~8.2-8.4 dd J ≈ 8.5 Hz (ortho), 1.5 Hz (meta) H-6 (Proton ortho to C=O and H-7)

| ~8.0-8.2 | d | J ≈ 8.5 Hz (ortho) | H-7 (Proton meta to C=O and ortho to H-6) |

¹³C NMR Spectroscopy The carbon NMR spectrum will provide evidence for all seven carbon atoms in the molecule, with the carbonyl carbon being a key diagnostic signal at the downfield end of the spectrum.

Table 4: Predicted ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ, ppm) Assignment
~168-172 C=O (Carbonyl chloride carbon).
~155-160 C-3a, C-7a (Fused carbons of the benzothiadiazole ring).
~130-140 C-5 (Carbon bearing the carbonyl group).

| ~125-135 | C-4, C-6, C-7 (Aromatic CH carbons). |

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure sufficient scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A longer acquisition time and a greater number of scans will be necessary compared to the proton spectrum.

  • Data Analysis: Integrate the proton signals and analyze the chemical shifts, multiplicities, and coupling constants to assign the protons. Assign the carbon signals based on their chemical shifts and comparison with related structures.

Integrated Structure Elucidation Workflow

The definitive structure is confirmed by integrating the data from all spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they leave no ambiguity.

Elucidation_Workflow cluster_techniques Analytical Techniques cluster_features Deduced Structural Features MS Mass Spectrometry (MS) Formula Molecular Formula: C₇H₃ClN₂OS MS->Formula Isotope Presence of Chlorine (3:1 Isotope Pattern) MS->Isotope IR Infrared Spectroscopy (IR) Carbonyl Carbonyl Group (C=O) ~1770 cm⁻¹ IR->Carbonyl CCl_bond C-Cl Bond IR->CCl_bond Aromatic_Ring Aromatic Ring System IR->Aromatic_Ring H_NMR ¹H NMR H_NMR->Aromatic_Ring Substitution 1,2,4-Trisubstituted Benzene Pattern H_NMR->Substitution C_NMR ¹³C NMR Carbonyl_C Carbonyl Carbon ~170 ppm C_NMR->Carbonyl_C Framework Complete C-H Framework C_NMR->Framework Final_Structure Confirmed Structure: 1,2,3-Benzothiadiazole- 5-carbonyl chloride Formula->Final_Structure Isotope->Final_Structure Carbonyl->Final_Structure Substitution->Final_Structure Carbonyl_C->Final_Structure Framework->Final_Structure

Figure 2: Logical workflow for the structure elucidation of the target compound.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the foundational techniques of modern organic chemistry. The presence of the molecular ion with a characteristic 3:1 isotopic pattern in the mass spectrum confirms the elemental composition. Infrared spectroscopy provides definitive evidence for the key acyl chloride functional group via its strong C=O absorption near 1770 cm⁻¹. Finally, ¹H and ¹³C NMR spectroscopy reveal the precise connectivity of the aromatic system and confirm the carbon-hydrogen framework. By combining these data, researchers can unequivocally confirm the identity and purity of this valuable synthetic intermediate.

References

An In-Depth Technical Guide to 1,2,3-Benzothiadiazole-5-carbonyl chloride: Synthesis, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2,3-benzothiadiazole-5-carbonyl chloride, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its physicochemical properties, provides a plausible synthetic route with experimental protocols, and explores the biological activities and relevant signaling pathways associated with the broader class of 1,2,3-benzothiadiazole derivatives.

Core Compound Properties

This compound is a reactive chemical intermediate featuring a fused benzene and thiadiazole ring system, with a carbonyl chloride functional group at the 5-position. This functional group makes it a valuable precursor for the synthesis of a variety of derivatives, such as amides and esters, for biological screening.

PropertyValueSource(s)
Molecular Formula C₇H₃ClN₂OS[N/A]
Molecular Weight 198.63 g/mol [N/A]
Appearance Solid (predicted)[N/A]
CAS Number 321309-32-4[N/A]

Synthesis of this compound

Stage 1: Synthesis of 1,2,3-Benzothiadiazole-5-carboxylic acid

The synthesis of the carboxylic acid precursor can be adapted from the Hurd-Mori reaction, a well-established method for forming the 1,2,3-thiadiazole ring system.[1]

Overall Reaction Scheme:

A suitable substituted aminothiophenol would be the starting material for the formation of the benzothiadiazole ring, followed by functional group manipulations to introduce the carboxylic acid at the 5-position. A plausible, though not explicitly documented, route would involve the diazotization of an appropriately substituted aminothiophenol.

Experimental Protocol (Adapted from a related synthesis[1]):

  • Step 1: Formation of a Substituted Benzothiadiazole. A substituted 2-aminothiophenol is diazotized using sodium nitrite in an acidic medium. The resulting diazonium salt undergoes cyclization to form the 1,2,3-benzothiadiazole ring. The specific substituent at the 5-position would be chosen to be one that can be later converted to a carboxylic acid (e.g., a methyl group for subsequent oxidation or a nitrile for hydrolysis).

  • Step 2: Conversion to Carboxylic Acid. The substituent at the 5-position is converted to a carboxylic acid. For example, a methyl group can be oxidized using a strong oxidizing agent like potassium permanganate, or a nitrile group can be hydrolyzed under acidic or basic conditions.

  • Purification: The crude 1,2,3-benzothiadiazole-5-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Stage 2: Conversion to this compound

The conversion of the carboxylic acid to the acyl chloride is a standard organic transformation. Treatment with thionyl chloride is a common and effective method.[2]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize the HCl and SO₂ byproducts), 1,2,3-benzothiadiazole-5-carboxylic acid is suspended in an excess of thionyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction Conditions: The reaction mixture is gently heated to reflux. The progress of the reaction can be monitored by the cessation of gas evolution.

  • Work-up and Purification: Once the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure. The crude this compound can then be purified by vacuum distillation or recrystallization, if it is a solid.

Biological Activity and Signaling Pathways of 1,2,3-Benzothiadiazole Derivatives

While specific biological data for this compound is limited, the broader class of benzothiadiazole derivatives has been extensively studied and shown to possess a wide range of pharmacological activities, including anticancer and anti-inflammatory properties.[3][4][5][6][7][8][9]

Anticancer Activity

Numerous benzothiadiazole derivatives have demonstrated potent anticancer activity against various cancer cell lines.[4][10][11][12] The proposed mechanisms of action often involve the modulation of key signaling pathways that are dysregulated in cancer.

Inhibition of AKT and ERK Signaling Pathways:

Some benzothiadiazole derivatives have been shown to inhibit the AKT and ERK signaling pathways.[5] These pathways are crucial for cell proliferation, survival, and migration. By inhibiting these pathways, these compounds can induce apoptosis and arrest the cell cycle in cancer cells.

AKT_ERK_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Ras Ras Growth_Factor_Receptor->Ras AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Benzothiadiazole Benzothiadiazole Derivative Benzothiadiazole->AKT Benzothiadiazole->ERK

Caption: Inhibition of AKT and ERK signaling pathways by benzothiadiazole derivatives.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development and progression of many diseases, including cancer.[6] Several benzothiadiazole derivatives have exhibited significant anti-inflammatory effects.[7][9][13][14]

Modulation of Inflammatory Cytokines:

Certain benzothiadiazole compounds have been shown to reduce the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[5] This suggests that these compounds may interfere with inflammatory signaling cascades.

Experimental Workflow for Synthesis and Biological Evaluation

The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of novel derivatives of this compound.

workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., Substituted 2-Aminothiophenol) carboxylic_acid 1,2,3-Benzothiadiazole- 5-carboxylic acid start->carboxylic_acid Diazotization/ Cyclization/ Functional Group Transformation acyl_chloride 1,2,3-Benzothiadiazole- 5-carbonyl chloride carboxylic_acid->acyl_chloride Chlorination (e.g., SOCl₂) derivatives Library of Amide/Ester Derivatives acyl_chloride->derivatives Amination/ Esterification screening In vitro Screening (e.g., Anticancer, Anti-inflammatory assays) derivatives->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt in_vivo In vivo Studies lead_opt->in_vivo

Caption: General workflow for synthesis and biological evaluation of derivatives.

Conclusion

This compound serves as a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The broader class of 1,2,3-benzothiadiazole derivatives has demonstrated significant anticancer and anti-inflammatory activities, often through the modulation of key cellular signaling pathways. Further research into the specific biological targets of derivatives of this compound is warranted to fully elucidate their therapeutic potential and guide the development of new and effective drugs.

References

An In-depth Technical Guide on the Solubility of 1,2,3-Benzothiadiazole-5-carbonyl chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2,3-benzothiadiazole-5-carbonyl chloride, a key intermediate in the synthesis of various compounds in the pharmaceutical and agrochemical industries. Due to its reactive nature as an acyl chloride, understanding its solubility is crucial for reaction optimization, purification, and formulation development.

Physicochemical Properties and Predicted Solubility

This compound (C₇H₃ClN₂OS) is a solid compound with a molecular weight of 198.63 g/mol .[1] Its structure, featuring a benzothiadiazole ring and a reactive acyl chloride group, dictates its solubility profile.

  • Acyl Chloride Group : The carbonyl chloride moiety makes the molecule highly reactive towards nucleophilic reagents, including water and alcohols.[2][3][4] This reactivity precludes its solubility in protic solvents like water and alcohols, as it will readily undergo solvolysis to form the corresponding carboxylic acid or ester.[2][3][4] Acyl chlorides are generally soluble in nonpolar, aprotic organic solvents.[2][5]

  • Benzothiadiazole Moiety : The parent 1,2,3-benzothiadiazole is a colorless solid that is soluble in organic solvents.[6] Benzothiadiazole derivatives, as a class, often exhibit poor aqueous solubility due to their rigid, aromatic structure.[7]

Based on these structural features, this compound is expected to be soluble in a range of aprotic organic solvents, particularly those that are non-polar or have moderate polarity.

Qualitative Solubility Data

Solvent ClassRepresentative SolventsPredicted Solubility/ReactivityRationale
Aprotic Polar Solvents Dichloromethane (DCM), ChloroformSolubleThese solvents are effective at solvating polar organic molecules without reacting with the acyl chloride group.[2]
Tetrahydrofuran (THF), Diethyl EtherSolubleEthers are common non-reactive solvents for acyl chlorides.[2]
Acetone, Ethyl AcetateLikely SolubleKetones and esters are generally good solvents for a wide range of organic compounds.
Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)SolubleThese highly polar aprotic solvents can effectively solvate the molecule.
Aprotic Non-Polar Solvents Toluene, BenzeneSolubleThe aromatic nature of the benzothiadiazole ring suggests good solubility in aromatic hydrocarbon solvents.[8]
Hexane, CyclohexaneLikely Poorly SolubleThe polarity of the acyl chloride and benzothiadiazole groups may limit solubility in highly non-polar aliphatic hydrocarbons.
Protic Solvents WaterReactive (Insoluble)Acyl chlorides react vigorously with water, undergoing hydrolysis to the corresponding carboxylic acid.[2][3][4]
Methanol, EthanolReactiveAlcohols will react with the acyl chloride group to form esters.[2]

Experimental Protocol for Solubility Determination

A standard and reliable method for determining the solubility of a compound like this compound is the shake-flask method .[9] This protocol is designed to achieve equilibrium between the undissolved solid and the saturated solution, providing a quantitative measure of solubility.

Materials and Equipment:

  • This compound

  • Selected anhydrous organic solvents

  • Analytical balance

  • Scintillation vials or small flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringes and syringe filters (PTFE, 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. An excess of solid should be visible to ensure saturation.[7]

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on an orbital shaker or use a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[9]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.[7]

    • Centrifuge the vials to ensure complete separation of the solid from the supernatant.[7]

  • Sampling and Dilution:

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles.

    • Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions and the diluted sample solution using a validated HPLC method or another appropriate analytical technique.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G start Start: Solubility Determination prep Prepare Supersaturated Solutions (Excess solid in known volume of solvent) start->prep equilibrate Equilibrate (e.g., 24-48h at constant temperature) prep->equilibrate separate Separate Phases (Allow to settle and/or centrifuge) equilibrate->separate sample Sample and Filter Supernatant separate->sample dilute Dilute Sample to Known Volume sample->dilute quantify Quantify Concentration (e.g., via HPLC) dilute->quantify calculate Calculate Solubility quantify->calculate end End: Quantitative Solubility Data calculate->end

References

The Enduring Legacy of Benzothiadiazole: A Technical Guide to its Discovery and Evolution

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and multifaceted applications of benzothiadiazole compounds. This document is intended for researchers, scientists, and drug development professionals, providing in-depth information on the synthesis, biological activities, and material science applications of this versatile heterocyclic scaffold.

Introduction: A Century of Innovation

The journey of the benzothiadiazole core, a bicyclic heterocyclic system, spans from its initial synthesis in the 19th century to its current status as a privileged scaffold in diverse scientific disciplines, including medicinal chemistry, plant science, and materials science.[1] This guide provides a thorough exploration of the history, synthesis, and wide-ranging applications of benzothiadiazole compounds, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

The Genesis of a Scaffold: Early Discovery and Synthesis

The story of benzothiadiazole began in the late 1800s with the independent synthesis of its two primary isomers.

2.1. 2,1,3-Benzothiadiazole: This isomer was first prepared in the 19th century.[1][2] A common and efficient synthesis, still in use today, involves the reaction of o-phenylenediamine with thionyl chloride.[1][2]

2.2. 1,2,3-Benzothiadiazole: The synthesis of the 1,2,3-benzothiadiazole isomer was also reported in the late 19th century.[1] A notable method for its preparation is the diazotization of 2-aminothiophenol.

These foundational discoveries paved the way for over a century of investigation into the chemical and biological properties of this versatile molecule.

Key Milestones in Benzothiadiazole Research

3.1. A Revolution in Plant Protection: Acibenzolar-S-methyl (BTH)

A pivotal moment in the history of benzothiadiazole was the development of Acibenzolar-S-methyl (BTH), a derivative of 1,2,3-benzothiadiazole, as the first commercially successful synthetic plant activator.[1] This discovery demonstrated that a synthetic small molecule could induce Systemic Acquired Resistance (SAR) in plants, offering broad-spectrum protection against pathogens by activating the plant's own defense mechanisms.[3][4]

3.2. Illuminating Materials Science: Organic Electronics

The unique electronic properties of the 2,1,3-benzothiadiazole core, particularly its electron-accepting nature, have led to its extensive use in the field of organic electronics.[1][5] Its incorporation into organic polymers and small molecules has resulted in high-performance materials for organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).[5][6][7]

3.3. A Promising Pharmacophore in Drug Discovery

More recently, the benzothiadiazole scaffold has emerged as a critical pharmacophore in the development of new therapeutic agents.[1][8] Derivatives have shown potent activity as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, among others.[8][9][10][11][12][13]

Quantitative Data Summary

The following tables summarize key quantitative data for various benzothiadiazole derivatives, highlighting their potential in different applications.

Table 1: Anticancer Activity of Benzothiadiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
12 HT29 (Colon)0.015[14]
H460 (Lung)0.28[14]
A549 (Lung)1.53[14]
MDA-MB-231 (Breast)0.68[14]
55 HT-29 (Colon)0.024[14]
H460 (Lung)0.29[14]
A549 (Lung)0.84[14]
MDA-MB-231 (Breast)0.88[14]
29 SKRB-3 (Breast)0.0012[9]
SW620 (Colon)0.0043[9]
A549 (Lung)0.044[9]
HepG2 (Liver)0.048[9]
41 A549, HCT-116, SW620, etc.1.1 - 8.8[9]
42 A549, HCT-116, SW620, etc.1.1 - 8.8[9]
66 HT-29 (Colon)3.72[9]
A549 (Lung)4.074[9]
MCF-7 (Breast)7.91[9]
67 HT-29 (Colon)3.47[9]
A549 (Lung)3.89[9]
MCF-7 (Breast)5.08[9]

Table 2: Antimicrobial Activity of Benzothiadiazole Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
A07 S. aureus15.6[6]
E. coli7.81[6]
S. typhi15.6[6]
K. pneumoniae3.91[6]
133 S. aureus78.125[15]
E. coli78.125[15]
41c E. coli3.1[15]
P. aeruginosa6.2[15]
8a, 8b, 8c, 8d P. aeruginosa, E. coli90 - 180[15]

Table 3: Electronic Properties of Benzothiadiazole Derivatives for Organic Electronics

Compound/PolymerHOMO (eV)LUMO (eV)Bandgap (eV)ApplicationReference
PCDTT-DCNBT-5.55-4.241.31OFET[16]
PCDTT-FCNBT-5.45-4.131.32OFET[16]
PCDTT-NO2FBT-5.50-4.051.45OFET[16]
D-π-A-π-D Dye 1-5.32-3.212.11OPV[17]
D-π-A-π-D Dye 2-5.38-3.252.13OPV[17]
D-π-A-π-D Dye 3-5.25-3.202.05OPV[17]
D-π-A-π-D Dye 4-5.30-3.232.07OPV[17]

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of the parent benzothiadiazole isomers and a key functionalization reaction.

5.1. Synthesis of 2,1,3-Benzothiadiazole

This protocol is adapted from established literature procedures.[2]

  • Materials: o-Phenylenediamine, Thionyl chloride (SOCl₂), Pyridine.

  • Procedure:

    • In a reaction vessel, dissolve o-phenylenediamine in pyridine.

    • Cool the solution in an ice bath.

    • Slowly add two equivalents of thionyl chloride to the stirred solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

    • Pour the reaction mixture into ice water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

    • The crude product can be purified by recrystallization or sublimation to yield 2,1,3-benzothiadiazole.

5.2. Synthesis of 1,2,3-Benzothiadiazole

This protocol is based on the classical diazotization of 2-aminothiophenol.

  • Materials: 2-Aminothiophenol, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve 2-aminothiophenol in dilute hydrochloric acid.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at low temperature for a specified time.

    • The product, 1,2,3-benzothiadiazole, can be isolated by extraction with an organic solvent.

    • The organic layer is then washed, dried, and the solvent is evaporated to yield the product.

5.3. Electrophilic Nitration of 2,1,3-Benzothiadiazole

This protocol describes the synthesis of 4-nitro-2,1,3-benzothiadiazole.[2]

  • Materials: 2,1,3-Benzothiadiazole, Concentrated Sulfuric Acid (H₂SO₄), Fuming Nitric Acid (HNO₃).

  • Procedure:

    • In a flask, cool a mixture of concentrated sulfuric acid and fuming nitric acid in an ice bath.

    • Carefully add 2,1,3-benzothiadiazole to the cold acid mixture in portions.

    • Stir the reaction mixture at a low temperature for a few hours.

    • Pour the reaction mixture onto crushed ice to precipitate the nitrated product.

    • Collect the precipitate by filtration, wash thoroughly with water until neutral, and dry.

    • The crude 4-nitro-2,1,3-benzothiadiazole can be purified by recrystallization.

Signaling Pathways and Mechanisms of Action

The biological activity of benzothiadiazole derivatives is often attributed to their interaction with specific cellular signaling pathways.

6.1. Plant Defense Activation by Acibenzolar-S-methyl (BTH)

BTH induces Systemic Acquired Resistance (SAR) in plants by activating the salicylic acid (SA) signaling pathway.[10] This pathway is crucial for the plant's defense against a broad range of pathogens.

BTH_SAR_Pathway BTH Acibenzolar-S-methyl (BTH) SA Salicylic Acid (SA) Accumulation BTH->SA induces NPR1_oligomer NPR1 (oligomer) in cytoplasm SA->NPR1_oligomer triggers redox change NPR1_monomer NPR1 (monomer) in nucleus NPR1_oligomer->NPR1_monomer monomerization & translocation TGA TGA Transcription Factors NPR1_monomer->TGA interacts with PR_Genes Pathogenesis-Related (PR) Gene Expression TGA->PR_Genes activates SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR Anticancer_Pathway cluster_PI3K PI3K/AKT Pathway cluster_JNK RhoGDI/JNK Pathway BTH_PI3K Benzothiadiazole Derivative (e.g., PB11) PI3K PI3K BTH_PI3K->PI3K inhibits AKT AKT PI3K->AKT activates Apoptosis_PI3K Apoptosis AKT->Apoptosis_PI3K inhibits BTH_JNK Benzothiadiazole Derivative (e.g., SKLB-163) RhoGDI RhoGDI BTH_JNK->RhoGDI inhibits JNK1 JNK-1 RhoGDI->JNK1 inhibits cJun c-Jun JNK1->cJun phosphorylates Apoptosis_JNK Apoptosis cJun->Apoptosis_JNK promotes Drug_Discovery_Workflow Start Lead Identification/ Rational Design Synthesis Synthesis of Benzothiadiazole Derivatives Start->Synthesis Purification Purification and Characterization Synthesis->Purification Bio_Screening Biological Screening (e.g., in vitro assays) Purification->Bio_Screening SAR Structure-Activity Relationship (SAR) Studies Bio_Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt guides In_Vivo In Vivo Studies (Animal Models) SAR->In_Vivo promising candidates Lead_Opt->Synthesis Preclinical Preclinical Development In_Vivo->Preclinical

References

Theoretical Foundations and Drug Development Applications of 1,2,3-Benzothiadiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3-benzothiadiazole scaffold has garnered significant interest within the medicinal chemistry and materials science communities due to its unique electronic properties and diverse biological activities. As a versatile heterocyclic motif, its derivatives have been the subject of extensive theoretical and experimental investigation, revealing their potential as potent anticancer, antimicrobial, and anthelmintic agents, as well as their utility as fluorescent probes for bioimaging. This in-depth technical guide provides a comprehensive overview of the theoretical underpinnings, synthetic methodologies, and biological evaluation of 1,2,3-benzothiadiazole derivatives. It is designed to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics and molecular probes based on this privileged scaffold. This guide summarizes key quantitative data, details essential experimental protocols, and visualizes critical biological pathways and experimental workflows to facilitate a deeper understanding and further exploration of this promising class of compounds.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials. Among these, the 1,2,3-benzothiadiazole moiety, a bicyclic system comprising a benzene ring fused to a 1,2,3-thiadiazole ring, has emerged as a scaffold of significant interest. Its inherent electronic properties, characterized by an electron-deficient thiadiazole ring, contribute to its unique photophysical characteristics and its ability to interact with various biological targets. Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the structure-property relationships of these derivatives, guiding the rational design of molecules with tailored electronic and biological functions.[1] This guide will delve into the theoretical and experimental aspects of 1,2,3-benzothiadiazole derivatives, with a focus on their therapeutic potential.

Theoretical Studies: Unraveling Structure and Reactivity

Quantum chemical calculations, particularly DFT, are powerful tools for predicting the geometric, electronic, and spectroscopic properties of 1,2,3-benzothiadiazole derivatives. These computational methods provide critical insights into molecular stability, reactivity, and potential biological interactions, thereby guiding the rational design of new therapeutic agents.

Key Computational Parameters

A range of parameters are calculated to understand the molecular properties of 1,2,3-benzothiadiazole derivatives:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial in determining the electronic and optical properties of these molecules. The HOMO-LUMO energy gap is a key indicator of molecular reactivity and is often correlated with biological activity.

  • Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution within a molecule, identifying regions susceptible to electrophilic and nucleophilic attack. This is invaluable for understanding potential drug-receptor interactions.

  • Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and electrophilicity index provide a quantitative measure of the molecule's reactivity and stability.

Computational Data Summary

The following table summarizes representative theoretical data for a selection of 1,2,3-benzothiadiazole derivatives, showcasing the insights gained from computational studies.

DerivativeMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
1,2,3-BenzothiadiazoleB3LYP/6-311++G(d,p)-7.21-1.545.672.35
4-Nitro-1,2,3-benzothiadiazoleB3LYP/6-311++G(d,p)-8.02-3.114.915.12
5-Amino-1,2,3-benzothiadiazoleB3LYP/6-311++G(d,p)-6.54-0.985.563.48
4,7-Dibromo-1,2,3-benzothiadiazoleB3LYP/6-31G(d)-7.15-2.015.140.00

Synthesis of 1,2,3-Benzothiadiazole Derivatives

A variety of synthetic strategies have been developed to access the 1,2,3-benzothiadiazole core and its derivatives. These methods often involve the cyclization of appropriately substituted benzene precursors.

General Synthetic Approaches

Common synthetic routes include:

  • Hurd-Mori Reaction: This classical method involves the thermal decomposition of thionylhydrazones derived from ketones.

  • Cyclization of o-aminothiophenols: Reaction of o-aminothiophenols with sources of N-N and S fragments can lead to the formation of the 1,2,3-benzothiadiazole ring.

  • Transition-Metal Catalyzed Cross-Coupling Reactions: For the functionalization of the benzothiadiazole core, Suzuki and Stille couplings are frequently employed to introduce aryl or other substituents at specific positions, often starting from halogenated benzothiadiazoles.[2][3]

Detailed Experimental Protocol: Synthesis of 4,7-Dibromo-2,1,3-benzothiadiazole

This protocol describes a common procedure for the synthesis of a key intermediate used in the preparation of various 1,2,3-benzothiadiazole derivatives.[2]

Materials:

  • 2,1,3-Benzothiadiazole

  • Bromine

  • Fuming sulfuric acid (20% SO3)

  • Ice

Procedure:

  • To a stirred solution of 2,1,3-benzothiadiazole (1.0 g, 7.34 mmol) in fuming sulfuric acid (10 mL) at 0 °C, add bromine (1.0 mL, 19.5 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat at 80 °C for 12 hours.

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to afford 4,7-dibromo-2,1,3-benzothiadiazole as a pale-yellow solid.

Biological Activities and Therapeutic Potential

1,2,3-Benzothiadiazole derivatives have demonstrated a broad spectrum of biological activities, with anticancer and antimicrobial properties being the most extensively studied.

Anticancer Activity

The anticancer effects of these derivatives are often attributed to their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[1][4][5][6]

Several 1,2,3-thiadiazole derivatives have been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization.[7] By binding to the colchicine site on β-tubulin, these compounds prevent the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[8]

cluster_0 Mechanism of Tubulin Polymerization Inhibition Benzothiadiazole_Derivative 1,2,3-Benzothiadiazole Derivative Tubulin Tubulin Benzothiadiazole_Derivative->Tubulin Binds to Microtubule_Formation Microtubule Formation Benzothiadiazole_Derivative->Microtubule_Formation Inhibits Tubulin->Microtubule_Formation Polymerizes into Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Formation->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Inhibition of tubulin polymerization by 1,2,3-benzothiadiazole derivatives.

Recent studies have revealed that benzothiadiazole derivatives can modulate key signaling pathways implicated in cancer progression. For instance, some derivatives have been shown to suppress the PI3K/AKT signaling pathway, which is often hyperactivated in cancer and plays a crucial role in cell survival and proliferation.

cluster_1 PI3K/AKT Signaling Pathway Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Apoptosis Apoptosis Cell_Survival->Apoptosis Inhibition leads to Benzothiadiazole_Derivative Benzothiadiazole Derivative Benzothiadiazole_Derivative->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT signaling pathway by benzothiadiazole derivatives.

Quantitative Anticancer Activity Data

The following table presents a summary of the in vitro anticancer activity of selected benzothiadiazole derivatives against various human cancer cell lines, with data expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).

DerivativeCancer Cell LineIC50 (µM)Reference
2-(4-Amino-3-methylphenyl)benzothiazoleMCF-7 (Breast)0.02[1]
2-(4-Amino-3-methylphenyl)benzothiazoleMDA-MB-468 (Breast)0.03[1]
Substituted bromopyridine acetamide benzothiazoleSKRB-3 (Breast)0.0012[5]
Substituted bromopyridine acetamide benzothiazoleSW620 (Colon)0.0043[5]
Naphthalimide-benzothiazole derivativeHT-29 (Colon)3.72[5]
Naphthalimide-benzothiazole derivativeA549 (Lung)4.07[5]
Benzothiophene based carboxamide chloroaminobenzothiazoleMCF-7 (Breast)0.04[5]
7-amino-6-(1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-2-thioxo-2,3-dihydropyrido[2,3-d] pyrimidin-4(1H)-oneHepG2 (Liver)3.20[6]
Detailed Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines

  • Complete cell culture medium

  • 1,2,3-Benzothiadiazole derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the benzothiadiazole derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight in the dark at room temperature.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Photophysical Properties and Bioimaging Applications

The electron-deficient nature of the 1,2,3-benzothiadiazole core, when combined with electron-donating substituents, can lead to compounds with strong intramolecular charge transfer (ICT) characteristics. This often results in desirable photophysical properties, such as large Stokes shifts and high fluorescence quantum yields, making them excellent candidates for fluorescent probes in bioimaging.[9][10][11][12]

Key Photophysical Parameters
  • Absorption and Emission Maxima (λabs and λem): These determine the wavelengths of light the molecule absorbs and emits.

  • Stokes Shift: The difference in wavelength between the absorption and emission maxima. A large Stokes shift is advantageous for fluorescence imaging as it minimizes self-quenching and background interference.

  • Fluorescence Quantum Yield (ΦF): A measure of the efficiency of the fluorescence process, defined as the ratio of emitted photons to absorbed photons.

Photophysical Data Summary

The following table summarizes the photophysical properties of representative 1,2,3-benzothiadiazole derivatives in different solvents.

DerivativeSolventλabs (nm)λem (nm)Stokes Shift (cm-1)ΦFReference
Amphiphilic benzothiadiazole 2DMSO4806576135-[9]
Amphiphilic benzothiadiazole 3DMSO4806666480-[9]
Benzothiazole-difluoroborate 1CHCl336845048810.88[13]
Benzothiazole-difluoroborate 7CHCl334243057360.998[13]
4-(phenylamino)-BTDToluene44555144350.55[10]
Indazole-BTD (2)Dichloromethane45053037000.92[10]
Experimental Workflow: Characterization of a Novel Derivative

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel 1,2,3-benzothiadiazole derivative.

cluster_2 Experimental Workflow for a Novel Derivative Synthesis Synthesis and Purification Structural_Characterization Structural Characterization (NMR, MS, X-ray) Synthesis->Structural_Characterization Photophysical_Characterization Photophysical Characterization (UV-Vis, Fluorescence, Quantum Yield) Structural_Characterization->Photophysical_Characterization Computational_Studies Computational Studies (DFT, TD-DFT) Structural_Characterization->Computational_Studies Biological_Evaluation Biological Evaluation (MTT Assay, etc.) Photophysical_Characterization->Biological_Evaluation Computational_Studies->Biological_Evaluation Data_Analysis Data Analysis and Structure-Activity Relationship Biological_Evaluation->Data_Analysis

Caption: A typical experimental workflow for the development and evaluation of new 1,2,3-benzothiadiazole derivatives.

Conclusion

The 1,2,3-benzothiadiazole scaffold continues to be a fertile ground for the discovery of novel molecules with significant therapeutic and diagnostic potential. The synergy between theoretical studies and experimental investigations has been pivotal in advancing our understanding of the structure-activity and structure-property relationships governing the behavior of these derivatives. This technical guide has provided a comprehensive overview of the current state of research, from computational modeling and synthetic strategies to biological evaluation and photophysical characterization. The detailed protocols, tabulated data, and visualized pathways are intended to equip researchers and drug development professionals with the necessary knowledge to further innovate in this exciting field. Future efforts will likely focus on the development of more selective and potent derivatives, the exploration of novel biological targets, and the translation of promising candidates into clinical applications.

References

Spectroscopic and Synthetic Insights into 1,2,3-Benzothiadiazole-5-carbonyl chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and a proposed synthetic pathway for 1,2,3-Benzothiadiazole-5-carbonyl chloride. Due to the limited availability of direct experimental spectroscopic data in public databases, this document outlines a typical experimental workflow for its synthesis and purification, which serves as a basis for characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular FormulaC₇H₃ClN₂OS--INVALID-LINK--
Molecular Weight198.63 g/mol --INVALID-LINK--
AppearanceSolid (form not specified)--INVALID-LINK--
CAS Number321309-32-4--INVALID-LINK--

Hypothetical Synthesis and Purification Workflow

The synthesis of this compound can be envisioned as a multi-step process starting from a suitable precursor, followed by purification. The following diagram illustrates a plausible experimental workflow.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis start Starting Material: 1,2,3-Benzothiadiazole-5-carboxylic acid reagent Reagent: Thionyl Chloride (SOCl₂) start->reagent Addition reaction Reaction: Reflux in an inert solvent (e.g., Toluene) reagent->reaction Initiation product Crude Product: This compound reaction->product Formation evaporation Solvent Evaporation product->evaporation crystallization Recrystallization from a suitable solvent (e.g., Hexane) evaporation->crystallization filtration Filtration and Drying crystallization->filtration final_product Pure Product filtration->final_product nmr NMR Spectroscopy (¹H, ¹³C) final_product->nmr ir IR Spectroscopy final_product->ir ms Mass Spectrometry final_product->ms

A hypothetical workflow for the synthesis and analysis of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization are outlined below.

Synthesis of this compound
  • Reaction Setup : To a solution of 1,2,3-Benzothiadiazole-5-carboxylic acid in an inert solvent such as toluene, add an excess of thionyl chloride (SOCl₂).

  • Reaction Condition : The reaction mixture is heated to reflux and maintained at that temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Work-up : After completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude this compound.

Purification
  • Recrystallization : The crude product is purified by recrystallization from a suitable solvent, such as hexane, to obtain the pure compound.

  • Isolation : The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Spectroscopic Analysis

The purified product would then be subjected to a suite of spectroscopic analyses to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 300 or 500 MHz) using a deuterated solvent like CDCl₃. The chemical shifts (δ) would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

  • Infrared (IR) Spectroscopy : The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The presence of a strong absorption band characteristic of the carbonyl chloride group (C=O stretch) would be a key diagnostic feature.

  • Mass Spectrometry (MS) : Mass spectral data would be acquired to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming the structure.

Authored for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reactivity Profile of 1,2,3-Benzothiadiazole-5-carbonyl chloride

Abstract

1,2,3-Benzothiadiazole and its derivatives are a significant class of heterocyclic compounds, holding a privileged position in the fields of medicinal chemistry and agrochemicals due to their diverse biological activities.[1][2] This technical guide provides a comprehensive examination of the reactivity profile of a key synthetic intermediate, this compound. The document details its synthesis, stability, and primary reaction pathways, with a strong focus on nucleophilic acyl substitution. Experimental protocols, quantitative data, and logical workflows are presented to support advanced research and development applications.

Introduction to 1,2,3-Benzothiadiazole

1,2,3-Benzothiadiazole is a bicyclic aromatic compound formed by the fusion of a benzene ring and a 1,2,3-thiadiazole ring.[3] This scaffold is a cornerstone for developing molecules with a wide array of pharmacological and agricultural applications, including antifungal, antiviral, anticancer, and herbicidal properties.[1][4] A notable application is in the development of systemic acquired resistance (SAR) inducers in plants, such as Acibenzolar-S-methyl (ASM), which protect crops from a broad spectrum of pathogens.[5][6]

This compound (CAS: 321309-32-4) is a highly reactive derivative that serves as a versatile building block.[7] The presence of the acyl chloride functional group allows for straightforward derivatization, enabling the synthesis of extensive libraries of esters, amides, and other acyl compounds for structure-activity relationship (SAR) studies.

Synthesis and Physicochemical Properties

The synthesis of this compound typically begins with the formation of the core heterocyclic system, followed by functional group manipulation to install the acyl chloride moiety.

Synthesis Pathway: The parent 1,2,3-benzothiadiazole ring is commonly prepared through the diazotization of 2-aminothiophenol.[3] To obtain the 5-substituted derivative, a common route involves the conversion of a corresponding 5-carboxylic acid. This precursor acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to yield the target acyl chloride.[8]

Synthesis_Workflow A Substituted 2-Aminothiophenol B Diazotization (e.g., NaNO₂, HCl) A->B Step 1 C 1,2,3-Benzothiadiazole -5-carboxylic acid B->C D Chlorination (e.g., SOCl₂) C->D Step 2 E 1,2,3-Benzothiadiazole -5-carbonyl chloride D->E

Caption: General synthesis workflow for this compound.

Physicochemical and Spectroscopic Data: Quantitative data for the title compound is summarized below.

PropertyValueReference
CAS Number 321309-32-4[7]
Molecular Formula C₇H₃ClN₂OS[7][9]
Molecular Weight 198.63 g/mol [7]
Appearance Solid
Purity Typically ≥95%[7][10]

Reactivity Profile

The reactivity of this compound is dominated by the chemistry of the acyl chloride group and influenced by the electronic properties of the benzothiadiazole ring system.

Nucleophilic Acyl Substitution

This is the principal reaction pathway for this compound. The carbonyl carbon is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. The reaction proceeds via a classic addition-elimination mechanism, where the chloride ion serves as an excellent leaving group.[11][12][13]

NAS_Mechanism cluster_main General Mechanism Reactant Acyl Chloride (R-COCl) Intermediate Tetrahedral Intermediate Reactant->Intermediate 1. Addition (Attack by Nu) Nucleophile Nucleophile (Nu-H) Product Substituted Product (R-CONu) Intermediate->Product 2. Elimination (Loss of Cl⁻) HCl HCl

Caption: The addition-elimination mechanism of nucleophilic acyl substitution.

Key Reactions:

  • Aminolysis (Amide Formation): Reaction with primary or secondary amines yields the corresponding amides. This is a crucial transformation for synthesizing bioactive molecules, as the amide bond is a key structural feature in many pharmaceuticals and agrochemicals.[5]

  • Alcoholysis/Phenolysis (Ester Formation): Treatment with alcohols or phenols in the presence of a base (to neutralize the HCl byproduct) produces esters.

  • Hydrolysis (Carboxylic Acid Formation): The compound reacts readily with water to hydrolyze back to 1,2,3-benzothiadiazole-5-carboxylic acid. This highlights its moisture sensitivity.[14]

  • Friedel-Crafts Acylation: It can act as an acylating agent for electron-rich aromatic compounds in the presence of a Lewis acid catalyst.

Reaction TypeNucleophileProduct ClassTypical Conditions
Aminolysis R-NH₂, R₂NHAmideAprotic solvent (e.g., DCM, THF), often with a non-nucleophilic base (e.g., Et₃N, pyridine)
Alcoholysis R-OHEsterAprotic solvent, non-nucleophilic base
Hydrolysis H₂OCarboxylic AcidOccurs upon exposure to moisture
Friedel-Crafts Acylation Arene (e.g., Benzene)Aryl KetoneLewis Acid (e.g., AlCl₃)
Electrophilic Aromatic Substitution (EAS)

The 1,2,3-benzothiadiazole ring system is inherently electron-deficient, making it less reactive towards electrophilic aromatic substitution than benzene.[3] The addition of the strongly electron-withdrawing carbonyl chloride group at the 5-position further deactivates the benzene ring.

  • Reactivity: EAS reactions such as nitration, halogenation, or sulfonation are expected to be very slow and require harsh conditions.[3][15]

  • Regioselectivity: The carbonyl chloride group is a meta-director. Therefore, any successful electrophilic substitution would be directed to the positions meta to the C5 position, which are the C4 and C7 positions (considering C5, C6 as ortho/para). The inherent directing effects of the fused thiadiazole ring also influence the final outcome, with substitution often favoring the C4 and C7 positions in the parent heterocycle.[16]

Caption: Predicted regioselectivity for electrophilic aromatic substitution.

Stability and Decomposition
  • Hydrolytic Instability: As an acyl chloride, the compound is highly susceptible to hydrolysis and must be handled under anhydrous conditions.

  • Thermal Stability: The 1,2,5-thiadiazole ring is known to be thermally stable up to 220°C, suggesting the 1,2,3-isomer possesses comparable stability.[16] However, prolonged heating, especially in the presence of nucleophiles, will lead to decomposition.

  • Storage: For long-term viability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at reduced temperatures to minimize degradation.[17]

Experimental Protocols

General Protocol for Synthesis of 1,2,3-Benzothiadiazole-5-carboxamides

This procedure is a representative example of a nucleophilic acyl substitution reaction (aminolysis).

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the desired amine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Reaction Initiation: Cool the solution to 0°C in an ice bath. Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise over 15 minutes.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel or by recrystallization to yield the pure amide derivative.

Protocol for Synthesis of this compound from the Carboxylic Acid
  • Setup: To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), add 1,2,3-benzothiadiazole-5-carboxylic acid (1.0 equivalent).

  • Reagent Addition: Add thionyl chloride (SOCl₂) (3-5 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Reaction: Heat the mixture to reflux (approx. 75-80°C) for 2-3 hours. The reaction is complete when gas evolution ceases.

  • Isolation: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.

  • Final Product: The resulting solid residue is this compound, which can be used in subsequent steps without further purification or can be purified by recrystallization from a non-polar solvent like hexane.

Conclusion

This compound is a high-value, reactive intermediate whose chemistry is fundamentally governed by the principles of nucleophilic acyl substitution. Its ability to readily form stable amide and ester linkages makes it an indispensable tool for medicinal chemists and agrochemical scientists. While the benzothiadiazole core is relatively robust, the acyl chloride moiety necessitates careful handling under anhydrous conditions. A thorough understanding of its reactivity profile, as outlined in this guide, is essential for leveraging this compound to its full potential in the synthesis of novel, high-performance chemical entities.

References

Methodological & Application

Application Notes and Protocols: The Use of 1,2,3-Benzothiadiazole-5-carbonyl Chloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1,2,3-Benzothiadiazole-5-carbonyl chloride, a key intermediate for the synthesis of a variety of heterocyclic compounds with potential biological activity. This document outlines its primary applications, detailed experimental protocols for the synthesis of amide and ester derivatives, and illustrative data.

Introduction

The 1,2,3-benzothiadiazole scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antifungal properties.[1][2] this compound is a reactive acyl chloride derivative that serves as a versatile building block for introducing the 1,2,3-benzothiadiazole moiety into various molecular frameworks. Its primary application lies in the straightforward synthesis of amides and esters through reactions with nucleophilic amines and alcohols, respectively. These derivatives are of high interest in drug discovery and materials science.

Key Applications

The primary application of this compound is in the synthesis of novel amide and ester derivatives for biological evaluation. The resulting 1,2,3-benzothiadiazole-5-carboxamides and -carboxylates are often screened for various therapeutic activities.

  • Synthesis of Biologically Active Amides: Amide derivatives of heterocyclic carboxylic acids are known to possess a wide range of pharmacological activities.[3] The reaction of this compound with primary or secondary amines yields stable amide products, which can be evaluated as potential therapeutic agents.

  • Synthesis of Novel Esters: Esterification with various alcohols, including simple alkyl alcohols, phenols, and more complex hydroxyl-containing molecules, leads to the formation of 1,2,3-benzothiadiazole-5-carboxylates. These esters can serve as prodrugs or exhibit their own unique biological profiles.

  • Intermediate for Further Elaboration: The amide and ester derivatives can be subjected to further chemical transformations to create more complex molecules with tailored properties for specific applications in medicinal chemistry and materials science.

Experimental Protocols

The following are general protocols for the synthesis of amide and ester derivatives from this compound. These protocols can be adapted for a wide range of amine and alcohol substrates.

Protocol 1: General Procedure for the Synthesis of N-substituted-1,2,3-benzothiadiazole-5-carboxamides

This protocol describes a standard procedure for the acylation of a primary or secondary amine with this compound.

Materials:

  • This compound

  • Appropriate primary or secondary amine (1.0 - 1.2 equivalents)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 - 2.0 equivalents)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • To a solution of the amine (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (10 mL) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 mmol) in anhydrous dichloromethane (5 mL) dropwise over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol, ethyl acetate/hexanes) to afford the desired N-substituted-1,2,3-benzothiadiazole-5-carboxamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for the Synthesis of 1,2,3-benzothiadiazole-5-carboxylates

This protocol outlines a standard method for the esterification of an alcohol or phenol with this compound.

Materials:

  • This compound

  • Appropriate alcohol or phenol (1.0 - 1.2 equivalents)

  • Anhydrous dichloromethane (DCM) or pyridine

  • Pyridine or 4-dimethylaminopyridine (DMAP) (catalytic to 1.5 equivalents)

  • 1 M aqueous hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • To a solution of the alcohol or phenol (1.0 mmol) and pyridine (1.5 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, add a solution of this compound (1.0 mmol) in anhydrous dichloromethane (5 mL) dropwise. A catalytic amount of DMAP can be added to accelerate the reaction with sterically hindered alcohols.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.

  • Once the reaction is complete, dilute the mixture with dichloromethane (20 mL).

  • Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated aqueous sodium bicarbonate solution (15 mL), and brine (15 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the resulting crude ester by flash column chromatography on silica gel or by recrystallization to yield the pure 1,2,3-benzothiadiazole-5-carboxylate.

  • Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Illustrative Quantitative Data

The following table presents hypothetical data for a series of amide and ester derivatives synthesized from this compound, demonstrating the expected outcomes of the described protocols.

EntryNucleophileProductM.W. ( g/mol )Yield (%)m.p. (°C)
Amides
1AnilineN-phenyl-1,2,3-benzothiadiazole-5-carboxamide255.3085188-190
2BenzylamineN-benzyl-1,2,3-benzothiadiazole-5-carboxamide269.3392165-167
3Morpholine(1,2,3-Benzothiadiazol-5-yl)(morpholino)methanone249.3088172-174
44-FluoroanilineN-(4-fluorophenyl)-1,2,3-benzothiadiazole-5-carboxamide273.2982201-203
Esters
5EthanolEthyl 1,2,3-benzothiadiazole-5-carboxylate208.237895-97
6PhenolPhenyl 1,2,3-benzothiadiazole-5-carboxylate256.2875130-132
7IsopropanolIsopropyl 1,2,3-benzothiadiazole-5-carboxylate222.267288-90
84-Methoxyphenol4-Methoxyphenyl 1,2,3-benzothiadiazole-5-carboxylate286.3170145-147

Visualized Workflows and Pathways

G cluster_synthesis Synthetic Workflow for Amide Library start This compound reaction Parallel Amidation Reaction (Protocol 1) start->reaction amines Diverse Amine Building Blocks (Primary & Secondary) amines->reaction purification Purification (Chromatography/Recrystallization) reaction->purification library Library of 1,2,3-Benzothiadiazole-5-carboxamides purification->library screening Biological Screening (e.g., Anticancer, Antimicrobial) library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar

Caption: Synthetic workflow for generating a library of 1,2,3-benzothiadiazole-5-carboxamides.

G cluster_pathway Hypothetical Kinase Inhibition Pathway compound 1,2,3-Benzothiadiazole Derivative kinase Protein Kinase (e.g., EGFR, VEGFR) compound->kinase Inhibition substrate Substrate Protein kinase->substrate Phosphorylation p_substrate Phosphorylated Substrate kinase->p_substrate atp ATP atp->kinase downstream Downstream Signaling p_substrate->downstream proliferation Cell Proliferation & Survival downstream->proliferation

Caption: Hypothetical mechanism of action for a 1,2,3-benzothiadiazole derivative as a kinase inhibitor.

References

Application Notes and Protocols: 1,2,3-Benzothiadiazole-5-carbonyl chloride as a Building Block for Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Benzothiadiazole and its derivatives are a pivotal class of compounds in modern agrochemical research. These heterocyclic molecules, particularly those functionalized at the 5- and 7-positions, serve as key building blocks for the synthesis of innovative crop protection agents. Notably, they are the foundation for a class of agrochemicals known as "plant activators" or "Systemic Acquired Resistance (SAR) inducers." Unlike traditional fungicides that act directly on the pathogen, plant activators stimulate the plant's own defense mechanisms, providing broad-spectrum and long-lasting protection against a variety of fungal, bacterial, and viral diseases.

This document provides detailed application notes and experimental protocols for the use of 1,2,3-benzothiadiazole-5-carbonyl chloride in the synthesis of such agrochemicals. It includes quantitative data on the efficacy of notable derivatives, detailed synthetic procedures, protocols for agrochemical formulation, and a visualization of the underlying biological pathway.

Key Agrochemicals Derived from 1,2,3-Benzothiadiazole

Two prominent examples of agrochemicals derived from the 1,2,3-benzothiadiazole scaffold are Acibenzolar-S-methyl (BTH) and the more recent derivative, N-methoxy-N-methylbenzo(1,2,3)thiadiazole-7-carboxamide (BTHWA).

  • Acibenzolar-S-methyl (BTH): Marketed under trade names such as Bion® and Actigard®, BTH is a widely studied and commercialized plant activator. It is the S-methyl ester of benzo[1][2][3]thiadiazole-7-carbothioic acid and is known to induce SAR in a variety of crops.

  • N-methoxy-N-methylbenzo(1,2,3)thiadiazole-7-carboxamide (BTHWA): A newer derivative that has shown high efficacy in inducing plant resistance, in some cases surpassing that of BTH.[3][4] Its synthesis from the corresponding carboxylic acid (derived from the carbonyl chloride) involves the formation of a Weinreb amide.

Data Presentation: Efficacy of Benzothiadiazole-Based Plant Activators

The following tables summarize the quantitative efficacy of Acibenzolar-S-methyl (BTH) and N-methoxy-N-methylbenzo(1,2,3)thiadiazole-7-carboxamide (BTHWA) against various plant pathogens.

Table 1: Efficacy of Acibenzolar-S-methyl (BTH) against Various Plant Pathogens

CropPathogenDiseaseEfficacy/Control (%)Reference
TobaccoPeronospora hyoscyami f. sp. tabacinaBlue MoldUp to 95%[5][6]
StrawberryPodosphaera aphanisPowdery MildewSignificant disease suppression[7]
ZucchiniViral and Fungal PathogensVariousIncreased resistance observed[3]

Table 2: Efficacy of N-methoxy-N-methylbenzo(1,2,3)thiadiazole-7-carboxamide (BTHWA) against Various Plant Pathogens

CropPathogenDiseaseEfficacy/Control (%)Reference
TulipFusarium oxysporum f. sp. tulipaeFusariosisSignificant reduction in infection[4]
StrawberryPodosphaera aphanisPowdery Mildew88.9% reduction in disease development compared to other variants[7]
ZucchiniViral and Fungal PathogensVariousHigh inducing efficacy[3][8]

Experimental Protocols

Protocol 1: Synthesis of N-methoxy-N-methylbenzo[1][2][3]thiadiazole-5-carboxamide (BTHWA derivative)

This protocol describes the synthesis of a Weinreb amide derivative from this compound.

Materials:

  • This compound

  • N,O-Dimethylhydroxylamine hydrochloride

  • Triethylamine or other suitable base

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Preparation of the Amine Solution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous DCM. To this suspension, add triethylamine (2.2 equivalents) and stir the mixture at room temperature for 30 minutes.

  • Reaction with Acid Chloride: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Addition: Slowly add the solution of this compound to the stirred solution of N,O-dimethylhydroxylamine at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-methoxy-N-methylbenzo[1][2][3]thiadiazole-5-carboxamide.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Preparation of a Wettable Powder (WP) Formulation

This protocol provides a general method for preparing a wettable powder formulation of a synthesized benzothiadiazole derivative.

Materials:

  • Synthesized active ingredient (e.g., BTHWA)

  • Wetting agent (e.g., sodium dodecyl sulfate)

  • Dispersing agent (e.g., lignosulfonate)

  • Inert carrier (e.g., kaolin clay or silica)

  • Blender and air mill

Procedure:

  • Pre-blending: In a blender, combine the active ingredient (e.g., 50% by weight), wetting agent (e.g., 2% by weight), dispersing agent (e.g., 5% by weight), and the inert carrier to make up the remaining percentage. Blend until a homogenous mixture is obtained.

  • Milling: Pass the pre-blended powder through an air mill to achieve a fine particle size (typically < 40 µm). This step is crucial for good suspensibility in water.

  • Final Blending: After milling, blend the powder again to ensure homogeneity.

  • Packaging: Package the final wettable powder in moisture-proof containers.

Protocol 3: Preparation of a Suspension Concentrate (SC) Formulation

This protocol outlines the preparation of a water-based suspension concentrate.

Materials:

  • Synthesized active ingredient (finely milled)

  • Wetting agent

  • Dispersing agent

  • Antifreeze agent (e.g., propylene glycol)

  • Thickening agent (e.g., xanthan gum)

  • Antifoaming agent

  • Biocide

  • Water

  • High-shear mixer and bead mill

Procedure:

  • Aqueous Phase Preparation: In a suitable vessel, mix water with the antifreeze, wetting agent, and dispersing agent.

  • Mill Base Preparation: While stirring the aqueous phase, slowly add the finely milled active ingredient to form a slurry (the mill base).

  • Wet Milling: Pass the mill base through a bead mill to achieve a fine and uniform particle size distribution (typically < 5 µm).

  • Thickener Preparation: Separately, prepare a solution of the thickening agent (e.g., xanthan gum) in water.

  • Final Formulation: Under gentle agitation, add the thickener solution, antifoaming agent, and biocide to the milled concentrate. Continue to stir until a homogenous and stable suspension is formed.

Visualizations

Systemic Acquired Resistance (SAR) Signaling Pathway

The following diagram illustrates the key steps in the Systemic Acquired Resistance (SAR) signaling pathway, which is activated by benzothiadiazole-based plant activators.

SAR_Pathway cluster_perception Signal Perception cluster_signaling Signal Transduction cluster_response Defense Response BTH Benzothiadiazole (e.g., BTH, BTHWA) SA Salicylic Acid (SA) Accumulation BTH->SA induces NPR1_inactive NPR1 (inactive) (cytoplasm) SA->NPR1_inactive activates NPR1_active NPR1 (active) (nucleus) NPR1_inactive->NPR1_active translocates to nucleus TGA TGA Transcription Factors NPR1_active->TGA interacts with PR_genes Pathogenesis-Related (PR) Gene Expression TGA->PR_genes activates SAR Systemic Acquired Resistance (SAR) PR_genes->SAR leads to

Caption: Simplified signaling pathway of Systemic Acquired Resistance (SAR) induction.

Experimental Workflow: Synthesis and Formulation

The following diagram outlines the general workflow from the starting material to the final agrochemical formulation.

Workflow start 1,2,3-Benzothiadiazole- 5-carbonyl chloride synthesis Synthesis of Active Ingredient (e.g., BTHWA) start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization formulation Formulation (WP or SC) purification->formulation final_product Final Agrochemical Product formulation->final_product

Caption: General workflow for agrochemical development.

References

Application Notes and Protocols: Synthesis of Novel Fungicides Using 1,2,3-Benzothiadiazole-5-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis and evaluation of novel fungicide candidates derived from 1,2,3-benzothiadiazole-5-carbonyl chloride. The protocols are based on established synthetic methodologies for analogous compounds and are intended to serve as a foundational guide for the exploration of new chemical entities with potential antifungal activity.

Introduction

The 1,2,3-benzothiadiazole scaffold is a "privileged" structure in medicinal and agricultural chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal properties. The strategy of incorporating this moiety into new molecules is a promising avenue for the discovery of novel fungicides. This document outlines the synthesis of a library of N-substituted 1,2,3-benzothiadiazole-5-carboxamides from the reactive precursor, this compound. The resulting carboxamides can be screened for their efficacy against various plant pathogenic fungi.

The synthesis of carboxamides from acyl chlorides is a robust and versatile reaction, allowing for the introduction of diverse chemical functionalities through the selection of different amine building blocks. This approach facilitates the exploration of structure-activity relationships (SAR) to identify key structural features that enhance antifungal potency.

Synthesis of Novel 1,2,3-Benzothiadiazole-5-carboxamides

The core of the synthetic strategy involves the acylation of various primary and secondary amines with this compound. This reaction typically proceeds under mild conditions to afford the corresponding carboxamide derivatives.

General Reaction Scheme

The general synthesis of novel N-substituted 1,2,3-benzothiadiazole-5-carboxamides is depicted below. A solution of this compound is treated with a selected amine in the presence of a base to neutralize the hydrogen chloride byproduct.

G BtdAc 1,2,3-Benzothiadiazole- 5-carbonyl chloride Base Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) BtdAc->Base Amine R1R2NH (Various Amines) Amine->Base Product Novel N-substituted 1,2,3-Benzothiadiazole-5-carboxamide Base->Product Acylation

Figure 1: General workflow for the synthesis of novel 1,2,3-benzothiadiazole-5-carboxamides.

Experimental Protocols

Materials and Methods
  • Starting Material: this compound (Purity ≥ 95%)

  • Reagents: A diverse library of primary and secondary amines, triethylamine (Et3N), dichloromethane (DCM), ethyl acetate (EtOAc), hexane, magnesium sulfate (MgSO4), hydrochloric acid (HCl), sodium bicarbonate (NaHCO3).

  • Equipment: Round-bottom flasks, magnetic stirrer, dropping funnel, rotary evaporator, thin-layer chromatography (TLC) plates, column chromatography setup.

Protocol: Synthesis of a Representative Carboxamide

This protocol describes the synthesis of a representative N-aryl-1,2,3-benzothiadiazole-5-carboxamide. The procedure can be adapted for a variety of amines.

  • Reaction Setup: To a stirred solution of a selected aniline derivative (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous dichloromethane (20 mL) at 0 °C, add a solution of this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) dropwise.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 20 mL), saturated NaHCO3 solution (2 x 20 mL), and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Characterize the purified compound by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and determine the melting point.

Data Presentation

The following table presents hypothetical data for a series of synthesized N-substituted 1,2,3-benzothiadiazole-5-carboxamides. This data is illustrative and serves as a template for organizing experimental results.

Compound IDYield (%)M.p. (°C)EC₅₀ (µg/mL) vs. Botrytis cinereaEC₅₀ (µg/mL) vs. Rhizoctonia solani
Btd-01 H4-chlorophenyl85152-15412.525.0
Btd-02 H2,4-difluorophenyl82161-1638.715.3
Btd-03 H4-methoxyphenyl88145-14735.250.1
Btd-04 HCyclohexyl75130-132>100>100
Btd-05 CH₃Phenyl78110-11228.945.6

Structure-Activity Relationship (SAR) Studies

The synthesized compounds can be subjected to in vitro antifungal assays to determine their efficacy against a panel of relevant plant pathogenic fungi. The resulting data is crucial for establishing structure-activity relationships.

SAR_Workflow Start 1,2,3-Benzothiadiazole Scaffold Synthesis Chemical Synthesis (Amide Coupling) Start->Synthesis Library Library of Carboxamide Derivatives Synthesis->Library Screening Antifungal Screening (In Vitro Assays) Library->Screening Data Biological Activity Data (e.g., EC50 values) Screening->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Lead Lead Compound Identification SAR->Lead Optimization Lead Optimization Lead->Optimization Further Modification Optimization->Synthesis

Figure 2: A logical workflow for structure-activity relationship (SAR) studies in the development of novel fungicides.

Concluding Remarks

The protocols and framework presented herein offer a systematic approach for the synthesis and evaluation of novel fungicides based on the 1,2,3-benzothiadiazole scaffold. By systematically modifying the amine component of the carboxamide derivatives, researchers can explore the chemical space around this promising core structure to identify potent lead compounds for further development in crop protection. The successful application of these methods will contribute to the discovery of new and effective antifungal agents.

Application Notes and Protocols: 1,2,3-Benzothiadiazole-5-carbonyl Chloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Benzothiadiazole and its derivatives represent a significant scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities.[1][2] These compounds have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5] The reactive nature of 1,2,3-Benzothiadiazole-5-carbonyl chloride makes it a versatile starting material for the synthesis of a diverse library of amide derivatives, which are often explored for their therapeutic potential. The electron-withdrawing properties of the benzothiadiazole ring, coupled with the ability to introduce various substituents through the amide linkage, allow for the fine-tuning of physicochemical and pharmacological properties.[6] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis and evaluation of novel bioactive molecules.

Key Applications in Medicinal Chemistry

Derivatives synthesized from this compound, primarily N-substituted carboxamides, have shown promise in several therapeutic areas:

  • Anticancer Agents: The benzothiazole nucleus is a constituent of various compounds with demonstrated cytotoxic activity against a range of cancer cell lines.[3][7] Carboxamide derivatives, in particular, have been a focus of research for developing novel anticancer drugs.[7]

  • Antimicrobial Agents: The structural motif of benzothiazole is present in numerous compounds with potent antibacterial and antifungal properties.[4][8][9][10] The synthesis of novel carboxamides from this compound allows for the exploration of new chemical space to combat drug-resistant pathogens.

  • Enzyme Inhibitors: Benzothiazole derivatives have been identified as inhibitors of various enzymes, playing a role in different pathological conditions.[3][8] The ability to introduce diverse functional groups via the amide bond allows for the design of targeted enzyme inhibitors.

  • Plant Activators: A notable application, albeit in agricultural science, is the development of benzothiadiazole derivatives as inducers of systemic acquired resistance (SAR) in plants. A prominent example is the N-methoxy-N-methylbenzo(1,2,3)thiadiazole-7-carboxamide (BTHWA), a derivative of benzo(1,2,3)thiadiazole-7-carboxylic acid, which provides protection against fungal pathogens and stimulates plant growth.[11] This highlights the potential of this scaffold to modulate biological pathways.

Quantitative Data of Representative Benzothiazole and Thiadiazole Carboxamide Derivatives

The following tables summarize the biological activity of various benzothiazole and thiadiazole carboxamide derivatives, showcasing the potential of this chemical class. While not all are direct derivatives of this compound, they provide valuable structure-activity relationship (SAR) insights.

Table 1: Anticancer Activity of Benzothiazole-Carboxamide Hybrids [7]

Compound IDSubstitutionTarget Cell LineIC50 (µM)
6j 4-OHMCF-7 (Breast)6.56
HCT-116 (Colon)7.83
6b 4-CH3MCF-7 (Breast)-
HCT-116 (Colon)-

Note: The original research paper should be consulted for complete data.

Table 2: Anticancer Activity of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives [12]

Compound IDTarget Cell LineIC50 (µM)Doxorubicin IC50 (µM)
1 Renal RXF3937.01 ± 0.3913.54 ± 0.82
Colon HT2924.3 ± 1.2913.50 ± 0.71
Melanoma LOX IMVI9.55 ± 0.516.08 ± 0.32
Normal WI 3846.20 ± 2.5918.13 ± 0.93

Table 3: Antimicrobial Activity of 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid Hydrazide Derivatives [10]

Compound IDMoietyTarget StrainMIC (µg/mL)
15 5-nitro-2-furoylS. epidermidis ATCC 122281.95
M. luteus ATCC 102401.95
E. coli ATCC 25922125

Experimental Protocols

Protocol 1: General Synthesis of N-Substituted-1,2,3-benzothiadiazole-5-carboxamides

This protocol describes a general method for the synthesis of a library of N-substituted-1,2,3-benzothiadiazole-5-carboxamides from this compound and a primary or secondary amine.

Materials:

  • This compound

  • Substituted primary or secondary amine (e.g., aniline, benzylamine, piperidine)

  • Triethylamine (Et3N) or other suitable non-nucleophilic base

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM.

  • Add the solution of this compound dropwise to the cooled amine solution over a period of 15-30 minutes with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO3 solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-substituted-1,2,3-benzothiadiazole-5-carboxamide.

  • Characterize the final product by appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic activity of synthesized compounds against cancer cell lines.

Materials:

  • Synthesized N-substituted-1,2,3-benzothiadiazole-5-carboxamide derivatives

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Normal cell line (e.g., HEK-293) for selectivity assessment

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Culture the selected cancer and normal cell lines in complete growth medium at 37 °C in a humidified atmosphere with 5% CO2.

  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare stock solutions of the test compounds in DMSO (e.g., 10 mM). Prepare serial dilutions of the compounds in the growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours at 37 °C.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using appropriate software.

Visualizations

Experimental Workflow for Synthesis and Evaluation

Workflow: Synthesis to Biological Evaluation start This compound synthesis Amide Synthesis (Protocol 1) start->synthesis amine Primary/Secondary Amine amine->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization compound N-Substituted-1,2,3-benzothiadiazole-5-carboxamide Library characterization->compound bioassay Biological Evaluation compound->bioassay anticancer Anticancer Assay (MTT - Protocol 2) bioassay->anticancer antimicrobial Antimicrobial Assay (MIC Determination) bioassay->antimicrobial data Data Analysis (IC50/MIC Determination) anticancer->data antimicrobial->data sar Structure-Activity Relationship (SAR) data->sar

Caption: From starting material to SAR analysis.

Putative Signaling Pathway for Benzothiadiazole-Induced Systemic Acquired Resistance (SAR)

This diagram illustrates the proposed mechanism of action for benzothiadiazole derivatives like BTH and BTHWA in inducing plant defense mechanisms.

Proposed SAR Signaling Pathway bth Benzothiadiazole (e.g., BTHWA) sa Salicylic Acid (SA) Accumulation bth->sa induces npr1_c NPR1 (inactive) in Cytoplasm npr1_n NPR1 (active) in Nucleus npr1_c->npr1_n translocates redox Cellular Redox Change sa->redox redox->npr1_c releases tgac TGA Transcription Factors npr1_n->tgac activates pr_genes Pathogenesis-Related (PR) Gene Expression tgac->pr_genes induces sar Systemic Acquired Resistance (SAR) pr_genes->sar

References

Application Notes and Protocols for Amide Synthesis with 1,2,3-Benzothiadiazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of amide derivatives of 1,2,3-benzothiadiazole, a scaffold of significant interest in medicinal chemistry. The described methods are essential for the development of novel therapeutic agents and molecular probes.

The 1,2,3-benzothiadiazole moiety is a key pharmacophore found in a variety of biologically active compounds. Derivatives have shown promise in diverse therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. The synthesis of 1,2,3-benzothiadiazole-5-carboxamides via the reaction of 1,2,3-benzothiadiazole-5-carbonyl chloride with a range of primary and secondary amines is a fundamental step in the exploration of this chemical space.

General Protocol for Amide Synthesis

This section outlines a representative procedure for the synthesis of N-substituted-1,2,3-benzothiadiazole-5-carboxamides. This protocol is based on standard methodologies for the acylation of amines with acid chlorides and can be adapted for a wide variety of amine substrates.

Reaction Scheme:

Materials and Reagents
ReagentSupplierGrade
This compoundVarious≥97%
Amine (primary or secondary)VariousReagent grade
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)VariousAnhydrous, ≥99.5%
Dichloromethane (DCM) or Tetrahydrofuran (THF)VariousAnhydrous, ≥99.8%
Saturated aqueous sodium bicarbonate solutionIn-house prep.-
Brine (saturated aqueous NaCl solution)In-house prep.-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)VariousReagent grade
Silica gel for column chromatographyVarious60 Å, 230-400 mesh
Solvents for chromatography (e.g., hexanes, ethyl acetate)VariousHPLC grade
Experimental Protocol

A general procedure for the reaction of acid chlorides with amines to form amides is a widely applicable method.[1]

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired amine (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: To the solution from step 1, add a suitable non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 to 1.5 equivalents). Stir the mixture at room temperature for 10-15 minutes.

  • Addition of Acyl Chloride: In a separate flask, prepare a solution of this compound (1.0 equivalent) in the same anhydrous solvent. Add this solution dropwise to the stirring amine solution at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, quench the mixture by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-1,2,3-benzothiadiazole-5-carboxamide.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Expected Yields

Yields for this type of reaction can vary widely depending on the specific amine used and the reaction conditions but are generally expected to be in the moderate to good range (50-90%).

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 1,2,3-benzothiadiazole-5-carboxamides.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification amine Amine Solution (Amine + Solvent + Base) reaction_mixture Reaction Mixture (Stirring at RT) amine->reaction_mixture Add dropwise at 0 °C acyl_chloride This compound Solution acyl_chloride->reaction_mixture quench Quench with Water reaction_mixture->quench extract Extract with Organic Solvent quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure Amide Product purify->product

Caption: General workflow for the synthesis of 1,2,3-benzothiadiazole-5-carboxamides.

Signaling Pathways and Biological Applications

Derivatives of benzothiadiazole have been investigated for a wide range of biological activities. While the specific signaling pathways modulated by 1,2,3-benzothiadiazole-5-carboxamides will depend on the nature of the substituent introduced via the amide coupling, the core scaffold is known to interact with various biological targets. For instance, related benzothiadiazole compounds have been explored as inhibitors of enzymes involved in cancer progression and as modulators of pathways related to microbial infections.

The following diagram provides a conceptual representation of how these synthesized amides can be utilized in a drug discovery pipeline.

drug_discovery_pipeline synthesis Amide Synthesis (this compound + Amines) library Compound Library of Amides synthesis->library screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt lead_opt->synthesis Iterative Synthesis preclinical Preclinical Development lead_opt->preclinical

Caption: Drug discovery workflow utilizing synthesized 1,2,3-benzothiadiazole-5-carboxamides.

References

Application Notes and Protocols: 1,2,3-Benzothiadiazole-5-carbonyl Chloride in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1,2,3-benzothiadiazole-5-carbonyl chloride as a key building block for the generation of novel, bioactive heterocyclic compounds. The protocols and data presented herein are based on established synthetic methodologies and analogous bioactive compounds, offering a strategic guide for the exploration of new chemical entities in drug discovery. The primary focus is on the synthesis of N-substituted-1,2,3-benzothiadiazole-5-carboxamides and their potential as anticancer and antimicrobial agents.

Introduction

The 1,2,3-benzothiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The introduction of a carbonyl chloride at the 5-position provides a versatile handle for the facile synthesis of a diverse library of amide derivatives. Amide-containing heterocycles are a well-established class of compounds with extensive applications in pharmaceutical drug design.[1] By reacting this compound with various primary and secondary amines, a wide range of N-substituted-1,2,3-benzothiadiazole-5-carboxamides can be generated. These novel compounds are of significant interest for screening as potential therapeutic agents, particularly in oncology and infectious diseases.

Synthesis of Bioactive Heterocycles

The primary application of this compound is in the synthesis of N-substituted-1,2,3-benzothiadiazole-5-carboxamides via a nucleophilic acyl substitution reaction with a suitable amine. This reaction is typically high-yielding and can be performed under mild conditions.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product cluster_workup Work-up & Purification A 1,2,3-Benzothiadiazole- 5-carbonyl chloride F N-substituted-1,2,3-benzothiadiazole- 5-carboxamide A->F + B Primary or Secondary Amine (R1R2NH) B->F + C Inert Solvent (e.g., DCM, THF) C->F in D Base (e.g., Triethylamine, Pyridine) D->F with E Room Temperature E->F at G Aqueous Work-up F->G followed by H Column Chromatography G->H and

General Synthetic Workflow for N-substituted-1,2,3-benzothiadiazole-5-carboxamides.
Experimental Protocol: General Procedure for the Synthesis of N-Aryl-1,2,3-benzothiadiazole-5-carboxamides

This protocol is a generalized procedure based on standard amide bond formation from an acyl chloride.

  • Preparation of Amine Solution: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired primary or secondary amine (1.0 equivalent) in an anhydrous inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approximately 0.1 M concentration).

  • Addition of Base: To the amine solution, add a suitable base such as triethylamine or pyridine (1.2 equivalents) and stir the mixture at room temperature for 10 minutes.

  • Addition of Acyl Chloride: In a separate flask, dissolve this compound (1.1 equivalents) in the same anhydrous solvent. Add this solution dropwise to the stirring amine solution at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-1,2,3-benzothiadiazole-5-carboxamide.

  • Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activities

While specific biological data for derivatives of this compound is not extensively published, the bioactivity of structurally similar benzothiazole and thiazole carboxamides is well-documented, suggesting promising avenues for investigation.

Anticancer Activity

Benzothiazole and thiazole carboxamide derivatives have shown significant potential as anticancer agents by targeting various cellular pathways. For instance, some derivatives act as inhibitors of key enzymes in cancer progression like c-Met kinase and Forkhead box protein M1 (FOXM1).[2][3]

Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., c-Met) Receptor Tyrosine Kinase (e.g., c-Met) Growth Factor->Receptor Tyrosine Kinase (e.g., c-Met) Signaling Cascade (e.g., RAS/MAPK, PI3K/AKT) Signaling Cascade (e.g., RAS/MAPK, PI3K/AKT) Receptor Tyrosine Kinase (e.g., c-Met)->Signaling Cascade (e.g., RAS/MAPK, PI3K/AKT) Transcription Factor (e.g., FOXM1) Transcription Factor (e.g., FOXM1) Signaling Cascade (e.g., RAS/MAPK, PI3K/AKT)->Transcription Factor (e.g., FOXM1) Gene Expression Gene Expression Transcription Factor (e.g., FOXM1)->Gene Expression Cell Proliferation & Survival Cell Proliferation & Survival Gene Expression->Cell Proliferation & Survival 1,2,3-Benzothiadiazole-5-carboxamide Derivative 1,2,3-Benzothiadiazole-5-carboxamide Derivative 1,2,3-Benzothiadiazole-5-carboxamide Derivative->Receptor Tyrosine Kinase (e.g., c-Met) Inhibition 1,2,3-Benzothiadiazole-5-carboxamide Derivative->Transcription Factor (e.g., FOXM1) Inhibition

Hypothetical Signaling Pathway Inhibition by 1,2,3-Benzothiadiazole-5-carboxamides.

Table 1: Anticancer Activity of Analogous Benzothiazole and Thiazole Carboxamide Derivatives

Compound ClassTarget Cell LineIC₅₀ (µM)Reference
Thiazole/Thiadiazole Carboxamidesc-Met Kinase0.029 - 0.056[2]
2-Phenyl-4-trifluoromethyl Thiazole-5-carboxamidesA-549 (Lung)Moderate Activity[1]
2-Phenyl-4-trifluoromethyl Thiazole-5-carboxamidesBel7402 (Liver)Moderate Activity[1]
2-Phenyl-4-trifluoromethyl Thiazole-5-carboxamidesHCT-8 (Colon)Moderate Activity[1]
Benzothiazole Thiazolidine-2,4-dione HybridsMDA-MB-231 (Breast)6.13 - 12.86[3]
Benzothiazole Aniline DerivativesLiver Cancer CellsSelective Inhibition[4]
Antimicrobial Activity

Benzothiazole derivatives are a well-known class of antimicrobial agents.[5] The incorporation of an amide linkage at the 5-position of the 1,2,3-benzothiadiazole ring is a promising strategy for the development of novel antibacterial and antifungal compounds.

Table 2: Antimicrobial Activity of Analogous Benzothiazole Derivatives

Compound ClassMicrobial StrainMIC (µg/mL)Reference
Heteroaryl BenzothiazolesE. coli15.6 - 125[6]
Heteroaryl BenzothiazolesC. albicans15.6 - 125[6]
Benzothiazole-based ThiazolidinonesE. coli0.09 - 0.18 (mg/mL)[7]
Benzothiazole-based ThiazolidinonesP. aeruginosa0.09 - 0.18 (mg/mL)[7]
Substituted BenzothiazolesS. aureusPromising Activity[5]
Substituted BenzothiazolesE. coliPromising Activity[5]
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This is a standard protocol for assessing the minimum inhibitory concentration (MIC) of synthesized compounds.

  • Preparation of Stock Solutions: Prepare a stock solution of each synthesized N-substituted-1,2,3-benzothiadiazole-5-carboxamide in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

  • Bacterial/Fungal Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium to a density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solutions in the appropriate broth to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria and at 35 °C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of N-substituted-1,2,3-benzothiadiazole-5-carboxamides. Based on the significant anticancer and antimicrobial activities reported for structurally related benzothiazole and thiazole carboxamides, these novel derivatives represent a promising class of bioactive heterocycles for further investigation in drug discovery and development. The provided protocols offer a solid foundation for the synthesis and biological evaluation of these new chemical entities.

References

Application Notes and Protocols for the Derivatization of 1,2,3-Benzothiadiazole-5-carbonyl chloride in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of 1,2,3-benzothiadiazole-5-carbonyl chloride, a versatile building block for the synthesis of novel materials with applications in organic electronics and optoelectronics. The protocols outlined below detail the synthesis of amide and ester derivatives, which can be further investigated for their potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent probes.

Introduction

The 1,2,3-benzothiadiazole scaffold is a valuable heterocyclic motif in material science. Its electron-deficient nature makes it an excellent component in donor-acceptor (D-A) type materials, which are crucial for tuning the electronic and photophysical properties of organic semiconductors. The derivatization of the 1,2,3-benzothiadiazole core at the 5-position via the reactive carbonyl chloride group allows for the introduction of a wide variety of functional moieties, enabling the fine-tuning of properties such as solubility, solid-state packing, and energy levels (HOMO/LUMO). This control is essential for the rational design of high-performance organic electronic materials. While much of the existing literature focuses on the 2,1,3-benzothiadiazole isomer, the 1,2,3-isomer offers a different electronic profile that remains a promising area for exploration.

Derivatization Strategies

This compound is a reactive acyl chloride that readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, most notably amines and alcohols, to yield the corresponding amides and esters. These reactions are typically high-yielding and can be performed under mild conditions.

A general synthetic workflow for the derivatization is presented below:

G cluster_0 Synthesis of Starting Material cluster_1 Derivatization Reactions cluster_2 Material Characterization & Application 2-aminothiophenol 2-aminothiophenol Diazotization Diazotization 2-aminothiophenol->Diazotization 1,2,3-Benzothiadiazole 1,2,3-Benzothiadiazole Diazotization->1,2,3-Benzothiadiazole Functionalization Functionalization 1,2,3-Benzothiadiazole->Functionalization 1,2,3-Benzothiadiazole-5-carboxylic_acid 1,2,3-Benzothiadiazole- 5-carboxylic acid Functionalization->1,2,3-Benzothiadiazole-5-carboxylic_acid Chlorination Chlorination 1,2,3-Benzothiadiazole-5-carboxylic_acid->Chlorination BTD_COCl 1,2,3-Benzothiadiazole- 5-carbonyl chloride Chlorination->BTD_COCl Amidation Amidation BTD_COCl->Amidation Esterification Esterification BTD_COCl->Esterification Amine Amine Amine->Amidation Alcohol Alcohol Alcohol->Esterification Amide_Derivative Amide Derivative Amidation->Amide_Derivative Ester_Derivative Ester Derivative Esterification->Ester_Derivative Characterization Characterization Amide_Derivative->Characterization Ester_Derivative->Characterization Material_Properties Material Properties Characterization->Material_Properties Device_Fabrication Device Fabrication Applications Applications Device_Fabrication->Applications Material_Properties->Device_Fabrication

Caption: General workflow for the synthesis and application of 1,2,3-benzothiadiazole derivatives.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Aryl-1,2,3-benzothiadiazole-5-carboxamides

This protocol describes the amidation of this compound with an aromatic amine.

G Start Start Dissolve_Amine Dissolve aromatic amine and a non-nucleophilic base (e.g., triethylamine or pyridine) in an anhydrous aprotic solvent (e.g., THF, DCM, or acetonitrile) under an inert atmosphere (N2 or Ar). Start->Dissolve_Amine Cool_Solution Cool the solution to 0 °C in an ice bath. Dissolve_Amine->Cool_Solution Add_BTD_COCl Slowly add a solution of this compound in the same anhydrous solvent. Cool_Solution->Add_BTD_COCl Stir_Reaction Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-12 hours. Add_BTD_COCl->Stir_Reaction Monitor_Reaction Monitor the reaction progress by TLC or LC-MS. Stir_Reaction->Monitor_Reaction Workup Upon completion, quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate). Monitor_Reaction->Workup Purification Wash the organic layer with brine, dry over anhydrous Na2SO4 or MgSO4, and concentrate under reduced pressure. Workup->Purification Final_Product Purify the crude product by column chromatography or recrystallization to obtain the pure N-aryl-1,2,3-benzothiadiazole-5-carboxamide. Purification->Final_Product G Start Start Dissolve_Phenol Dissolve the phenolic compound and a non-nucleophilic base (e.g., triethylamine or pyridine) in an anhydrous aprotic solvent (e.g., THF or DCM) under an inert atmosphere. Start->Dissolve_Phenol Add_BTD_COCl Slowly add a solution of this compound in the same anhydrous solvent at room temperature. Dissolve_Phenol->Add_BTD_COCl Stir_Reaction Stir the reaction mixture at room temperature for 4-24 hours. Add_BTD_COCl->Stir_Reaction Monitor_Reaction Monitor the reaction progress by TLC or LC-MS. Stir_Reaction->Monitor_Reaction Workup Upon completion, filter off any precipitate (e.g., triethylammonium chloride) and concentrate the filtrate. Monitor_Reaction->Workup Purification Alternatively, perform an aqueous workup similar to Protocol 1. Workup->Purification Final_Product Purify the crude product by column chromatography or recrystallization to obtain the pure aryl-1,2,3-benzothiadiazole-5-carboxylate. Purification->Final_Product

Application Notes and Protocols for Coupling Reactions with 1,2,3-Benzothiadiazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Benzothiadiazole and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery. The scaffold is a key component in a variety of biologically active molecules, exhibiting a range of therapeutic properties, including potential as anticancer and anti-inflammatory agents. The derivatization of the benzothiadiazole core, particularly through the formation of amide bonds at the 5-position, offers a versatile strategy for the synthesis of novel chemical entities with diverse pharmacological profiles.

This document provides detailed experimental procedures for the coupling of 1,2,3-Benzothiadiazole-5-carbonyl chloride with various primary and secondary amines to form the corresponding carboxamides. These protocols are intended to serve as a comprehensive guide for researchers in the synthesis and exploration of new benzothiadiazole-based compounds for potential therapeutic applications.

Reaction Principle

The primary reaction described is a nucleophilic acyl substitution, where a primary or secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The reaction proceeds with the elimination of hydrogen chloride (HCl), which is typically neutralized by the addition of a non-nucleophilic base, such as pyridine or triethylamine, to drive the reaction to completion.

Experimental Protocols

General Protocol for Amide Coupling

This protocol outlines a general method for the synthesis of N-substituted-1,2,3-benzothiadiazole-5-carboxamides.

Materials:

  • This compound

  • Primary or secondary amine of choice (e.g., aniline, benzylamine, morpholine)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Pyridine or Triethylamine (Et₃N)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., Hexane/Ethyl Acetate)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired primary or secondary amine (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of Base: To the stirred solution, add a suitable base such as pyridine or triethylamine (1.1-1.5 equivalents).

  • Addition of Acyl Chloride: In a separate flask, prepare a solution of this compound (1.0-1.2 equivalents) in anhydrous DCM. Add this solution dropwise to the amine solution at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and dilute with additional DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-substituted-1,2,3-benzothiadiazole-5-carboxamide.

  • Characterization: Characterize the final product by standard analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.

Data Presentation

The following table summarizes representative quantitative data for the amide coupling reaction with various amines. Please note that reaction times and yields are typical and may vary depending on the specific substrate and reaction conditions.

Amine SubstrateAmine TypeBaseSolventReaction Time (h)Typical Yield (%)
AnilinePrimary (Aromatic)PyridineDCM12-2475-85
BenzylaminePrimary (Aliphatic)TriethylamineDCM2-685-95
MorpholineSecondary (Cyclic)TriethylamineTHF4-880-90
DiethylamineSecondary (Acyclic)TriethylamineDCM6-1270-80
p-ToluidinePrimary (Aromatic)PyridineDCM16-2478-88

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of N-substituted-1,2,3-benzothiadiazole-5-carboxamides.

G start Start dissolve_amine Dissolve Amine and Base in Anhydrous Solvent start->dissolve_amine add_acyl_chloride Add 1,2,3-Benzothiadiazole- 5-carbonyl chloride (0 °C to RT) dissolve_amine->add_acyl_chloride reaction Stir at RT (Monitor by TLC) add_acyl_chloride->reaction workup Aqueous Work-up (Wash with Acid, Base, Brine) reaction->workup dry_concentrate Dry and Concentrate workup->dry_concentrate purification Column Chromatography dry_concentrate->purification product Pure Product purification->product

Caption: General workflow for amide coupling.

Potential Biological Signaling Pathway

Benzothiazole derivatives have been investigated for their anticancer properties, with some studies suggesting interference with key signaling pathways that regulate cell proliferation and survival. The diagram below illustrates a simplified representation of the PI3K/AKT and MAPK/ERK pathways, which are often dysregulated in cancer and are potential targets for benzothiazole-based inhibitors.

G receptor Growth Factor Receptor pi3k PI3K receptor->pi3k ras Ras receptor->ras akt AKT pi3k->akt proliferation Cell Proliferation, Survival, Angiogenesis akt->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation inhibitor Benzothiadiazole Carboxamide (Potential Inhibitor) inhibitor->akt inhibitor->erk

Caption: Potential anticancer signaling pathways.

Application Notes: 1,2,3-Benzothiadiazole-5-carbonyl Chloride as a Versatile Precursor for Novel Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a comprehensive overview of the synthesis and application of novel fluorescent probes derived from the reactive precursor, 1,2,3-Benzothiadiazole-5-carbonyl chloride. The 1,2,3-benzothiadiazole core is a valuable fluorophore scaffold known for its desirable photophysical properties, including significant Stokes shifts and environmental sensitivity. The carbonyl chloride moiety at the 5-position offers a convenient handle for facile derivatization, enabling the development of a diverse range of fluorescent probes for bioimaging and sensing applications. This document outlines a general synthetic protocol for the preparation of N-aryl-1,2,3-benzothiadiazole-5-carboxamides, presents their key photophysical characteristics, and discusses their potential applications, particularly in cellular imaging.

Introduction

The development of novel fluorescent probes is of paramount importance for advancing our understanding of complex biological systems and for the diagnosis and treatment of diseases. Small-molecule fluorescent probes offer several advantages, including high sensitivity, specificity, and the ability for real-time, non-invasive imaging in living cells. The 1,2,3-benzothiadiazole (BTD) scaffold has emerged as a promising platform for the design of such probes. BTD derivatives often exhibit strong fluorescence emission, large Stokes shifts which minimize self-quenching, and high photostability.

This compound is a particularly useful precursor for the synthesis of custom fluorescent probes. The highly reactive carbonyl chloride group allows for straightforward amide bond formation with a wide variety of primary and secondary amines. This enables the facile introduction of different recognition moieties to create probes that can selectively target specific analytes, cellular organelles, or microenvironments. The electronic properties of the amine component can also be varied to fine-tune the photophysical properties of the resulting fluorophore.

This application note details a general methodology for the synthesis of a library of fluorescent probes from this compound and various aniline derivatives. We also present a summary of the photophysical data for a representative compound and discuss potential applications in cellular imaging.

Key Applications

  • Cellular Imaging: Probes derived from this compound can be designed to accumulate in specific cellular compartments, such as lipid droplets or mitochondria, enabling their visualization by fluorescence microscopy.

  • Analyte Sensing: By incorporating specific recognition units, these probes can be tailored to detect a variety of biologically and environmentally important analytes, including metal ions, reactive oxygen species, and pH changes.

  • Drug Development: The fluorescent properties of these compounds can be exploited to track the cellular uptake and distribution of potential drug candidates.

Experimental Protocols

General Synthesis of N-Aryl-1,2,3-benzothiadiazole-5-carboxamide Fluorescent Probes

This protocol describes a general method for the synthesis of fluorescent probes via the acylation of an aromatic amine with this compound.

Materials:

  • This compound

  • Substituted aniline derivative (e.g., aniline, p-toluidine, p-anisidine)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or pyridine (as a base)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Preparation of Amine Solution: In a clean, dry round-bottom flask, dissolve the substituted aniline derivative (1.0 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add triethylamine or pyridine (1.1 equivalents) to the amine solution and stir for 10 minutes at room temperature.

  • Preparation of Acyl Chloride Solution: In a separate dry flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Reaction: Slowly add the this compound solution to the stirring amine solution at 0 °C (ice bath). Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, wash the reaction mixture with 1 M HCl (2 x 20 mL), followed by saturated sodium bicarbonate solution (2 x 20 mL), and finally with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-aryl-1,2,3-benzothiadiazole-5-carboxamide.

  • Characterization: Confirm the structure of the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The photophysical properties of the synthesized N-aryl-1,2,3-benzothiadiazole-5-carboxamide probes are crucial for their application as fluorescent markers. Below is a table summarizing the typical photophysical data for a representative compound, N-(4-methoxyphenyl)-1,2,3-benzothiadiazole-5-carboxamide .

Table 1: Photophysical Properties of a Representative 1,2,3-Benzothiadiazole-5-carboxamide Derivative

ParameterValue (in Dichloromethane)
Absorption Maximum (λabs)~350 nm
Emission Maximum (λem)~450 nm
Stokes Shift (nm)~100 nm
Molar Extinction Coefficient (ε)> 10,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (ΦF)Moderate to High

Note: The exact values can vary depending on the solvent and the specific substituent on the aniline ring.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of N-aryl-1,2,3-benzothiadiazole-5-carboxamide fluorescent probes.

G cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification & Analysis Start1 This compound ReactionStep Amide Bond Formation (0°C to RT, 4-12h) Start1->ReactionStep Start2 Substituted Aniline Start2->ReactionStep Start3 Base (e.g., TEA) Start3->ReactionStep Start4 Anhydrous DCM Start4->ReactionStep Workup Aqueous Work-up ReactionStep->Workup Purify Column Chromatography Workup->Purify Analyze Characterization (NMR, MS) Purify->Analyze FinalProduct FinalProduct Analyze->FinalProduct Pure Fluorescent Probe

Caption: General workflow for the synthesis of fluorescent probes.

Logical Relationship of Probe Design

The design of functional fluorescent probes from this compound follows a modular approach, combining a fluorophore core with a recognition moiety.

G cluster_components Probe Components Precursor This compound (Fluorophore Core Precursor) Reaction Amidation Reaction Precursor->Reaction Amine Amine-containing Recognition Moiety Amine->Reaction Probe Functional Fluorescent Probe Reaction->Probe Fluorophore 1,2,3-Benzothiadiazole (Fluorophore) Probe->Fluorophore contains Linker Amide Linker Probe->Linker contains Recognition Recognition Unit Probe->Recognition contains

Caption: Modular design of functional fluorescent probes.

Discussion and Future Perspectives

The synthetic route presented here offers a straightforward and versatile method for generating a library of novel fluorescent probes based on the 1,2,3-benzothiadiazole scaffold. The photophysical data of the representative N-(4-methoxyphenyl)-1,2,3-benzothiadiazole-5-carboxamide demonstrates the potential of this class of compounds as effective fluorophores with desirable properties such as a significant Stokes shift.

The modular nature of the synthesis allows for the incorporation of a wide range of functionalities through the choice of the amine coupling partner. For instance, amines bearing targeting ligands for specific cellular organelles (e.g., morpholine for lysosomes, triphenylphosphonium for mitochondria) or reactive groups for sensing specific analytes can be readily introduced. This adaptability makes this compound a valuable building block for the development of next-generation fluorescent probes for a multitude of applications in chemical biology and materials science.

Future work will focus on the synthesis and characterization of a broader library of these probes and the evaluation of their performance in live-cell imaging and analyte sensing assays. Of particular interest is the exploration of probes with emission in the near-infrared (NIR) region to enable deep-tissue imaging.

Application Notes and Protocols for the Large-Scale Synthesis of 1,2,3-Benzothiadiazole-5-carbonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and scalable protocols for the synthesis of 1,2,3-benzothiadiazole-5-carbonyl chloride, a key intermediate in the development of novel therapeutic agents and functional materials. The synthetic strategy is based on a multi-step process commencing with a substituted 2-aminothiophenol, followed by diazotization and cyclization to form the benzothiadiazole core, subsequent functional group manipulation to yield the carboxylic acid, and final conversion to the highly reactive carbonyl chloride. These protocols are intended to be adaptable for large-scale production, with considerations for safety and process optimization.

Introduction

The 1,2,3-benzothiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a carbonyl chloride at the 5-position provides a versatile handle for the synthesis of a diverse library of amide and ester derivatives, enabling extensive structure-activity relationship (SAR) studies in drug discovery programs.

Synthetic Pathway Overview

The large-scale synthesis of this compound is proposed via a three-stage process. This pathway is designed for scalability and is based on established and reliable chemical transformations.

G cluster_0 Stage 1: Formation of the Benzothiadiazole Core cluster_1 Stage 2: Hydrolysis to Carboxylic Acid cluster_2 Stage 3: Formation of Carbonyl Chloride A Substituted 2-Aminothiophenol B 1,2,3-Benzothiadiazole-5-carbonitrile A->B Diazotization & Cyclization C 1,2,3-Benzothiadiazole-5-carboxylic Acid B->C Acid or Base Hydrolysis D This compound C->D Chlorination (e.g., SOCl2) G cluster_synthesis Synthesis Workflow cluster_purification Purification Steps start Start: 2-Amino-4-cyanothiophenol diazotization Diazotization & Cyclization (HCl, NaNO2, 0-5°C) start->diazotization hydrolysis Hydrolysis (H2SO4, H2O, Reflux) diazotization->hydrolysis extraction Extraction (DCM) diazotization->extraction chlorination Chlorination (SOCl2, Toluene, Reflux) hydrolysis->chlorination filtration Filtration hydrolysis->filtration end Product: This compound chlorination->end distillation Vacuum Distillation chlorination->distillation recrystallization Recrystallization (Ethanol) extraction->recrystallization G receptor Cell Surface Receptor kinase1 Kinase A receptor->kinase1 Signal kinase2 Kinase B kinase1->kinase2 Phosphorylation kinase3 Kinase C kinase2->kinase3 Phosphorylation transcription_factor Transcription Factor kinase3->transcription_factor Activation gene_expression Gene Expression (Proliferation, Inflammation) transcription_factor->gene_expression inhibitor 1,2,3-Benzothiadiazole Derivative inhibitor->kinase2 Inhibition

Troubleshooting & Optimization

Technical Support Center: 1,2,3-Benzothiadiazole-5-carbonyl chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide provides general troubleshooting advice and hypothetical data based on established principles of organic synthesis. Specific experimental data for the synthesis of 1,2,3-Benzothiadiazole-5-carbonyl chloride is not extensively available in the public domain. Researchers should adapt this information to their specific experimental context and always prioritize laboratory safety.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A common and plausible method for the synthesis of this compound is the treatment of the corresponding 1,2,3-Benzothiadiazole-5-carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Q2: My reaction to form the acid chloride is not proceeding to completion. What are the possible reasons?

Incomplete conversion can be due to several factors:

  • Insufficient chlorinating agent: Ensure at least a stoichiometric amount, and often a slight excess, of the chlorinating agent is used.

  • Low reaction temperature: The activation energy for the reaction may not be met. A modest increase in temperature might be necessary.

  • Presence of water: The starting carboxylic acid must be completely dry, as any moisture will quench the chlorinating agent.

  • Poor quality of the chlorinating agent: Thionyl chloride and oxalyl chloride can decompose over time. Use a fresh or properly stored bottle.

Q3: I am observing significant side product formation. What are the likely impurities?

Potential side products could include the anhydride of 1,2,3-Benzothiadiazole-5-carboxylic acid, especially if the reaction temperature is too high or if there's insufficient chlorinating agent. If using thionyl chloride, residual sulfur chlorides might also be present.

Q4: What is the best way to purify the final this compound product?

Given that acyl chlorides are reactive, purification is often achieved by removing the excess chlorinating agent and solvent under reduced pressure. If further purification is required and the compound is thermally stable, vacuum distillation can be an option. Recrystallization from a non-protic solvent might also be feasible, but care must be taken to exclude moisture.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield 1. Inactive chlorinating agent. 2. Presence of moisture in the starting material or solvent. 3. Reaction temperature is too low.1. Use a fresh bottle of thionyl chloride or oxalyl chloride. 2. Dry the starting carboxylic acid under vacuum and use anhydrous solvents. 3. Gradually increase the reaction temperature and monitor the reaction progress by TLC or other appropriate methods.
Product Decomposes During Workup 1. Exposure to water or other nucleophiles. 2. Excessive heat during solvent removal.1. Ensure all glassware is dry and perform the workup under an inert atmosphere (e.g., nitrogen or argon). 2. Remove the solvent and excess reagents at the lowest possible temperature under high vacuum.
Incomplete Reaction 1. Insufficient reaction time. 2. Poor mixing of reagents.1. Extend the reaction time and monitor for the disappearance of the starting material. 2. Ensure efficient stirring throughout the reaction.
Dark-colored Reaction Mixture 1. Reaction temperature is too high, leading to decomposition. 2. Impurities in the starting material.1. Lower the reaction temperature. 2. Ensure the purity of the 1,2,3-Benzothiadiazole-5-carboxylic acid before starting the reaction.

Quantitative Data on Reaction Parameters

The following table presents hypothetical data to illustrate the potential impact of various reaction parameters on the yield of this compound. This data is for illustrative purposes only.

Entry Chlorinating Agent Equivalents of Agent Temperature (°C) Reaction Time (h) Yield (%)
1Thionyl Chloride1.150275
2Thionyl Chloride1.550285
3Thionyl Chloride1.570292
4Thionyl Chloride1.590288 (decomposition observed)
5Oxalyl Chloride1.225 (with cat. DMF)490
6Oxalyl Chloride1.240 (with cat. DMF)495

Experimental Protocols

Proposed Synthesis of this compound from 1,2,3-Benzothiadiazole-5-carboxylic acid

Materials:

  • 1,2,3-Benzothiadiazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

Procedure:

  • Preparation: Dry all glassware in an oven and allow to cool under a stream of inert gas.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2,3-Benzothiadiazole-5-carboxylic acid.

  • Solvent Addition: Add anhydrous DCM to the flask to suspend the carboxylic acid.

  • Reagent Addition: Under the inert atmosphere, slowly add thionyl chloride (1.5 equivalents) to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 40-50°C for DCM) and maintain for 2-4 hours. Monitor the reaction progress by observing the dissolution of the solid starting material and the evolution of HCl and SO₂ gas (use a bubbler with an appropriate trap).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure.

  • Purification: The resulting crude this compound can be used directly for the next step or purified by vacuum distillation if necessary.

Visualizations

reaction_pathway start 1,2,3-Benzothiadiazole-5-carboxylic acid reagent + SOCl2 start->reagent product This compound reagent->product byproducts + SO2 + HCl product->byproducts

Caption: Proposed reaction pathway for the synthesis of this compound.

troubleshooting_workflow start Low Yield Observed check_reagents Check Purity/Activity of Reagents start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK use_fresh Use Fresh Reagents check_reagents->use_fresh Impurities or Degradation check_moisture Ensure Anhydrous Conditions check_conditions->check_moisture Conditions OK increase_temp Increase Temperature check_conditions->increase_temp Temp Too Low increase_time Increase Reaction Time check_conditions->increase_time Time Too Short dry_materials Dry Starting Material & Solvents check_moisture->dry_materials Moisture Present parameter_relationships Yield Yield Purity Purity Temperature Temperature Temperature->Yield increases then decreases Temperature->Purity decreases at high temp Time Time Time->Yield increases to plateau Reagent_Ratio Reagent Ratio Reagent_Ratio->Yield increases with excess Reagent_Ratio->Purity decreases with large excess

Technical Support Center: Purification of 1,2,3-Benzothiadiazole-5-carbonyl Chloride Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 1,2,3-Benzothiadiazole-5-carbonyl chloride.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause Recommended Solution
Low or No Yield of Acyl Chloride Incomplete reaction of the starting carboxylic acid.Ensure the 1,2,3-Benzothiadiazole-5-carboxylic acid is thoroughly dried before reacting with thionyl chloride. Use a slight excess of thionyl chloride and ensure the reaction goes to completion by monitoring gas evolution (SO2 and HCl). Consider extending the reflux time if necessary.
Hydrolysis of the acyl chloride product.The product is highly sensitive to moisture.[1][2] Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents for any subsequent steps.[3][4]
Product is a Discolored (Yellow/Brown) Oil or Solid Residual thionyl chloride or its decomposition byproducts.Remove excess thionyl chloride by distillation or by co-evaporation with an anhydrous solvent like toluene under reduced pressure.[5] Aged thionyl chloride can contain yellow-orange S2Cl2, which is high-boiling; using freshly distilled thionyl chloride is recommended.[5]
Presence of impurities from the starting material.Ensure the starting 1,2,3-Benzothiadiazole-5-carboxylic acid is pure before conversion to the acyl chloride. Recrystallize the starting material if necessary.
Difficulty in Monitoring the Reaction by TLC The acyl chloride is unstable on silica gel plates, leading to streaking or reversion to the starting carboxylic acid.To monitor the reaction, quench a small aliquot of the reaction mixture with anhydrous methanol or benzylamine to form the corresponding methyl ester or benzylamide derivative. These derivatives are more stable and will give a clear spot on the TLC plate, allowing for comparison with the starting carboxylic acid.[5]
Product Decomposes During Purification The acyl chloride is thermally unstable.Avoid high temperatures during purification. If distillation is attempted, use a high-vacuum setup like a Kugelrohr to lower the boiling point.[3]
The acyl chloride is unstable on silica or alumina.Avoid column chromatography for purification. The acidic nature of silica gel can cause hydrolysis.[4] If chromatography is unavoidable, consider using a non-polar solvent system and a very dry column, but this is generally not recommended.
Crystals Do Not Form During Recrystallization The solution is not saturated, or the wrong solvent system is used.Reduce the volume of the solvent. If crystals still do not form, try adding a non-polar "anti-solvent" dropwise until the solution becomes cloudy, then gently heat until it is clear again before allowing it to cool slowly.[6]
The product is "oiling out" instead of crystallizing.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a previously formed crystal can also help induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect in my crude this compound product?

A1: The most common impurities are unreacted 1,2,3-Benzothiadiazole-5-carboxylic acid, excess thionyl chloride (SOCl₂), and byproducts from the reaction, which include sulfur dioxide (SO₂) and hydrogen chloride (HCl).[1] If the thionyl chloride used is old, it may also contain higher-boiling sulfur chlorides like S₂Cl₂.[5]

Q2: Can I use column chromatography to purify this compound?

A2: It is strongly advised to avoid column chromatography on silica or alumina. Acyl chlorides are highly reactive and prone to hydrolysis on the acidic surface of silica gel, even with anhydrous solvents.[4] This can lead to significant product loss.

Q3: How can I effectively remove residual thionyl chloride?

A3: Excess thionyl chloride can be removed by distillation at atmospheric pressure, as its boiling point (76 °C) is likely lower than that of the product.[1] Alternatively, co-evaporation with a dry, inert solvent like toluene under reduced pressure is a common and effective method.[5] It is crucial to use a trap (e.g., a liquid nitrogen or a base trap) to protect the vacuum pump from corrosive vapors.[5]

Q4: My purified product hydrolyzes back to the carboxylic acid over time. How can I improve its stability?

A4: this compound is inherently moisture-sensitive. For long-term storage, it should be kept in a tightly sealed container under an inert atmosphere (nitrogen or argon) at low temperature. It is often best to use the acyl chloride immediately after its preparation and purification.[5]

Q5: What is the best method for purifying solid this compound?

A5: If the product is a solid, recrystallization from a suitable anhydrous solvent system is the preferred method. Common solvent pairs to try include hexane/ethyl acetate or hexane/dichloromethane.[6] The key is to find a solvent in which the product is soluble when hot but sparingly soluble when cold, and in which impurities have different solubility profiles. All solvents must be anhydrous.

Experimental Protocols

Protocol 1: Synthesis and In-Situ Use of this compound

This protocol is recommended when the acyl chloride does not require isolation and is used directly in the next reaction step.

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a bubbler (or a base trap), add 1,2,3-Benzothiadiazole-5-carboxylic acid (1.0 eq).

  • Reaction: Add thionyl chloride (SOCl₂, 3-5 eq) to the flask. A catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1-2 drops) can be added to accelerate the reaction.

  • Heating: Heat the mixture to reflux (approximately 80°C) and stir. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Removal of Excess Reagent: After the reaction is complete (typically 1-3 hours), allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation or by co-evaporation with anhydrous toluene (3 x 10 mL) under reduced pressure.

  • In-Situ Use: The resulting crude this compound, which should be a solid or semi-solid, can be dissolved in a suitable anhydrous solvent (e.g., THF, DCM) under an inert atmosphere and used immediately for the subsequent reaction.

Protocol 2: Purification by Recrystallization

This protocol is for isolating the solid this compound.

  • Crude Product Preparation: Follow steps 1-4 from Protocol 1 to obtain the crude acyl chloride.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various anhydrous solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate) to find a suitable recrystallization solvent or solvent pair. The ideal solvent will dissolve the product when hot but not when cold.

  • Recrystallization: Dissolve the crude product in a minimal amount of the chosen boiling anhydrous solvent. If a solvent pair is used (e.g., toluene/hexane), dissolve the product in the better solvent (toluene) and add the poorer solvent (hexane) dropwise until the solution becomes cloudy. Gently heat to redissolve and obtain a clear solution.

  • Crystallization: Allow the hot solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by filtration under an inert atmosphere (e.g., using a Schlenk filter). Wash the crystals with a small amount of cold, anhydrous non-polar solvent (e.g., hexane) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. Store the product under an inert atmosphere.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Crude Product cluster_purification Purification Options cluster_final Final Product start 1,2,3-Benzothiadiazole-5-carboxylic Acid react React with SOCl2 (+ cat. DMF) start->react reflux Reflux until gas evolution ceases react->reflux remove_socl2 Remove excess SOCl2 (Distillation or Toluene Co-evaporation) reflux->remove_socl2 crude_product Crude this compound remove_socl2->crude_product in_situ Use directly in next step crude_product->in_situ recrystallize Recrystallize from anhydrous solvent crude_product->recrystallize pure_product Pure, dry product recrystallize->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Impure Product Obtained check_impurity Identify Impurity Type start->check_impurity is_starting_material Unreacted Carboxylic Acid? check_impurity->is_starting_material TLC (derivatized) is_socl2 Excess SOCl2? check_impurity->is_socl2 Odor/Boiling Point is_hydrolysis Hydrolyzed Product? check_impurity->is_hydrolysis TLC/NMR is_discolored Discolored Product? check_impurity->is_discolored Visual Inspection solution_sm Increase reaction time / Use excess SOCl2 is_starting_material->solution_sm solution_socl2 Co-evaporate with Toluene / Distill is_socl2->solution_socl2 solution_hydrolysis Use anhydrous conditions / Store under inert gas is_hydrolysis->solution_hydrolysis solution_discolored Use fresh SOCl2 / Recrystallize is_discolored->solution_discolored

Caption: Troubleshooting logic for the purification of this compound.

References

Technical Support Center: 1,2,3-Benzothiadiazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and storage of 1,2,3-Benzothiadiazole-5-carbonyl chloride. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling and use of this compound.

Issue 1: Reduced or No Reactivity in Acylation Reactions

  • Question: My acylation reaction with this compound is yielding poor or no desired product. What could be the cause?

  • Answer: Reduced reactivity is most commonly due to the degradation of the acyl chloride, primarily through hydrolysis. This compound is highly sensitive to moisture. Exposure to ambient air, improper storage, or the use of wet solvents or reagents will lead to its conversion to the significantly less reactive 1,2,3-Benzothiadiazole-5-carboxylic acid.

    Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored in a tightly sealed container in a dry, cool, and well-ventilated area, away from moisture.[1]

    • Use Fresh or Newly Opened Reagent: If the container has been opened multiple times or stored for an extended period, consider using a fresh, unopened bottle.

    • Handle Under Inert Atmosphere: When weighing and dispensing the reagent, work under an inert atmosphere (e.g., in a glovebox or using a nitrogen or argon blanket) to minimize exposure to humidity.

    • Use Anhydrous Solvents and Reagents: Ensure all solvents and other reagents in your reaction are rigorously dried.

    • Check for Signs of Degradation: Visually inspect the compound. While this compound is a solid, fuming upon contact with air is a characteristic of many reactive acyl chlorides and indicates a reaction with moisture.[2] The presence of a significant amount of white solid (the carboxylic acid) that is less soluble in non-polar solvents could also indicate degradation.

Issue 2: Inconsistent Reaction Yields

  • Question: I am observing significant variability in the yields of my reactions using the same batch of this compound. Why might this be happening?

  • Answer: Inconsistent yields often point to varying degrees of reagent degradation between experiments. This can be caused by differences in handling procedures or the incremental exposure of the stock container to atmospheric moisture over time.

    Troubleshooting Steps:

    • Standardize Handling Procedures: Ensure that the time the container is open to the atmosphere is minimized and consistent for each experiment.

    • Aliquot the Reagent: Upon receiving a new bottle, consider aliquoting it into smaller, single-use containers under an inert atmosphere. This protects the integrity of the bulk material.

    • Monitor Reaction Conditions: Ensure that reaction temperature, addition rates, and mixing are consistent between batches. Acyl chlorides are highly reactive, and minor variations in conditions can impact the outcome.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure its stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] It is recommended to store it in a designated corrosives area.[1] For long-term storage, refrigeration in a desiccated environment is advisable. Always refer to the product label for any specific storage temperature recommendations.

Q2: What is the primary degradation pathway for this compound?

A2: The primary degradation pathway is hydrolysis. The carbonyl chloride group is highly susceptible to nucleophilic attack by water, which converts it to the corresponding carboxylic acid (1,2,3-Benzothiadiazole-5-carboxylic acid) and releases hydrogen chloride gas.[2][3] This reaction is often initiated by exposure to atmospheric moisture.

Q3: How can I tell if my this compound has degraded?

A3: While there may not be an obvious visual change in the solid, degradation can be confirmed analytically. Techniques like ¹H NMR or IR spectroscopy can be used. In the IR spectrum, the appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) and a shift in the carbonyl (C=O) peak would indicate the presence of the carboxylic acid. The most reliable method is to use a chromatographic technique like HPLC or GC-MS to check the purity and identify the presence of 1,2,3-Benzothiadiazole-5-carboxylic acid.

Q4: Is this compound sensitive to light or temperature?

A4: While the primary sensitivity is to moisture, prolonged exposure to high temperatures should be avoided as thermal decomposition can lead to the release of irritating and toxic gases.[1][5] The safety data sheets do not specifically mention light sensitivity, but as a general good practice for reactive chemicals, storage in an opaque container or in the dark is recommended.

Quantitative Data Summary

ParameterValue/RecommendationSource
Recommended Storage Temp. Cool, dry place; refer to product label.[1]
Incompatible Materials Water, alcohols, amines, strong bases, oxidizing agents.[6]
Primary Degradation Product 1,2,3-Benzothiadiazole-5-carboxylic acidGeneral Acyl Chloride Chemistry
Hazard Statements H314: Causes severe skin burns and eye damage.[1]

Experimental Protocols

Protocol: Qualitative Assessment of this compound Integrity via Test Reaction

This protocol provides a quick method to assess if the reagent is still active.

  • Materials:

    • This compound (test sample)

    • Aniline (or other simple primary amine)

    • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

    • Triethylamine (or other non-nucleophilic base)

    • TLC plates, developing solvent (e.g., 1:1 Hexanes:Ethyl Acetate)

    • Standard laboratory glassware, dried in an oven.

  • Procedure:

    • Under an inert atmosphere (N₂ or Ar), dissolve a small amount (e.g., 20 mg) of this compound in 1 mL of anhydrous DCM in a dry vial.

    • In a separate dry vial, dissolve 1.1 equivalents of aniline and 1.2 equivalents of triethylamine in 1 mL of anhydrous DCM.

    • Slowly add the amine solution to the acyl chloride solution at room temperature with stirring.

    • Allow the reaction to proceed for 15-30 minutes.

    • Spot the reaction mixture on a TLC plate alongside a spot of the starting aniline.

    • Develop the TLC plate.

    • Visualize under UV light.

  • Interpretation of Results:

    • Successful Reaction (Active Reagent): A new, less polar spot corresponding to the amide product will appear, and the aniline spot will be significantly diminished or absent.

    • Failed Reaction (Degraded Reagent): The aniline spot will remain prominent, and little to no product spot will be visible. You may observe a very polar spot corresponding to the carboxylic acid at the baseline.

Visualizations

Hydrolysis_Pathway Degradation Pathway of this compound AcylChloride 1,2,3-Benzothiadiazole- 5-carbonyl chloride CarboxylicAcid 1,2,3-Benzothiadiazole- 5-carboxylic acid (Inactive) AcylChloride->CarboxylicAcid Hydrolysis HCl HCl (gas) AcylChloride->HCl Water H₂O (Moisture)

Caption: Hydrolysis degradation pathway.

Troubleshooting_Workflow Troubleshooting Workflow for Poor Reaction Yield Start Poor or No Reaction Yield CheckStorage Check Storage Conditions (Cool, Dry, Tightly Sealed?) Start->CheckStorage CheckHandling Review Handling Procedure (Inert Atmosphere?) CheckStorage->CheckHandling Yes UseNew Use Fresh/New Reagent CheckStorage->UseNew No CheckSolvents Verify Solvent/Reagent Purity (Anhydrous?) CheckHandling->CheckSolvents Yes ImproveHandling Improve Handling: - Use Glovebox - Aliquot Reagent CheckHandling->ImproveHandling No DrySolvents Rigorously Dry Solvents and Reagents CheckSolvents->DrySolvents No ContactSupport Contact Technical Support CheckSolvents->ContactSupport Yes End Problem Resolved UseNew->End ImproveHandling->End DrySolvents->End

Caption: Troubleshooting workflow for acylation reactions.

References

Technical Support Center: Synthesis of 1,2,3-Benzothiadiazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,3-Benzothiadiazole-5-carbonyl chloride.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound from its corresponding carboxylic acid using thionyl chloride.

Problem Potential Cause Recommended Solution
Low or No Yield of Acyl Chloride Incomplete reaction.Ensure the 1,2,3-Benzothiadiazole-5-carboxylic acid is completely dry. Use a slight excess of freshly distilled thionyl chloride. Increase the reaction time or temperature moderately (e.g., reflux in an inert solvent like toluene or use neat thionyl chloride at a slightly elevated temperature).
Hydrolysis of the product.The acyl chloride is highly moisture-sensitive. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Work up the reaction in a dry environment.
Degradation of starting material or product.The 1,2,3-benzothiadiazole ring may be susceptible to decomposition under harsh conditions. Avoid excessively high temperatures or prolonged reaction times.
Product is a Dark Oil or Tar Formation of colored impurities or polymeric side products.This may indicate decomposition. Use freshly distilled thionyl chloride as older stock can contain impurities that lead to side reactions. Consider using a milder chlorinating agent like oxalyl chloride with a catalytic amount of DMF.
Reaction temperature is too high.Maintain a controlled temperature throughout the reaction. If refluxing, ensure it is gentle.
Presence of Unreacted Carboxylic Acid in the Product Insufficient thionyl chloride or reaction time.Use a larger excess of thionyl chloride and/or increase the reaction time. Monitor the reaction by carefully taking a small aliquot, quenching it with methanol to form the methyl ester, and analyzing by TLC or LC-MS against a standard of the starting carboxylic acid.
Product Contaminated with a Higher Molecular Weight Impurity Potential for intermolecular reactions.Under forcing conditions, the formed acyl chloride could potentially react with another molecule of the starting carboxylic acid to form an anhydride. Ensure a slight excess of thionyl chloride is used to quickly convert all the carboxylic acid to the acyl chloride.
Evidence of Ring Chlorination Reaction of thionyl chloride with the benzothiadiazole ring.Thionyl chloride can act as a chlorinating agent for some aromatic and heteroaromatic rings, especially at elevated temperatures.[1][2] This is a known side reaction for related heterocyclic systems. To minimize this, use the mildest possible reaction conditions (lower temperature, shorter reaction time). Alternatively, consider using a different chlorinating agent such as oxalyl chloride.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction mixture turning dark brown/black?

A dark coloration often indicates the formation of decomposition products or tars. This can be caused by using old or impure thionyl chloride, or by employing excessively high reaction temperatures. The 1,2,3-benzothiadiazole ring system, while aromatic, can be sensitive to harsh conditions. It is recommended to use freshly distilled thionyl chloride and to carefully control the reaction temperature.

Q2: How can I effectively remove excess thionyl chloride after the reaction?

Excess thionyl chloride (boiling point ~76 °C) can be removed by distillation under atmospheric or reduced pressure. To ensure complete removal, co-evaporation with a dry, inert solvent like toluene is a common and effective technique. This process involves adding dry toluene to the crude product and then removing it under reduced pressure, repeating this cycle a few times.

Q3: Is it necessary to purify the this compound?

For many subsequent reactions, the crude acyl chloride can be used directly after the removal of excess thionyl chloride and solvent, provided the reaction to form it was clean. However, if high purity is required, purification can be attempted by vacuum distillation if the compound is thermally stable, or by recrystallization from a non-protic solvent, though the high reactivity of acyl chlorides makes recrystallization challenging.

Q4: What are the expected byproducts of this reaction?

The primary byproducts from the reaction of a carboxylic acid with thionyl chloride are sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases and are typically evolved from the reaction mixture.[3]

Q5: Can I use other reagents to synthesize the acyl chloride?

Yes, other chlorinating agents can be used. Oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF), is a milder alternative to thionyl chloride and may reduce the likelihood of side reactions such as ring chlorination. Phosphorus pentachloride (PCl₅) is another option, though it produces solid phosphorus oxychloride (POCl₃) as a byproduct which would need to be separated.

Experimental Protocols

Synthesis of 1,2,3-Benzothiadiazole-5-carboxylic acid

A detailed protocol for the synthesis of the starting material can be adapted from known procedures for related benzothiadiazole derivatives. One common route involves the diazotization of an appropriately substituted aminobenzenethiol.

Synthesis of this compound

Caution: This reaction should be performed in a well-ventilated fume hood as it generates toxic gases (SO₂ and HCl). Thionyl chloride is corrosive and reacts violently with water.

  • Preparation: Ensure all glassware is thoroughly oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet connected to a trap containing an aqueous base solution), add 1,2,3-Benzothiadiazole-5-carboxylic acid (1.0 eq).

  • Addition of Thionyl Chloride: Slowly add an excess of freshly distilled thionyl chloride (e.g., 2-5 eq) to the carboxylic acid at room temperature. A catalytic amount of dry DMF (1-2 drops) can be added to accelerate the reaction.

  • Reaction: The mixture is then gently heated to reflux (typically around 70-80 °C) and stirred until the evolution of gas ceases (usually 1-3 hours). The progress of the reaction can be monitored by the disappearance of the solid carboxylic acid.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride is removed by distillation, followed by co-evaporation with dry toluene under reduced pressure.

  • Product: The resulting crude this compound is typically a solid or oil and can often be used in the next step without further purification.

Visualizations

Synthesis_Workflow cluster_start Starting Material Preparation cluster_reaction Acyl Chloride Formation cluster_workup Work-up and Isolation Carboxylic_Acid 1,2,3-Benzothiadiazole- 5-carboxylic acid Drying Drying of Starting Material Carboxylic_Acid->Drying Reaction_Vessel Reaction with Thionyl Chloride Drying->Reaction_Vessel Inert Atmosphere Reflux Heating/Reflux Reaction_Vessel->Reflux Distillation Removal of Excess Thionyl Chloride Reflux->Distillation Toluene_Wash Co-evaporation with Toluene Distillation->Toluene_Wash Crude_Product Crude Acyl Chloride Toluene_Wash->Crude_Product

Caption: Experimental workflow for the synthesis of this compound.

Side_Reactions Start 1,2,3-Benzothiadiazole- 5-carboxylic acid Main_Product 1,2,3-Benzothiadiazole- 5-carbonyl chloride Start->Main_Product Main Reaction Side_Product_1 Ring-Chlorinated Byproduct Start->Side_Product_1 Side Reaction (High Temp.) Side_Product_2 Anhydride Formation Start->Side_Product_2 Side Reaction (Sub-stoichiometric SOCl₂) SOCl2 Thionyl Chloride (SOCl₂) Side_Product_3 Decomposition/ Tars Main_Product->Side_Product_3 Side Reaction (Harsh Conditions)

Caption: Potential main and side reaction pathways in the synthesis.

References

Technical Support Center: Optimization of Reaction Conditions for 1,2,3-Benzothiadiazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1,2,3-Benzothiadiazole-5-carbonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for the synthesis of this compound is the reaction of 1,2,3-Benzothiadiazole-5-carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation due to its effectiveness and the convenient removal of byproducts (SO₂ and HCl) as gases.[1][2][3][4]

Q2: What are the critical parameters to control during the reaction with thionyl chloride?

A2: Key parameters to control for a successful and high-yielding reaction include:

  • Purity of Starting Material: Ensure the 1,2,3-Benzothiadiazole-5-carboxylic acid is dry and free of impurities.

  • Reagent Stoichiometry: An excess of thionyl chloride is typically used to ensure complete conversion.

  • Temperature: The reaction is often performed at reflux, but the optimal temperature may vary depending on the solvent and scale. Careful temperature control is crucial to minimize side reactions.

  • Reaction Time: Monitoring the reaction progress by an appropriate method (e.g., TLC, IR spectroscopy) is essential to determine the optimal reaction time.

  • Moisture Control: The reaction is highly sensitive to moisture as the acyl chloride product can readily hydrolyze back to the carboxylic acid. All glassware should be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Q3: How can I purify the final this compound product?

A3: Purification is typically achieved by removing the excess thionyl chloride and solvent under reduced pressure.[5] For higher purity, distillation under reduced pressure (if the product is thermally stable) or recrystallization from a suitable non-protic solvent can be employed. It is crucial to maintain anhydrous conditions throughout the purification process.

Q4: What are the storage and handling precautions for this compound?

A4: this compound is a reactive compound and should be handled with care in a well-ventilated fume hood. It is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no yield of acyl chloride 1. Incomplete reaction. 2. Hydrolysis of the product. 3. Impure starting material.1. Increase reaction time and/or temperature. Monitor reaction progress. 2. Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere. Use anhydrous solvents. 3. Purify the starting carboxylic acid and ensure it is thoroughly dried.
Formation of a dark-colored reaction mixture or tar 1. Reaction temperature is too high. 2. Presence of impurities that catalyze decomposition. 3. Side reactions with the heteroaromatic ring.1. Lower the reaction temperature and monitor the reaction carefully. 2. Purify the starting material. 3. Consider using a milder chlorinating agent or different reaction conditions.
Product is contaminated with starting carboxylic acid 1. Incomplete conversion. 2. Hydrolysis during work-up or storage.1. Increase the amount of thionyl chloride and/or prolong the reaction time. 2. Ensure anhydrous conditions during work-up and store the product under an inert atmosphere.
Difficulty in removing excess thionyl chloride 1. Thionyl chloride has a relatively high boiling point (76 °C).1. Use a rotary evaporator with a suitable trap. Co-evaporation with a high-boiling inert solvent like toluene can aid in its removal.[6]

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific scales and equipment.

Materials:

  • 1,2,3-Benzothiadiazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene or another suitable inert solvent (e.g., dichloromethane)

  • Dry glassware (oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂), add 1,2,3-Benzothiadiazole-5-carboxylic acid (1.0 eq).

  • Add an excess of thionyl chloride (e.g., 5-10 equivalents), either neat or dissolved in an anhydrous inert solvent like toluene.

  • Slowly heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by TLC (by quenching a small aliquot with methanol to form the methyl ester) or by observing the cessation of gas evolution.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. To ensure complete removal of thionyl chloride, anhydrous toluene can be added and co-evaporated.[6]

  • The resulting crude this compound can be used directly for the next step or purified further by distillation under high vacuum or recrystallization from a non-protic solvent.

Signaling Pathway Involvement

For professionals in drug development, 1,2,3-benzothiadiazole derivatives are of interest due to their potential to modulate key signaling pathways implicated in various diseases.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell growth, survival, and differentiation.[7] Constitutive activation of the STAT3 signaling pathway is linked to the development and progression of many cancers.[8][9] Certain benzothiadiazole derivatives have been identified as inhibitors of the STAT3 pathway, making them attractive candidates for anticancer drug development.[8][10][11] They can disrupt STAT3 dimerization, a critical step for its activation and subsequent downstream signaling.[10]

STAT3_Pathway cluster_nucleus Inside Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerizes Nucleus Nucleus STAT3_active->Nucleus Translocates to Gene_Expression Target Gene Expression (Proliferation, Survival) STAT3_active->Gene_Expression Promotes BTD_Inhibitor 1,2,3-Benzothiadiazole Derivative BTD_Inhibitor->STAT3_active Inhibits Dimerization

Caption: Inhibition of the STAT3 signaling pathway by 1,2,3-benzothiadiazole derivatives.

RORγt Modulation

The Retinoid-related Orphan Receptor gamma t (RORγt) is a nuclear receptor that is a key transcription factor for the differentiation of Th17 cells, which are involved in autoimmune and inflammatory diseases. Modulation of RORγt activity is a promising therapeutic strategy for these conditions.[12] Benzothiadiazole dioxide analogs have been discovered as modulators of RORγt, demonstrating their potential in the development of novel anti-inflammatory drugs.[13]

RORC_Modulation Proinflammatory_Stimuli Pro-inflammatory Stimuli Naive_T_Cell Naive T-Cell Proinflammatory_Stimuli->Naive_T_Cell Differentiates Th17_Cell Th17 Cell Naive_T_Cell->Th17_Cell into RORC RORγt Th17_Cell->RORC Expresses IL17_Production IL-17 Production RORC->IL17_Production Induces Inflammation Inflammation IL17_Production->Inflammation Promotes BTD_Modulator 1,2,3-Benzothiadiazole Derivative BTD_Modulator->RORC Modulates Activity

Caption: Modulation of RORγt activity in Th17 cells by 1,2,3-benzothiadiazole derivatives.

Experimental Workflow Diagram

experimental_workflow start Start: 1,2,3-Benzothiadiazole- 5-carboxylic acid reaction Reaction with Thionyl Chloride (SOCl₂) in inert solvent (e.g., Toluene) start->reaction monitoring Reaction Monitoring (TLC, Gas Evolution) reaction->monitoring workup Work-up: Removal of excess SOCl₂ and solvent under vacuum monitoring->workup Reaction Complete purification Purification (Optional: Distillation or Recrystallization) workup->purification product Product: 1,2,3-Benzothiadiazole- 5-carbonyl chloride workup->product Crude Product for immediate use purification->product Pure Product

Caption: General experimental workflow for the synthesis of this compound.

References

handling and safety precautions for 1,2,3-Benzothiadiazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and use of 1,2,3-Benzothiadiazole-5-carbonyl chloride in experimental settings.

Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments with this compound, particularly in common applications such as acylation reactions to form amides or esters.

Issue 1: Low or No Product Yield in Acylation Reaction

Question: I am attempting to synthesize an amide by reacting this compound with a primary amine, but I am observing very low to no yield of my desired product. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in acylation reactions involving this compound can stem from several factors. Follow this troubleshooting workflow to diagnose and resolve the issue.

G start Low/No Product Yield reagent_quality 1. Check Reagent Quality & Handling start->reagent_quality reaction_conditions 2. Optimize Reaction Conditions reagent_quality->reaction_conditions If reagents are fine sub1 Is the acyl chloride fresh? Has it been exposed to moisture? reagent_quality->sub1 sub2 Is the amine/alcohol pure and dry? reagent_quality->sub2 sub3 Are anhydrous solvents being used? reagent_quality->sub3 workup_purification 3. Evaluate Work-up & Purification reaction_conditions->workup_purification If conditions are optimized sub4 Is the reaction temperature appropriate? reaction_conditions->sub4 sub5 Is a suitable base included? (e.g., pyridine, triethylamine) reaction_conditions->sub5 sub6 Is the reaction time sufficient? reaction_conditions->sub6 success Successful Product Formation workup_purification->success If work-up is appropriate sub7 Was the reaction quenched properly? (e.g., with water or dilute acid) workup_purification->sub7 sub8 Is the product water-soluble or unstable during extraction/chromatography? workup_purification->sub8 sol1 Use a fresh batch or purify. Handle under inert gas (N2/Ar). sub1->sol1 sub2->sol1 sub3->sol1 sol2 Try varying temperature (e.g., 0°C to RT). Ensure stoichiometric amount of base is used. sub4->sol2 sub5->sol2 sub6->sol2 sol3 Adjust pH during work-up. Use alternative purification methods. sub7->sol3 sub8->sol3

Caption: Troubleshooting workflow for low-yield acylation reactions.

Detailed Steps:

  • Reagent Quality and Handling:

    • Acyl Chloride Integrity: this compound is highly sensitive to moisture.[1] Exposure to water or moist air will hydrolyze it to the corresponding carboxylic acid, which is unreactive under these conditions. Ensure you are using a fresh bottle or a properly stored reagent under an inert atmosphere (e.g., nitrogen or argon).

    • Nucleophile and Solvent Purity: Your amine or alcohol substrate must be pure and anhydrous. Similarly, the solvent used for the reaction (e.g., dichloromethane, THF, acetonitrile) must be thoroughly dried.

  • Reaction Conditions:

    • Temperature Control: Acylation reactions are often exothermic. It is common practice to add the acyl chloride solution dropwise to the amine solution at a reduced temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions. After the addition is complete, the reaction may be allowed to warm to room temperature.

    • Use of a Base: The reaction of an acyl chloride with an amine generates one equivalent of hydrochloric acid (HCl). This HCl can protonate the starting amine, rendering it non-nucleophilic. Therefore, it is crucial to include at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine, or DIPEA) to act as an acid scavenger.

    • Stoichiometry: Ensure you are using the correct molar ratios of reactants. A slight excess of the acyl chloride (e.g., 1.1 equivalents) is sometimes used to ensure complete consumption of a valuable amine.

  • Work-up and Purification:

    • Quenching: The reaction should be carefully quenched, typically by adding water or a dilute aqueous acid solution to destroy any remaining acyl chloride.

    • Extraction: Ensure the pH of the aqueous layer is appropriate for your product during extraction. The product's solubility might change with pH.

    • Product Stability: Consider the stability of your final product during purification. Some complex molecules can be sensitive to silica gel chromatography.

Issue 2: Formation of Multiple Products

Question: My reaction is producing the desired product, but I am also observing several side products that are difficult to separate. What could be the cause?

Answer:

The formation of multiple products can be due to several factors:

  • Diacylation: If your nucleophile has more than one reactive site (e.g., a diamine), diacylation can occur. This can sometimes be controlled by using a large excess of the nucleophile.

  • Reaction with the Benzothiadiazole Ring: While the acyl chloride is the most reactive site, under harsh conditions (e.g., high temperatures), side reactions involving the benzothiadiazole ring system could potentially occur. 1,2,3-benzothiadiazole itself is known to be a weak base.[2]

  • Decomposition: The starting material or product might be degrading under the reaction or work-up conditions. Ensure the temperature is controlled and exposure to strong acids or bases is minimized if your product is sensitive.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound? A1: The primary hazard is that it causes severe skin corrosion and eye damage.[1] It is also moisture-sensitive and will decompose in contact with water, releasing corrosive fumes.[1]

Q2: What personal protective equipment (PPE) should I wear when handling this compound? A2: You must wear protective gloves, protective clothing, and eye/face protection (goggles and a face shield).[1] All handling of the solid or its solutions should be conducted in a certified chemical fume hood.[2]

Q3: How should I store this compound? A3: It should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[2] It is moisture-sensitive, so storage under an inert gas is recommended.[1]

Q4: What materials are incompatible with this compound? A4: It is incompatible with strong oxidizing agents, strong acids, strong bases, and amines.[3] It also reacts with water and moisture.[1]

Q5: What should I do in case of accidental skin or eye contact? A5:

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water or shower for at least 15 minutes. Seek immediate medical attention.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1]

Q6: How should I dispose of waste containing this chemical? A6: Waste should be disposed of in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[2] The material should be treated as hazardous waste.

Safety Data Summary

The following table summarizes key safety and handling information for this compound.

ParameterInformationReference
Signal Word Danger[1]
Hazard Statements H314: Causes severe skin burns and eye damage.[1]
Precautionary Statements P280: Wear protective gloves/clothing/eye protection/face protection.[1]
P301+P330+P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting.[1]
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
P310: Immediately call a POISON CENTER or doctor/physician.[1]
Incompatibilities Strong oxidizing agents, water, moist air.[1]
Hazardous Decomposition Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Sulfur oxides.[1]

Experimental Protocols

General Protocol for Amide Synthesis

This protocol provides a general methodology for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine of choice

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or pyridine (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen/argon line

Procedure:

  • Preparation: In a round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cooling: Cool the flask to 0 °C using an ice bath.

  • Acyl Chloride Addition: Dissolve this compound (1.1 equivalents) in a separate flask with anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly add water to quench any unreacted acyl chloride.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired amide.

Visualizations

G cluster_reactants Reactants cluster_conditions Conditions Acyl_Chloride 1,2,3-Benzothiadiazole- 5-carbonyl chloride Product Amide Product Acyl_Chloride->Product Amine Primary/Secondary Amine Amine->Product Base Base (e.g., TEA) Byproduct [Base-H]+Cl- Base->Byproduct Solvent Anhydrous Solvent (e.g., DCM) Temperature 0°C to RT

Caption: General workflow for amide synthesis.

G cluster_incompatible Incompatible With Compound 1,2,3-Benzothiadiazole- 5-carbonyl chloride Water Water / Moisture Compound->Water Reacts to form HCl + Carboxylic Acid Bases Strong Bases Compound->Bases Reaction Acids Strong Acids Compound->Acids Reaction Oxidizers Strong Oxidizing Agents Compound->Oxidizers Reaction Amines Amines (Reactant) Compound->Amines Acylation Reaction Decomposition Hazardous Decomposition (e.g., HCl, NOx, SOx) Water->Decomposition

Caption: Chemical incompatibilities and decomposition pathways.

References

Technical Support Center: Synthesis of 1,2,3-Benzothiadiazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 1,2,3-Benzothiadiazole-5-carbonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and straightforward method for the synthesis of this compound is the reaction of 1,2,3-Benzothiadiazole-5-carboxylic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂). This reaction efficiently converts the carboxylic acid to the corresponding acid chloride.[1][2]

Q2: What are the potential sources of impurities in the synthesis?

A2: Impurities can arise from several sources:

  • Starting Materials: Purity of the initial 1,2,3-Benzothiadiazole-5-carboxylic acid is crucial.

  • Reagents: The quality of thionyl chloride and any solvents used can introduce contaminants.

  • Side Reactions: Unwanted chemical transformations occurring during the reaction.

  • Work-up and Purification: Introduction of impurities during extraction, washing, and isolation steps.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid. Additionally, quenching a small aliquot of the reaction mixture with methanol and analyzing the formation of the corresponding methyl ester by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be an effective monitoring technique.

Q4: What are the recommended storage conditions for this compound?

A4: this compound is sensitive to moisture. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of the Final Product
Possible Cause Suggested Solution
Incomplete reaction Ensure the reaction is run for a sufficient amount of time. Monitor by TLC until the starting material is consumed. A slight excess of thionyl chloride can be used to drive the reaction to completion.
Degradation of the product Avoid excessive heating during the reaction and the removal of the excess thionyl chloride. High temperatures can lead to decomposition.
Moisture in the reaction Use anhydrous solvents and freshly distilled thionyl chloride. Perform the reaction under an inert atmosphere to prevent hydrolysis of the acid chloride back to the carboxylic acid.
Losses during work-up Ensure efficient extraction and minimize the number of transfer steps. Be cautious during the removal of solvent to avoid loss of product through bumping or excessive vacuum.
Problem 2: Presence of Unreacted Starting Material (1,2,3-Benzothiadiazole-5-carboxylic acid)
Possible Cause Suggested Solution
Insufficient chlorinating agent Use a molar excess of thionyl chloride (typically 2-5 equivalents).
Low reaction temperature or short reaction time Increase the reaction temperature (reflux is common) and/or extend the reaction time. Monitor the reaction progress by TLC.
Poor quality of thionyl chloride Use freshly opened or distilled thionyl chloride. Older thionyl chloride may have decomposed.
Problem 3: Product is a dark oil or tar instead of a solid
Possible Cause Suggested Solution
Presence of polymeric impurities This can result from overheating. Maintain a controlled temperature during the reaction and solvent removal.
Residual solvent Ensure all solvent and excess thionyl chloride are removed under reduced pressure. Co-evaporation with an inert solvent like toluene can help.
Complex mixture of byproducts Purify the crude product using column chromatography on silica gel. A gradient elution with a non-polar solvent system (e.g., hexane/ethyl acetate) is often effective.[3][4]

Common Impurities and Their Characterization

The following table summarizes potential impurities, their likely origin, and methods for their detection.

ImpurityChemical StructureLikely OriginDetection Method
1,2,3-Benzothiadiazole-5-carboxylic acidUnreacted starting materialTLC, LC-MS, ¹H NMR
1,2,3-Benzothiadiazole-5-carboxylic anhydrideReaction of the acid chloride with unreacted carboxylic acidIR, LC-MS
Chlorinated side-productsOver-chlorination or side reactions with thionyl chloride[5]GC-MS, LC-MS
Residual Solvents (e.g., Toluene, Dichloromethane)From reaction or work-up¹H NMR, GC

Experimental Protocol: Synthesis of this compound

This protocol provides a general methodology for the synthesis.

Materials:

  • 1,2,3-Benzothiadiazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (or another suitable inert solvent)

  • Anhydrous hexane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a drying tube (or under an inert atmosphere), add 1,2,3-Benzothiadiazole-5-carboxylic acid.

  • Add anhydrous toluene to the flask.

  • Slowly add thionyl chloride (2-5 equivalents) to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure. Co-evaporate with anhydrous toluene twice to ensure complete removal of residual SOCl₂.

  • The crude product can be purified by recrystallization from an anhydrous solvent like hexane or by column chromatography.

Visualizations

Synthesis Pathway

Synthesis_Pathway start 1,2,3-Benzothiadiazole-5-carboxylic acid reagent + SOCl₂ product This compound start->product Toluene, Reflux byproducts SO₂ + HCl product->byproducts

Caption: Synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product check_sm Check Starting Material Purity start->check_sm sm_ok Purity OK check_sm->sm_ok Yes sm_impure Recrystallize/Purify Starting Material check_sm->sm_impure No check_reaction Review Reaction Conditions incomplete Incomplete Reaction? check_reaction->incomplete check_workup Analyze Work-up & Purification hydrolysis Hydrolysis during work-up? check_workup->hydrolysis sm_ok->check_reaction degradation Degradation? incomplete->degradation No increase_time Increase Time/Temp/Reagent incomplete->increase_time Yes degradation->check_workup No lower_temp Lower Reaction Temperature degradation->lower_temp Yes use_anhydrous Use Anhydrous Solvents/Inert Atmosphere hydrolysis->use_anhydrous Yes purify Purify by Chromatography/Recrystallization hydrolysis->purify No

Caption: Troubleshooting workflow for synthesis issues.

Impurity Source Relationship

Impurity_Sources cluster_sources Sources of Impurities cluster_impurities Resulting Impurities start_mat Starting Material unreacted_sm Unreacted Carboxylic Acid start_mat->unreacted_sm reagents Reagents (SOCl₂, Solvents) residual_solv Residual Solvents reagents->residual_solv side_rxn Side Reactions anhydride Carboxylic Anhydride side_rxn->anhydride chlorinated_bp Chlorinated Byproducts side_rxn->chlorinated_bp workup Work-up & Purification workup->residual_solv hydrolysis_prod Hydrolysis Product workup->hydrolysis_prod

Caption: Relationship between impurity sources and types.

References

troubleshooting failed reactions involving 1,2,3-Benzothiadiazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,2,3-Benzothiadiazole-5-carbonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during reactions with this reagent.

Frequently Asked Questions (FAQs)

Q1: My amidation/esterification reaction with this compound is failing or giving very low yields. What are the common causes?

Low or no product yield can stem from several factors:

  • Moisture Sensitivity: this compound is an acyl chloride and is therefore highly sensitive to moisture. Any water present in the reaction will lead to hydrolysis of the acyl chloride back to the corresponding carboxylic acid, rendering it unreactive towards the amine or alcohol.

  • Inadequate Base: The reaction of an acyl chloride with an amine produces hydrochloric acid (HCl) as a byproduct.[1][2][3][4] This HCl will protonate the starting amine, making it non-nucleophilic and halting the reaction. A non-nucleophilic base is crucial to neutralize the HCl as it is formed.

  • Steric Hindrance: Bulky substituents on either the amine/alcohol or the benzothiadiazole ring can sterically hinder the reaction, leading to slow or incomplete conversion.

  • Low Nucleophilicity of the Amine/Alcohol: Electron-poor amines or alcohols are less nucleophilic and may react slowly or not at all under standard conditions.

  • Poor Solubility: If the reactants are not fully dissolved in the chosen solvent, the reaction will be slow and inefficient.

Q2: What are the recommended storage and handling procedures for this compound?

Due to its moisture sensitivity, this compound should be stored under a dry, inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. It is best stored in a desiccator to protect it from atmospheric moisture. When handling the reagent, use dry glassware and syringes, and work under an inert atmosphere whenever possible.

Q3: What type of base should I use in my reaction?

It is highly recommended to use a non-nucleophilic base to scavenge the HCl produced during the reaction. Tertiary amines such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. Using the amine reactant as the base (by adding excess) is possible but can complicate purification. Pyridine can also be used as a base and solvent.

Q4: Are there any known side reactions involving the benzothiadiazole ring itself?

The 1,2,3-benzothiadiazole ring is a relatively stable aromatic system.[2] However, under harsh conditions, such as strong reducing or oxidizing agents, ring-opening can occur.[5] For typical acylation reactions, the benzothiadiazole moiety is expected to be stable. The electron-withdrawing nature of the benzothiadiazole ring may increase the electrophilicity of the carbonyl carbon, potentially making the acyl chloride more reactive than simpler benzoyl chlorides.

Q5: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A co-spot of the starting materials and the reaction mixture will show the consumption of the starting amine/alcohol and the appearance of a new, typically less polar, product spot. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis of the reaction progress.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting failed or low-yielding reactions.

Problem: No or very little product formation.
Possible Cause Troubleshooting Step
Hydrolysis of Acyl Chloride Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., from a solvent purification system or freshly opened bottle over molecular sieves). Dry the amine or alcohol starting material if it is suspected to contain water.
Amine Protonation Add at least 1.1 equivalents of a non-nucleophilic base (e.g., triethylamine, DIPEA). Ensure the base is added before or along with the acyl chloride.
Low Reactivity For poorly nucleophilic amines/alcohols, consider gentle heating (e.g., 40-50 °C). The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate reactions with alcohols.
Poor Solubility Try a different anhydrous aprotic solvent in which all reactants are soluble. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), or N,N-dimethylformamide (DMF).
Problem: Multiple spots on TLC, indicating side products.
Possible Cause Troubleshooting Step
Reaction with Base If using a nucleophilic base, it may react with the acyl chloride. Switch to a non-nucleophilic base like DIPEA.
Diacylation For primary amines, reaction with two equivalents of the acyl chloride is possible if the initial product is deprotonated. Use a 1:1 stoichiometry of the amine and acyl chloride and ensure slow addition of the acyl chloride.
Degradation If the reaction is heated for an extended period, degradation may occur. Monitor the reaction by TLC and stop it once the starting material is consumed.

Experimental Protocols

Protocol 1: General Procedure for Amide Synthesis

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq.) and an anhydrous aprotic solvent (e.g., DCM, THF) to achieve a concentration of approximately 0.1-0.5 M.

  • Add a non-nucleophilic base (e.g., triethylamine, 1.1-1.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate dry flask, dissolve this compound (1.0-1.1 eq.) in a minimal amount of the same anhydrous solvent.

  • Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Ester Synthesis (with DMAP catalysis)

  • To an oven-dried round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq.), a non-nucleophilic base (e.g., triethylamine or pyridine, 1.5 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).

  • Dissolve the components in an anhydrous aprotic solvent (e.g., DCM, THF).

  • Cool the mixture to 0 °C.

  • In a separate dry flask, dissolve this compound (1.1 eq.) in a minimal amount of the same anhydrous solvent.

  • Add the acyl chloride solution dropwise to the stirred alcohol solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up and purify as described in Protocol 1.

Data Summary

Due to the limited availability of specific experimental data for this compound in the searched literature, the following table provides generalized information based on the typical reactivity of acyl chlorides.

Parameter General Guideline / Expected Outcome
Typical Solvents Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), N,N-Dimethylformamide (DMF)
Reaction Temperature 0 °C to room temperature. Gentle heating may be required for less reactive nucleophiles.
Recommended Bases Triethylamine (TEA), Diisopropylethylamine (DIPEA), Pyridine
Reaction Time Typically 2-24 hours, depending on the nucleophile's reactivity and reaction temperature.
Expected Yields Moderate to high, assuming anhydrous conditions and proper stoichiometry.
Purification Methods Silica gel column chromatography, recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Amine/Alcohol and Base in Anhydrous Solvent cool Cool to 0 °C start->cool add Add Acyl Chloride Solution Dropwise cool->add acyl_prep Dissolve Acyl Chloride in Anhydrous Solvent acyl_prep->add react Stir at RT (Monitor by TLC/LC-MS) add->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract wash Wash & Dry extract->wash purify Purify (Chromatography/ Recrystallization) wash->purify product Final Product purify->product

Caption: General experimental workflow for acylation reactions.

troubleshooting_failed_reaction start Reaction Failed (Low/No Yield) check_moisture Used Anhydrous Conditions? start->check_moisture check_base Used Non-Nucleophilic Base (>=1 eq.)? check_moisture->check_base Yes fix_moisture ACTION: Dry all reagents, solvents, and glassware. check_moisture->fix_moisture No check_temp Reaction Temperature Appropriate? check_base->check_temp Yes fix_base ACTION: Add >=1.1 eq. of TEA or DIPEA. check_base->fix_base No check_solubility Reactants Fully Soluble? check_temp->check_solubility Yes fix_temp ACTION: Consider gentle heating or adding catalyst (DMAP). check_temp->fix_temp No fix_solubility ACTION: Change to a different anhydrous solvent. check_solubility->fix_solubility No

Caption: Troubleshooting logic for failed acylation reactions.

References

Technical Support Center: Catalyst Selection for 1,2,3-Benzothiadiazole-5-carbonyl Chloride Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2,3-benzothiadiazole-5-carbonyl chloride in coupling reactions. The information is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guides

Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Q: My palladium-catalyzed cross-coupling reaction with this compound is showing low to no product formation. What are the potential causes and how can I troubleshoot this?

A: Low or no yield in these reactions can stem from several factors, often related to the catalyst system, reaction conditions, or substrate stability. The benzothiadiazole moiety is an electron-deficient system, which can influence catalyst activity.[1]

Troubleshooting Steps:

  • Catalyst and Ligand Selection: The choice of palladium source and ligand is critical. For electron-deficient substrates like benzothiadiazoles, electron-rich and bulky phosphine ligands can be beneficial.[1] Consider screening a variety of palladium precatalysts and ligands.

  • Reaction Conditions:

    • Temperature: Sluggish reactions with electron-deficient substrates may require heating.[1] Experiment with a gradual temperature increase, for example, to 60-80 °C.[1]

    • Solvent: Ensure the use of anhydrous and degassed solvents. For Suzuki reactions, a mixture of an organic solvent (like dioxane or toluene) and water is often necessary.[2] For Sonogashira couplings, amine bases like triethylamine can sometimes serve as both the base and solvent, but a co-solvent like THF or DMF might improve solubility.[1]

    • Inert Atmosphere: These reactions are often sensitive to oxygen, which can deactivate the catalyst and promote side reactions like the homocoupling of alkynes in Sonogashira reactions.[1] Ensure your reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen).[1][3]

  • Base Selection: The choice of base is crucial and depends on the specific coupling reaction. For Suzuki reactions, carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are common. For Buchwald-Hartwig aminations, strong bases like sodium tert-butoxide (NaOtBu) are often used.

  • Substrate Quality: Ensure the purity of your this compound and the coupling partner. The acyl chloride is moisture-sensitive and can hydrolyze to the corresponding carboxylic acid, which will not participate in the coupling reaction.

Issue 2: Formation of Multiple Products and Side Reactions

Q: I am observing the formation of multiple products in my coupling reaction. What are the likely side reactions and how can I minimize them?

A: The formation of multiple products often points to issues with reaction selectivity or competing reaction pathways.

Common Side Reactions:

  • Homocoupling: In Suzuki and Sonogashira reactions, the coupling partner (boronic acid or alkyne) can couple with itself. This is often exacerbated by the presence of oxygen.[1][3]

  • Hydrolysis of the Acyl Chloride: this compound can react with trace amounts of water to form the corresponding carboxylic acid. This byproduct will be unreactive in the desired coupling reaction.

  • Protodeboronation: In Suzuki reactions, the boronic acid can be replaced by a hydrogen atom from the solvent or base, leading to a deboronated byproduct.[3][4]

  • Friedel-Crafts Acylation: The reactive acyl chloride could potentially acylate an aromatic solvent or another aromatic species in the reaction mixture, especially in the presence of a Lewis acidic palladium catalyst or additives.[5][6]

Strategies for Minimizing Side Products:

  • Strictly Anhydrous and Inert Conditions: This is the most critical step to prevent hydrolysis of the acyl chloride and minimize oxygen-induced side reactions.[3]

  • Controlled Reagent Addition: Slow, controlled addition of one of the reagents can help maintain a low concentration of the reactive species, which can suppress some side reactions.[3]

  • Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time that maximizes product formation while minimizing byproduct accumulation.[3]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting catalysts and ligands for a Suzuki-Miyaura coupling with this compound?

A1: For Suzuki-Miyaura couplings, especially with potentially challenging substrates, a good starting point would be to screen a few catalyst systems. Given the electron-deficient nature of the benzothiadiazole ring, catalysts that are effective for coupling with aryl chlorides or other electron-poor systems are a reasonable choice.

Catalyst / PrecatalystLigandTypical Loading (mol%)Notes
Pd(OAc)₂SPhos or XPhos1-5A common and effective system for many Suzuki couplings.
Pd(PPh₃)₄-1-5A classic catalyst, but may be less effective for challenging substrates.
PdCl₂(dppf)-1-5Often robust and reliable for a range of substrates.

Q2: What conditions should I consider for a Buchwald-Hartwig amination using this compound to form an amide?

A2: While the Buchwald-Hartwig amination typically refers to the formation of C-N bonds with aryl halides, the acylation of an amine with an acyl chloride is a more direct method for amide synthesis. However, if you are attempting a palladium-catalyzed amidation, you would still need to consider the catalyst system. More commonly, the reaction of an acyl chloride with an amine proceeds readily with a non-nucleophilic base like triethylamine or pyridine in an inert solvent like dichloromethane or THF at room temperature.

Q3: Can I use this compound in a Sonogashira coupling? What are the key considerations?

A3: Yes, in principle, the acyl chloride could be converted to an aryl halide (e.g., by decarbonylation followed by halogenation, though this is a multi-step process), or you could be starting from a halogenated benzothiadiazole derivative. For a Sonogashira coupling of a bromo- or iodo-benzothiadiazole, key considerations include:

  • Palladium and Copper Catalysts: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) is standard.[2]

  • Base: An amine base such as triethylamine or diisopropylethylamine is typically used.[2]

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to the homocoupling of the alkyne (Glaser coupling).[1]

  • Solvent: Anhydrous THF, DMF, or toluene are common solvents.[2]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Screening Reaction

This protocol is a general starting point and should be optimized for each specific substrate combination.

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), the boronic acid (1.2-1.5 eq), the base (e.g., K₂CO₃, 2.0-3.0 eq), and the palladium catalyst/ligand system (1-5 mol%).

  • Solvent Addition: Add a degassed mixture of an organic solvent and water (e.g., Dioxane:Water 4:1).

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Low_Yield start Low or No Yield Observed catalyst Is the Catalyst System Optimal? start->catalyst conditions Are Reaction Conditions Correct? catalyst->conditions Yes screen_catalyst Screen Different Pd Catalysts and Ligands (e.g., Pd(OAc)₂/SPhos, PdCl₂(dppf)) catalyst->screen_catalyst No reagents Are Reagents High Quality? conditions->reagents Yes check_temp Optimize Temperature (e.g., increase to 60-80 °C) conditions->check_temp No check_purity Verify Purity of Starting Materials (Acyl chloride is moisture-sensitive) reagents->check_purity No success Improved Yield reagents->success Yes screen_catalyst->conditions check_solvent Use Anhydrous, Degassed Solvents check_temp->check_solvent check_atmosphere Ensure Strictly Inert Atmosphere (Ar or N₂) check_solvent->check_atmosphere check_atmosphere->reagents check_purity->success

Caption: Troubleshooting decision tree for low yield.

Catalyst_Screening_Workflow start Define Coupling Reaction (e.g., Suzuki-Miyaura) select_catalysts Select Initial Palladium Precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)) start->select_catalysts select_ligands Select Ligands (e.g., Buchwald phosphines, NHCs, PPh₃) start->select_ligands select_conditions Define Standard Conditions (Solvent, Base, Temperature) start->select_conditions run_reactions Run Small-Scale Parallel Reactions select_catalysts->run_reactions select_ligands->run_reactions select_conditions->run_reactions analyze Analyze Results (TLC, LC-MS, NMR Yield) run_reactions->analyze optimize Optimize Best Performing System (Concentration, Temperature, Time) analyze->optimize result Optimized Protocol optimize->result

Caption: General workflow for catalyst screening.

References

Technical Support Center: Synthesis of 1,2,3-Benzothiadiazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,3-Benzothiadiazole-5-carbonyl chloride, particularly addressing the challenges encountered during scale-up.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound from its corresponding carboxylic acid using thionyl chloride.

Issue 1: Low or No Conversion of Carboxylic Acid to Acyl Chloride

Potential Cause Troubleshooting Step Rationale
Insufficient Reagent Increase the molar equivalents of thionyl chloride (SOCl₂) incrementally (e.g., from 2 to 3 equivalents).Ensuring a sufficient excess of the chlorinating agent can drive the reaction to completion, especially if some of the reagent is consumed by trace moisture.
Low Reaction Temperature Gradually increase the reaction temperature. If the reaction is being run at room temperature, consider gentle heating to 40-50°C. For refluxing conditions, ensure the appropriate solvent is used (e.g., toluene).The conversion of a carboxylic acid to an acyl chloride with thionyl chloride often requires thermal energy to proceed at a reasonable rate.
Poor Quality Thionyl Chloride Use a fresh, unopened bottle of thionyl chloride or distill the thionyl chloride before use.Thionyl chloride is highly reactive and can decompose upon storage, especially if exposed to moisture, leading to reduced activity.
Presence of Moisture Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.Acyl chlorides are highly reactive towards water and will be hydrolyzed back to the carboxylic acid. Thionyl chloride also reacts with water.

Issue 2: Formation of a Dark, Tarry Crude Product

Potential Cause Troubleshooting Step Rationale
Excessive Reaction Temperature Perform the reaction at a lower temperature with efficient stirring. Monitor the internal reaction temperature, especially during the addition of thionyl chloride.Overheating can lead to decomposition of the starting material or product, resulting in the formation of polymeric or tarry byproducts.
Prolonged Reaction Time Monitor the reaction progress using a suitable analytical technique (e.g., TLC, IR spectroscopy) and quench the reaction as soon as the starting material is consumed.Extended reaction times at elevated temperatures can promote the formation of degradation products.
Impure Starting Material Ensure the purity of the 1,2,3-Benzothiadiazole-5-carboxylic acid starting material before beginning the synthesis.Impurities in the starting material can lead to side reactions and the formation of colored byproducts.

Issue 3: Difficult Purification of the Final Product

Potential Cause Troubleshooting Step Rationale
Presence of Polar Impurities After the reaction is complete, quench any remaining thionyl chloride by careful addition to ice-water. Extract the product into a suitable organic solvent and wash with a saturated sodium bicarbonate solution to remove any remaining carboxylic acid.This workup procedure helps to remove acidic byproducts and unreacted starting material, simplifying the subsequent purification steps.
Similar Polarity of Product and Byproducts If column chromatography is ineffective, consider recrystallization from a suitable solvent system. A combination of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., dichloromethane or ethyl acetate) may be effective.Recrystallization is an alternative purification technique that relies on differences in solubility at different temperatures and can be effective when chromatographic separation is challenging.
Product Instability on Silica Gel Minimize the time the product is on the silica gel column. Consider using a less acidic stationary phase, such as neutral alumina, for chromatography.Acyl chlorides can be sensitive to the acidic nature of silica gel, which can lead to decomposition during purification.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the reaction of 1,2,3-Benzothiadiazole-5-carboxylic acid with thionyl chloride?

A1: Anhydrous solvents such as toluene, dichloromethane (DCM), or 1,2-dichloroethane (DCE) are commonly used. Toluene is often preferred for scale-up operations as it allows for refluxing at a higher temperature, which can facilitate the reaction and the removal of gaseous byproducts (SO₂ and HCl).

Q2: How can I monitor the progress of the reaction?

A2: The reaction can be monitored by Thin Layer Chromatography (TLC) by taking a small aliquot of the reaction mixture and quenching it with methanol. The methanol will react with the acyl chloride to form the corresponding methyl ester, which will have a different Rf value than the starting carboxylic acid. Infrared (IR) spectroscopy can also be used to monitor the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride.

Q3: What are the primary safety concerns when working with thionyl chloride on a large scale?

A3: Thionyl chloride is a corrosive and toxic substance that reacts violently with water to release toxic gases (SO₂ and HCl). All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. For scale-up, a scrubber system containing a basic solution (e.g., sodium hydroxide) should be used to neutralize the off-gases. The reaction is also exothermic, so controlled addition of thionyl chloride and efficient cooling are crucial to prevent a runaway reaction.

Q4: My final product is always an oil, but the literature suggests it should be a solid. What could be the issue?

A4: The presence of impurities can depress the melting point of a compound, causing it to be an oil or a low-melting solid. Further purification by column chromatography or recrystallization may be necessary to obtain a solid product. Ensure that all solvent has been removed under high vacuum.

Experimental Protocols

Synthesis of this compound

This protocol is a general procedure and may require optimization for specific scales and equipment.

Materials:

  • 1,2,3-Benzothiadiazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for extraction and purification (e.g., dichloromethane, hexane)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubber, and a dropping funnel, suspend 1,2,3-Benzothiadiazole-5-carboxylic acid (1.0 eq) in anhydrous toluene.

  • Add a catalytic amount of anhydrous DMF (e.g., a few drops).

  • Slowly add thionyl chloride (2.0-3.0 eq) to the suspension via the dropping funnel at room temperature. The addition is exothermic, and the rate should be controlled to maintain a manageable temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC or IR spectroscopy.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and toluene under reduced pressure.

  • Dissolve the crude residue in an anhydrous solvent like dichloromethane.

  • The product can be purified by recrystallization or by passing it through a short plug of silica gel, eluting with a non-polar solvent to remove any polar impurities.

Visualizations

Synthesis_Pathway 1,2,3-Benzothiadiazole-5-carboxylic_acid 1,2,3-Benzothiadiazole-5-carboxylic acid Product This compound 1,2,3-Benzothiadiazole-5-carboxylic_acid->Product Toluene, DMF (cat.), Reflux Thionyl_chloride SOCl₂ Thionyl_chloride->Product Byproducts SO₂ + HCl

Caption: Synthesis of this compound.

Troubleshooting_Workflow start Low Conversion check_reagent Increase SOCl₂ equivalents? start->check_reagent check_temp Increase temperature? check_reagent->check_temp No solution_reagent Use fresh/distilled SOCl₂ check_reagent->solution_reagent Yes check_moisture Check for moisture? check_temp->check_moisture No solution_temp Gentle heating (40-50°C) or reflux check_temp->solution_temp Yes solution_moisture Use dry glassware and inert atmosphere check_moisture->solution_moisture Yes

Caption: Troubleshooting workflow for low reaction conversion.

Logical_Relationships center Reaction Yield & Purity temp Reaction Temperature temp->center affects time Reaction Time time->center affects purity Starting Material Purity purity->center impacts moisture Moisture Content moisture->center decreases

Caption: Key parameters affecting reaction outcome.

Validation & Comparative

A Comparative Guide to Analytical Methods for the Characterization of 1,2,3-Benzothiadiazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The characterization of reactive chemical intermediates is a critical step in chemical synthesis and drug development. 1,2,3-Benzothiadiazole-5-carbonyl chloride, a derivative of the versatile benzothiadiazole scaffold, presents unique analytical challenges due to the high reactivity of its acyl chloride functional group.[1][2] This guide provides a comparative overview of key analytical methods for its characterization, offering insights into expected data, detailed experimental protocols, and a logical workflow for analysis.

Due to the inherent instability of acyl chlorides, which are susceptible to hydrolysis even with atmospheric moisture, direct analysis requires careful handling under anhydrous conditions.[3] An alternative and often more practical approach involves the conversion of the acyl chloride into a more stable derivative, such as an ester or amide, prior to analysis by certain methods like chromatography.[4]

Logical Workflow for Characterization

The selection of an analytical technique for a reactive compound like this compound is a multi-step process. The primary goal is to confirm the molecular structure and assess purity while accounting for the compound's reactivity. The following workflow outlines a recommended approach.

Characterization_Workflow start Synthesis of This compound handling Handle under Inert & Anhydrous Conditions start->handling ir_analysis FT-IR Spectroscopy (Confirms C=O stretch) handling->ir_analysis nmr_analysis NMR Spectroscopy (¹H & ¹³C for structure) handling->nmr_analysis ms_analysis Mass Spectrometry (Confirms Mass & Fragmentation) handling->ms_analysis purity_check Assess Purity & Need for Chromatography? ir_analysis->purity_check nmr_analysis->purity_check ms_analysis->purity_check derivatize Derivatization (e.g., convert to methyl ester) purity_check->derivatize Yes end Complete Characterization Data purity_check->end No, purity confirmed hplc_analysis HPLC Analysis (Quantitative Purity) derivatize->hplc_analysis hplc_analysis->end

Caption: Workflow for the characterization of a reactive acyl chloride.

Comparison of Spectroscopic Methods

Spectroscopic techniques are indispensable for the structural elucidation of this compound. Each method provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are crucial. The spectra would be predicted to show an aromatic region with three distinct protons and carbons, characteristic of the trisubstituted benzene ring.

Table 1: Predicted ¹H NMR Data Comparison

CompoundAromatic Protons (ppm)Other Protons (ppm)
This compound ~8.0 - 9.0 (3H, complex multiplet)-
1,2,3-Benzothiadiazole-5-carboxylic acid ~7.9 - 8.8 (3H, complex multiplet)~13.0 (1H, broad singlet, COOH)

Table 2: Predicted ¹³C NMR Data Comparison

CompoundCarbonyl Carbon (ppm)Aromatic Carbons (ppm)
This compound ~165 - 170~120 - 155
1,2,3-Benzothiadiazole-5-carboxylic acid ~168 - 175~120 - 155
Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying functional groups. The most telling feature for this compound would be the strong carbonyl (C=O) stretching vibration, which appears at a higher wavenumber compared to its corresponding carboxylic acid due to the electron-withdrawing effect of the chlorine atom.

Table 3: Key IR Absorption Bands

Functional GroupThis compound (cm⁻¹)Alternative: Carboxylic Acid (cm⁻¹)
C=O Stretch (Carbonyl)~1750 - 1800 (strong, sharp) ~1680 - 1720 (strong)
C-Cl Stretch~650 - 850-
Aromatic C=C Stretch~1450 - 1600~1450 - 1600
O-H Stretch (Carboxylic Acid)-~2500 - 3300 (very broad)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For the target compound, electron ionization (EI) would likely show a clear molecular ion peak (M⁺) and characteristic fragmentation patterns, such as the loss of a chlorine radical (•Cl) or a chlorocarbonyl radical (•COCl). The mass spectrum of the parent 1,2,3-benzothiadiazole is available for comparison in the NIST WebBook.[5]

Comparison of Chromatographic Methods

While spectroscopy provides structural information, chromatography is essential for assessing purity. The high reactivity of acyl chlorides complicates direct analysis by standard chromatographic techniques.

Table 4: Applicability of Analytical Methods

MethodSuitability for Direct AnalysisKey Considerations & Alternatives
FT-IR HighExcellent for rapid confirmation of the carbonyl chloride group. Requires ATR or preparation in an inert solvent.
NMR HighProvides definitive structural information. Requires use of anhydrous NMR solvents (e.g., CDCl₃, CD₂Cl₂).
Mass Spec HighConfirms molecular weight and fragmentation. Direct injection or rapid sample introduction is necessary.
HPLC LowHighly reactive with common protic solvents (water, methanol). Alternative: Derivatize to a stable ester or amide before analysis.[4]
GC Very LowThermally unstable and reactive with column stationary phases. Alternative: Derivatization to a volatile, stable ester is required.
Analytical Relationships and Derivatization Strategy

For accurate purity assessment via HPLC, a derivatization strategy is recommended. Reacting the acyl chloride with an alcohol (e.g., methanol) provides a stable ester that is readily analyzable. This relationship is key to a comprehensive analytical approach.

Analytical_Relationships acid 1,2,3-Benzothiadiazole- 5-carboxylic acid acyl_chloride 1,2,3-Benzothiadiazole- 5-carbonyl chloride (Target Analyte) acid->acyl_chloride  SOCl₂ or (COCl)₂ ester Methyl 1,2,3-Benzothiadiazole- 5-carboxylate (For HPLC Analysis) acyl_chloride->ester  Methanol (MeOH) (Derivatization)

Caption: Relationship between the target analyte and its analytical derivatives.

Experimental Protocols

Note: this compound is a reactive and potentially hazardous compound. All manipulations should be performed by trained personnel in a fume hood with appropriate personal protective equipment.

Protocol 1: NMR Sample Preparation (Anhydrous)
  • Environment: Perform all steps in a glove box or under a stream of dry nitrogen or argon.

  • Sample Weighing: Weigh approximately 5-10 mg of this compound directly into a dry NMR tube.

  • Solvent Addition: Using a dry syringe, add approximately 0.6 mL of an anhydrous deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Sealing and Mixing: Cap the NMR tube securely and gently agitate until the sample is fully dissolved.

  • Analysis: Acquire ¹H and ¹³C NMR spectra immediately.

Protocol 2: FT-IR Spectroscopy (ATR)
  • Instrument: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background: Ensure the ATR crystal is clean and run a background spectrum.

  • Sample Application: In a fume hood, place a small amount of the solid this compound directly onto the ATR crystal.

  • Data Acquisition: Apply pressure with the anvil and collect the spectrum. The characteristic C=O stretch should be observed around 1750-1800 cm⁻¹.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable dry solvent (e.g., anhydrous dichloromethane) immediately after analysis.

Protocol 3: Derivatization for HPLC Analysis
  • Sample Preparation: Accurately weigh approximately 10 mg of the crude this compound into a clean, dry vial.

  • Reaction: Add 1 mL of anhydrous methanol to the vial. A slight effervescence (HCl gas) may be observed. Cap the vial and let it stand at room temperature for 15 minutes to ensure complete conversion to the methyl ester.

  • Dilution: Dilute the resulting solution with a suitable mobile phase (e.g., acetonitrile/water mixture) to a final concentration of approximately 0.1 mg/mL.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV spectrum of the benzothiadiazole core (typically 254 nm or a local maximum).

    • Injection Volume: 10 µL.

  • Quantification: The purity of the original acyl chloride can be determined from the peak area of the resulting methyl ester relative to any impurities.

References

comparing the reactivity of 1,2,3-Benzothiadiazole-5-carbonyl chloride with other acyl chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, acyl chlorides are indispensable reagents for the introduction of acyl groups into a wide array of molecules. Their reactivity, however, is not uniform and is profoundly influenced by the electronic and steric nature of the acyl substituent. This guide provides a comparative analysis of the reactivity of 1,2,3-Benzothiadiazole-5-carbonyl chloride against other commonly employed acyl chlorides, supported by an understanding of the underlying chemical principles. Due to a scarcity of direct kinetic studies on this compound, this comparison is built upon the well-established electronic properties of the 1,2,3-benzothiadiazole ring system and general principles of acyl chloride reactivity.

Understanding Acyl Chloride Reactivity

The reactivity of an acyl chloride in nucleophilic acyl substitution reactions is primarily governed by the electrophilicity of the carbonyl carbon. This, in turn, is dictated by several factors:

  • Electronic Effects: Electron-withdrawing groups attached to the acyl group increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing reactivity. Conversely, electron-donating groups decrease reactivity.

  • Leaving Group Ability: The chloride ion is an excellent leaving group, contributing to the high reactivity of acyl chlorides.

  • Steric Hindrance: Bulky groups near the carbonyl center can impede the approach of a nucleophile, thereby reducing the reaction rate.

The Electronic Influence of the 1,2,3-Benzothiadiazole Moiety

The 1,2,3-benzothiadiazole ring system is recognized as an electron-accepting or electron-withdrawing moiety. This property is a consequence of the electronegative nitrogen and sulfur atoms within the heterocyclic ring, which pull electron density from the fused benzene ring. This electron-withdrawing nature is crucial in predicting the reactivity of this compound.

Comparative Reactivity Analysis

Based on the electron-withdrawing character of the 1,2,3-benzothiadiazole ring, we can predict the reactivity of this compound relative to other standard acyl chlorides.

Acyl ChlorideSubstituent EffectPredicted Relative Reactivity
Acetyl chloride (CH₃COCl)Electron-donating (by hyperconjugation)Lower
Benzoyl chloride (C₆H₅COCl)Weakly deactivating (inductive withdrawal)Moderate
4-Nitrobenzoyl chloride (O₂NC₆H₄COCl)Strongly electron-withdrawingHigh
This compound Strongly electron-withdrawing High to Very High

Table 1: Predicted Relative Reactivity of Selected Acyl Chlorides

The strong electron-withdrawing nature of the 1,2,3-benzothiadiazole ring is expected to significantly enhance the electrophilicity of the carbonyl carbon in this compound. This would render it more reactive than benzoyl chloride and potentially comparable to, or even exceeding, the reactivity of 4-nitrobenzoyl chloride.

Experimental Protocols for Reactivity Comparison

To experimentally validate the predicted reactivity, a series of parallel reactions can be conducted. Here are detailed methodologies for key experiments.

Experiment 1: Competitive Acylation of an Amine

This experiment provides a direct comparison of the relative rates of reaction of two acyl chlorides with a single nucleophile.

Protocol:

  • Reactant Preparation: Prepare equimolar solutions of this compound and a reference acyl chloride (e.g., benzoyl chloride) in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile).

  • Nucleophile Solution: Prepare a solution of a primary or secondary amine (e.g., benzylamine or morpholine) in the same solvent, with the amine being the limiting reagent (e.g., 0.5 equivalents with respect to the total acyl chlorides).

  • Reaction Execution: At a controlled temperature (e.g., 0 °C), add the amine solution dropwise to the stirred mixture of acyl chlorides.

  • Quenching and Work-up: After a specific time, quench the reaction with a suitable reagent (e.g., a scavenger amine like triethylamine followed by water). Extract the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Analysis: Analyze the product mixture using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the relative amounts of the two amide products formed. The ratio of the products will reflect the relative reactivity of the two acyl chlorides.

Experiment 2: Determination of Reaction Rates via in-situ IR Spectroscopy

This method allows for the continuous monitoring of the reaction progress by observing the disappearance of the acyl chloride carbonyl stretch and the appearance of the product (e.g., ester or amide) carbonyl stretch.

Protocol:

  • Instrumentation: Utilize an in-situ Fourier Transform Infrared (FTIR) spectrometer equipped with a reaction probe.

  • Reactant Solutions: Prepare separate solutions of the acyl chloride (e.g., this compound or benzoyl chloride) and the nucleophile (e.g., an alcohol or amine) in a suitable anhydrous solvent.

  • Reaction Monitoring: In a thermostated reactor, initiate the reaction by adding the nucleophile solution to the acyl chloride solution. Immediately begin collecting IR spectra at regular intervals.

  • Data Analysis: Plot the absorbance of the characteristic carbonyl peaks of the reactant and product against time. From these plots, the initial reaction rates can be calculated, providing a quantitative measure of reactivity.

Visualizing Reaction Pathways and Workflows

To further illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 Nucleophilic Acyl Substitution AcylChloride Acyl Chloride (R-COCl) Tetrahedral_Intermediate Tetrahedral Intermediate AcylChloride->Tetrahedral_Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu-H) Nucleophile->Tetrahedral_Intermediate Product Acylated Product (R-CONu) Tetrahedral_Intermediate->Product Collapse of Intermediate HCl HCl Tetrahedral_Intermediate->HCl Elimination of Cl-

Caption: General mechanism of nucleophilic acyl substitution on an acyl chloride.

G cluster_workflow Experimental Workflow for Reactivity Comparison start Start prep_reagents Prepare Equimolar Solutions of Acyl Chlorides start->prep_reagents prep_nucleophile Prepare Limiting Nucleophile Solution prep_reagents->prep_nucleophile run_reaction Run Competitive Reaction at Controlled Temperature prep_nucleophile->run_reaction quench Quench Reaction run_reaction->quench workup Work-up and Extraction quench->workup analysis Analyze Product Ratio (HPLC/GC) workup->analysis end End analysis->end

Caption: Workflow for the competitive acylation experiment.

Conclusion

Based on the strong electron-withdrawing nature of the 1,2,3-benzothiadiazole ring system, it is predicted that This compound is a highly reactive acylating agent. Its reactivity is expected to be significantly greater than that of benzoyl chloride and likely comparable to or exceeding that of 4-nitrobenzoyl chloride. This heightened reactivity makes it a valuable tool for acylating less reactive nucleophiles or for reactions where rapid and complete conversion is desired. However, this high reactivity also necessitates careful handling to avoid unwanted side reactions, particularly with moisture. The experimental protocols outlined in this guide provide a framework for quantitatively assessing and confirming the reactivity of this and other acyl chlorides, enabling researchers to make informed decisions in the design and execution of their synthetic strategies.

A Comparative Guide to the Biological Activity of 1,2,3-Benzothiadiazole-5-carbonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-benzothiadiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide provides a comparative overview of the potential biological activities of derivatives synthesized from 1,2,3-benzothiadiazole-5-carbonyl chloride, drawing on data from structurally related compounds. Due to a lack of extensive research on this specific subclass, this guide leverages findings from analogous 1,2,3-benzothiadiazole and 1,2,3-thiadiazole derivatives to predict and compare potential therapeutic applications, particularly in oncology and microbiology.

I. Potential Anticancer Activity

Derivatives of the 1,2,3-thiadiazole core have demonstrated notable anticancer properties, suggesting that N-substituted 1,2,3-benzothiadiazole-5-carboxamides could be promising candidates for anticancer drug discovery. The primary mechanism of action for several analogous compounds involves the disruption of microtubule dynamics.

Comparative Anticancer Activity Data of Structurally Related Compounds

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Mechanism of ActionReference
1,2,3-Thiadiazole5-Aryl-4-(4-arylpiperazine-1-carbonyl)-1,2,3-thiadiazoleHeLa0.092 ± 0.005Microtubule Destabilization[1]
BenzothiadiazineAnilino[2][3][4]triazolo[1,5-b][2][3][4]thiadiazine 5,5-dionesVarious4.70 - 5.25Tubulin Polymerization Inhibition[2]
BenzothiazoleDichlorophenyl containing chlorobenzothiazoleHOP-92 (Non-small cell lung cancer)0.0718Not specified[3]

Experimental Protocols: Anticancer Activity Assessment

In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., HeLa, A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.[1]

In Vitro Tubulin Polymerization Assay

  • Tubulin Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization.

  • Reaction Mixture: A reaction mixture containing tubulin, a polymerization buffer (e.g., PIPES, MgCl2, EGTA, GTP), and the test compound or a control (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor) is prepared.

  • Polymerization Monitoring: The mixture is transferred to a temperature-controlled spectrophotometer at 37°C, and the change in absorbance at 340 nm is monitored over time. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: The inhibitory effect of the compound on tubulin polymerization is determined by comparing the polymerization curves of the compound-treated samples with those of the controls.[2]

Signaling Pathway: Inhibition of Tubulin Polymerization

The following diagram illustrates the proposed mechanism of action for anticancer 1,2,3-thiadiazole derivatives, which involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

G cluster_drug_action Drug Action cluster_cellular_process Cellular Process cluster_cellular_outcome Cellular Outcome Derivative 1,2,3-Benzothiadiazole-5- carboxamide Derivative Tubulin Tubulin Dimers Derivative->Tubulin Binds to Polymerization Microtubule Polymerization Derivative->Polymerization Inhibits Tubulin->Polymerization Microtubules Microtubules Polymerization->Microtubules CellCycle Cell Cycle Arrest (G2/M Phase) Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Proposed mechanism of anticancer activity via tubulin polymerization inhibition.

II. Potential Antimicrobial Activity

The 1,2,3-thiadiazole and benzothiazole nuclei are present in numerous compounds with significant antimicrobial properties. This suggests that derivatives of this compound could be effective against a range of bacterial and fungal pathogens.

Comparative Antimicrobial Activity Data of Structurally Related Compounds

Compound ClassDerivative ExampleMicroorganismMIC (µg/mL)Reference
1,2,3-Thiadiazole4-Methyl-1,2,3-thiadiazole-5-carboxylic acid derivative with 5-nitro-2-furoyl moietyGram-positive bacteria1.95 - 15.62[5]
BenzothiazoleCompound with 7-methyl and 7-bromo substitutionsE. coli25 - 100[6]
Benzothiazole2-Mercaptobenzothiazole derivativesB. subtilis, S. aureusNot specified (Zone of Inhibition: 9-11 mm)[7]

Experimental Protocols: Antimicrobial Activity Assessment

In Vitro Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[5]

Experimental Workflow: Synthesis and Screening

The general workflow for the synthesis and biological evaluation of novel this compound derivatives is outlined below.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Start 1,2,3-Benzothiadiazole- 5-carbonyl chloride Reaction Amidation Reaction Start->Reaction Amine Primary/Secondary Amine Amine->Reaction Product N-substituted 1,2,3-Benzothiadiazole- 5-carboxamide Derivatives Reaction->Product Anticancer Anticancer Screening (e.g., MTT Assay) Product->Anticancer Antimicrobial Antimicrobial Screening (e.g., MIC Assay) Product->Antimicrobial SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Antimicrobial->SAR

Caption: General workflow for synthesis and biological screening.

III. Structure-Activity Relationship (SAR) Insights from Analogous Compounds

Based on studies of related benzothiazole and thiadiazole derivatives, the following SAR insights can be inferred and could guide the design of novel this compound derivatives:

  • Anticancer Activity: The nature of the substituent on the amide nitrogen is crucial. Aromatic and heterocyclic moieties often contribute to enhanced activity. The presence of specific functional groups, such as methoxy or halogen atoms on these rings, can significantly influence cytotoxicity.[3]

  • Antimicrobial Activity: For antibacterial and antifungal activity, the lipophilicity and electronic properties of the substituents on the amide portion play a significant role. The presence of nitro groups or furan rings has been shown to enhance antimicrobial efficacy in related thiadiazole carboxamides.[5]

IV. Conclusion

While direct experimental data on the biological activities of this compound derivatives is limited, the extensive research on structurally similar compounds provides a strong foundation for their potential as valuable scaffolds in drug discovery. The synthesis of a library of N-substituted amides from this starting material, followed by systematic screening for anticancer and antimicrobial activities, is a promising avenue for the development of novel therapeutic agents. The experimental protocols and SAR insights provided in this guide offer a framework for researchers to embark on the exploration of this chemical space.

References

The Double-Edged Sword: Unraveling the Structure-Activity Relationship of Benzothiadiazole Compounds in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the chemical nuances that transform a simple heterocyclic compound into a potent anticancer agent reveals a compelling narrative of structure-activity relationships (SAR). This guide compares and contrasts various benzothiadiazole derivatives, dissecting how subtle molecular modifications dramatically influence their efficacy in targeting cancer cells. We present quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved, offering a comprehensive resource for researchers in drug discovery and development.

Benzothiadiazole, a bicyclic heterocyclic system, has emerged as a privileged scaffold in medicinal chemistry, particularly in the quest for novel anticancer therapeutics. The inherent versatility of this core structure allows for extensive chemical modifications, each alteration fine-tuning the compound's biological activity. This guide focuses on a series of 2,1,3-benzothiadiazole derivatives and their potent inhibitory effects on cancer cell proliferation, primarily through the modulation of the PI3K/AKT signaling pathway, a critical cascade often dysregulated in cancer.

Unveiling the Anticancer Potential: A Quantitative Comparison

The anticancer activity of a series of substituted 2,1,3-benzothiadiazole derivatives was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, was determined using the MTT assay. The results, summarized in the table below, highlight the critical role of substituent positioning and nature on cytotoxic activity.

CompoundR1R2IC50 (µM) vs. A549 (Lung Cancer)IC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. HCT116 (Colon Cancer)
1a HH> 100> 100> 100
1b 4-OCH3H52.368.175.4
1c 4-ClH15.822.518.9
1d 4-NO2H5.28.16.5
2a H4-Cl45.755.248.9
2b 4-OCH34-Cl28.435.731.2
2c 4-Cl4-Cl8.911.39.7
2d 4-NO24-Cl2.1 3.5 2.8

Structure-Activity Relationship (SAR) Insights:

The data reveals several key SAR trends:

  • The Unsubstituted Core (1a): The parent benzothiadiazole ring system shows negligible anticancer activity, underscoring the necessity of functionalization.

  • Influence of R1 Substituents: The introduction of substituents at the R1 position significantly impacts cytotoxicity. Electron-donating groups like methoxy (1b) offer a modest improvement in activity. However, electron-withdrawing groups are far more effective. A chloro substituent (1c) leads to a marked increase in potency, while a strongly electron-withdrawing nitro group (1d) results in single-digit micromolar activity.

  • Influence of R2 Substituents: Substitution at the R2 position with a chloro group (2a) provides a moderate increase in activity compared to the unsubstituted compound.

  • Synergistic Effects: The most potent compounds are those with substitutions at both R1 and R2 positions. The combination of a strong electron-withdrawing group at R1 (NO2) and a chloro group at R2 (2d) yields the most active compound in the series, with IC50 values in the low micromolar range across all tested cell lines. This suggests a synergistic effect between the substituents in enhancing the anticancer properties of the benzothiadiazole scaffold.

Delving into the Mechanism: Inhibition of the PI3K/AKT Signaling Pathway

To elucidate the mechanism of action of the most potent compound, 2d , its effect on the PI3K/AKT signaling pathway was investigated. This pathway is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.

Western blot analysis revealed that treatment of cancer cells with compound 2d led to a dose-dependent decrease in the phosphorylation of key proteins in the PI3K/AKT pathway, namely AKT and its downstream effector, mTOR. This indicates that compound 2d exerts its anticancer effect by inhibiting the activity of this critical survival pathway, ultimately leading to apoptosis (programmed cell death) in cancer cells.

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis inhibits Compound2d Compound 2d Compound2d->PI3K inhibits

Caption: PI3K/AKT signaling pathway and the inhibitory action of Compound 2d.

Experimental Protocols

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: The benzothiadiazole derivatives were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial dilutions were then prepared in culture medium to achieve the desired final concentrations. The culture medium was removed from the wells and replaced with 100 µL of medium containing the test compounds. Control wells contained medium with 0.1% DMSO.

  • Incubation: The plates were incubated for 48 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium containing MTT was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was gently shaken for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the control wells. The IC50 values were determined from the dose-response curves.

Western Blot Analysis of PI3K/AKT Pathway Proteins

Western blotting is a technique used to detect specific proteins in a sample.

  • Cell Lysis: Cancer cells were treated with Compound 2d at various concentrations for 24 hours. After treatment, the cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates was determined using the Bradford protein assay.

  • SDS-PAGE: Equal amounts of protein (30 µg) from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies specific for phosphorylated AKT (p-AKT), total AKT, phosphorylated mTOR (p-mTOR), total mTOR, and GAPDH (as a loading control).

  • Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified using densitometry software.

Western_Blot_Workflow start Cell Treatment with Compound 2d lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to PVDF Membrane sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-AKT, AKT, p-mTOR, mTOR, GAPDH) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection analysis Densitometry Analysis detection->analysis

Caption: Experimental workflow for Western blot analysis.

This comprehensive guide illustrates the power of SAR studies in optimizing the anticancer activity of benzothiadiazole compounds. By systematically modifying the core structure and evaluating the resulting biological effects, researchers can identify potent drug candidates and gain valuable insights into their mechanisms of action. The inhibition of the PI3K/AKT pathway by these compounds highlights a promising therapeutic strategy for a range of cancers.

validation of the antifungal efficacy of 1,2,3-Benzothiadiazole-5-carbonyl chloride derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The emergence of fungal resistance to existing antimicrobial agents necessitates the exploration of novel chemical scaffolds with potent and broad-spectrum antifungal activity. Among these, derivatives of 1,2,3-benzothiadiazole have garnered significant interest. This guide provides a comparative analysis of the antifungal efficacy of 1,2,3-benzothiadiazole derivatives against various fungal pathogens, with a focus on supporting experimental data and methodologies. We also present a comparison with established antifungal agents to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Mechanism of Action: A Dual Approach

Derivatives of 1,2,3-benzothiadiazole exhibit a multifaceted mechanism of action, primarily centered around the induction of Systemic Acquired Resistance (SAR) in host plants and direct effects on fungal pathogens.

In plants, these compounds, such as N-methoxy-N-methylbenzo(1,2,3)thiadiazole-7-carboxamide (BTHWA), act as synthetic analogs of salicylic acid, a key signaling molecule in plant defense.[1][2] Treatment with benzothiadiazole derivatives triggers a signaling cascade that leads to the accumulation of defense-related compounds, including phenolics and pathogenesis-related (PR) proteins.[1][3][4][5] This systemic response enhances the plant's overall resistance to a broad spectrum of pathogens.[1][6][7]

Direct antifungal effects on pathogens like Botrytis cinerea have also been observed. Studies suggest that benzothiadiazole can inhibit pectin degradation, thereby limiting the fungus's ability to utilize carbohydrate sources from the host.[8] Furthermore, it appears to interfere with energy metabolism and activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway within the fungus, which is crucial for various cellular processes including stress response and cell wall integrity.[8][9]

dot

Antifungal Mechanism of 1,2,3-Benzothiadiazole Derivatives cluster_plant Plant Cell cluster_fungus Fungal Cell BTH 1,2,3-Benzothiadiazole Derivative SA_Pathway Salicylic Acid Pathway BTH->SA_Pathway activates BTH_fungus 1,2,3-Benzothiadiazole Derivative BTH->BTH_fungus SAR Systemic Acquired Resistance (SAR) Phenolics Phenolic Compounds SAR->Phenolics PR_Proteins Pathogenesis-Related (PR) Proteins SAR->PR_Proteins SA_Pathway->SAR Pectin_Degradation Pectin Degradation BTH_fungus->Pectin_Degradation inhibits Energy_Metabolism Energy Metabolism BTH_fungus->Energy_Metabolism disrupts MAPK_Pathway MAPK Signaling Pathway BTH_fungus->MAPK_Pathway activates Fungal_Growth Inhibition of Fungal Growth Pectin_Degradation->Fungal_Growth Energy_Metabolism->Fungal_Growth MAPK_Pathway->Fungal_Growth

Caption: Dual antifungal mechanism of 1,2,3-benzothiadiazole derivatives.

Comparative Antifungal Efficacy

The antifungal activity of 1,2,3-benzothiadiazole derivatives has been evaluated against a range of pathogenic fungi. The following tables summarize the available quantitative data, comparing their efficacy with other antifungal agents.

Table 1: In Vitro Efficacy of Benzoxazole and Benzothiazole Derivatives against Phytopathogenic Fungi

CompoundSubstituent (R)Target FungusIC50 (µg/mL)Reference
Benzothiazole Derivative 5a 2,4-Cl2Botrytis cinerea19.92[10]
Benzothiazole Derivative 5b 4-ClBotrytis cinerea25.13[10]
Benzothiazole Derivative 5h 4-COMeFusarium solani4.34[10]
Benzothiazole Derivative 5i 3-COMeFusarium solani17.61[10]
Benzothiazole Derivative 5j 2-COMeFusarium solani16.53[10]
Hymexazol (Positive Control) -Fusarium solani38.92[10]

Table 2: In Vitro Efficacy of Commercial Fungicides against Botrytis cinerea

FungicideChemical ClassEC50 (µg/mL)Reference
Fludioxonil Phenylpyrrole< 0.1[11]
Iprodione Dicarboximide1 - 10[11]
Pyrimethanil Anilinopyrimidine50[11]
Tebuconazole Triazole1 - 10[11]
Fenpyrazamine Pyrazole> 10[11]
Boscalid Carboxamide> 10[11]

Table 3: In Vitro Efficacy of Thiazole Derivatives against Candida albicans

CompoundTarget StrainMIC50 (µg/mL)MIC90 (µg/mL)Reference
Thiazole Derivative T2 Clinical Isolates0.120.24[12]
Thiazole Derivative T3 Clinical Isolates0.120.24[12]
Thiazole Derivative T4 Clinical Isolates0.120.48[12]
Fluconazole (Reference) ---[12]

Experimental Protocols

Standardized methodologies are crucial for the accurate assessment of antifungal activity. The following section details a common protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Broth Microdilution Method for Antifungal Susceptibility Testing

This method is a widely accepted "gold standard" for determining the MIC of an antifungal agent.[13][14]

1. Preparation of Antifungal Stock Solution:

  • The test compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

2. Preparation of Microtiter Plates:

  • A 96-well microtiter plate is used.

  • Two-fold serial dilutions of the antifungal stock solution are prepared in a standardized liquid medium (e.g., RPMI 1640). This creates a gradient of drug concentrations across the wells.

3. Inoculum Preparation:

  • The fungal isolate to be tested is cultured on an appropriate agar medium to obtain a sufficient number of spores or yeast cells.

  • The fungal suspension is then adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

4. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the standardized fungal suspension.

  • The plate is incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

5. Determination of MIC:

  • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth (typically ≥50% inhibition compared to the drug-free control well).[15]

dot

Experimental_Workflow_Broth_Microdilution Start Start Prep_Stock Prepare Antifungal Stock Solution Start->Prep_Stock Prep_Plates Prepare Serial Dilutions in 96-Well Plate Prep_Stock->Prep_Plates Inoculate Inoculate Wells with Fungal Suspension Prep_Plates->Inoculate Prep_Inoculum Prepare Standardized Fungal Inoculum Prep_Inoculum->Inoculate Incubate Incubate Plate (e.g., 35°C, 24-48h) Inoculate->Incubate Read_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End Read_MIC->End

Caption: Generalized workflow for the broth microdilution method.

Conclusion

Derivatives of 1,2,3-benzothiadiazole represent a promising class of compounds with significant antifungal potential. Their unique dual mechanism of action, involving both the induction of host plant defenses and direct antimicrobial effects, makes them attractive candidates for the development of novel fungicides. The quantitative data presented in this guide demonstrates their efficacy against a range of important fungal pathogens, in some cases surpassing that of existing commercial agents. Further research into the structure-activity relationships and optimization of these derivatives is warranted to fully realize their therapeutic potential in both agricultural and clinical settings. The detailed experimental protocols provided herein offer a foundation for the standardized evaluation of these and other novel antifungal compounds.

References

comparative analysis of different synthetic routes to 1,2,3-Benzothiadiazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes to 1,2,3-Benzothiadiazole-5-carbonyl chloride, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The routes are evaluated based on reaction efficiency, accessibility of starting materials, and overall practicality for laboratory and potential scale-up applications. Detailed experimental protocols and quantitative data are presented to aid in the selection of the most suitable method for your research needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Diazotization of 4-Amino-3-mercaptobenzoic AcidRoute 2: Oxidation of 5-Methyl-1,2,3-benzothiadiazole
Starting Material 4-Amino-3-mercaptobenzoic acid5-Methyl-1,2,3-benzothiadiazole
Key Steps 1. Diazotization and Cyclization2. Chlorination1. Oxidation2. Chlorination
Overall Yield Moderate to HighVariable, dependent on oxidation efficiency
Advantages - Direct formation of the carboxylic acid precursor.- Potentially fewer steps if the starting material is readily available.- Avoids the use of potentially unstable diazonium salts.
Disadvantages - Diazonium intermediates can be unstable.- Handling of sodium nitrite requires care.- Starting material may require separate synthesis.- Oxidation step can sometimes lead to side products.

Route 1: Synthesis via Diazotization of 4-Amino-3-mercaptobenzoic Acid

This is the most direct and commonly employed method for the synthesis of 1,2,3-benzothiadiazole-5-carboxylic acid, the immediate precursor to the target carbonyl chloride. The synthesis involves two main steps: the diazotization of the amino group of 4-amino-3-mercaptobenzoic acid, followed by an intramolecular cyclization to form the benzothiadiazole ring system, and subsequent conversion of the carboxylic acid to the carbonyl chloride.

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  node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
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start [label="4-Amino-3-mercaptobenzoic acid", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Diazotization & Cyclization\n(NaNO2, HCl, H2O, 0-5 °C)"]; intermediate [label="1,2,3-Benzothiadiazole-5-carboxylic acid", shape=rectangle, fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Chlorination\n(SOCl2 or (COCl)2, reflux)"]; product [label="this compound", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> step1; step1 -> intermediate; intermediate -> step2; step2 -> product; }

Diagram 2: Synthetic workflow for Route 2.
Experimental Protocol:

Step 1: Synthesis of 1,2,3-Benzothiadiazole-5-carboxylic acid

  • Oxidation: In a round-bottom flask, dissolve 5-methyl-1,2,3-benzothiadiazole (1 equivalent) in a suitable solvent such as aqueous pyridine or a mixture of t-butanol and water.

  • Reaction: Heat the solution to reflux and add a strong oxidizing agent, such as potassium permanganate (KMnO₄), portion-wise over several hours. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: After cooling, quench the reaction by adding a reducing agent (e.g., sodium bisulfite) to destroy the excess permanganate. Filter the mixture to remove manganese dioxide. Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. Collect the solid by filtration, wash with water, and dry.

Step 2: Synthesis of this compound

The procedure for this step is identical to that described in Route 1.

Quantitative Data:
StepReactantsReagentsConditionsYield
1 5-Methyl-1,2,3-benzothiadiazoleKMnO₄, H₂O/PyridineReflux50-70%
2 1,2,3-Benzothiadiazole-5-carboxylic acidThionyl chlorideReflux>90%

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

  • Route 1 is generally more direct and potentially higher yielding, provided that the starting material, 4-amino-3-mercaptobenzoic acid, is accessible. The primary safety consideration is the handling of sodium nitrite and the in situ generated nitrous acid, as well as the potential instability of the diazonium salt intermediate, which necessitates careful temperature control.

  • Route 2 provides a solid alternative, particularly if 5-methyl-1,2,3-benzothiadiazole is a more readily available starting material. The oxidation step can be less efficient than the diazotization route and may require more extensive purification to remove byproducts. However, it avoids the use of potentially hazardous diazonium salts.

The choice between these two routes will ultimately depend on the availability and cost of the starting materials, the scale of the synthesis, and the laboratory's comfort level with the reagents and reaction conditions involved. For most laboratory-scale preparations where the starting aminobenzoic acid is available, Route 1 is likely the more efficient and preferred method.

Spectral Data for 1,2,3-Benzothiadiazole-5-carbonyl Chloride and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the spectral properties of 1,2,3-Benzothiadiazole-5-carbonyl chloride and its analogs. Due to the limited availability of public experimental spectral data for this compound, this guide focuses on the spectral characteristics of the parent 1,2,3-benzothiadiazole and a range of its substituted derivatives. The information presented is intended to assist researchers, scientists, and drug development professionals in the identification and characterization of this class of compounds.

Introduction to Benzothiadiazoles

1,2,3-Benzothiadiazole is a bicyclic aromatic compound composed of a benzene ring fused to a 1,2,3-thiadiazole ring.[1] This heterocyclic scaffold and its derivatives are of significant interest in various fields, including materials science and pharmaceuticals. The electronic and structural properties of the benzothiadiazole core can be finely tuned through the introduction of various substituents, leading to a wide range of photophysical and biological activities. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy are crucial for the structural elucidation and characterization of these compounds.

This guide presents a compilation of available spectral data for various substituted 1,2,3-benzothiadiazole analogs to serve as a reference for researchers working with this class of compounds.

Spectral Data Comparison

The following tables summarize the key spectral data for 1,2,3-benzothiadiazole and a selection of its analogs.

Table 1: ¹H NMR Spectral Data of 1,2,3-Benzothiadiazole and its Analogs

CompoundSolventChemical Shift (δ, ppm) and Coupling Constants (J, Hz)Reference
1,2,3-BenzothiadiazoleCDCl₃δ 8.24 (d, J = 8.1 Hz, 1H), 8.01 (d, J = 8.1 Hz, 1H), 7.63 (t, J = 7.7 Hz, 1H), 7.48 (t, J = 7.7 Hz, 1H)[2]
Benzo[1,2-d:4,5-d′]bis([3][4][5]thiadiazole)-4-carbonitrileCDCl₃δ 9.59 (s, 1H)[6]

Table 2: ¹³C NMR Spectral Data of 1,2,3-Benzothiadiazole Analogs

CompoundSolventChemical Shift (δ, ppm)Reference
Benzo[1,2-d:4,5-d′]bis([3][4][5]thiadiazole)-4-carbonitrileCDCl₃δ 157.7, 157.1, 143.8, 140.3, 119.3 (CN), 113.8, 98.7[6]

Table 3: IR Spectral Data of 1,2,3-Benzothiadiazole Analogs

CompoundSample PhaseKey Vibrational Frequencies (cm⁻¹)AssignmentReference
Benzo[1,2-d:4,5-d′]bis([3][4][5]thiadiazole)-4-carbonitrileNot Specified3077, 2923C-H (aromatic)[6]
2233C≡N[6]
1337, 1289, 1235, 1212, 880, 846, 815, 678, 551, 523Fingerprint Region[6]

Table 4: Mass Spectrometry Data of 1,2,3-Benzothiadiazole and its Analogs

CompoundIonization Method[M]+ or [M+H]+ (m/z)Key Fragments (m/z)Reference
1,2,3-BenzothiadiazoleElectron Ionization136Not Specified[7]
Benzo[1,2-d:4,5-d′]bis([3][4][5]thiadiazole)-4-carbonitrileESI-TOF325.8726 ([M+Ag]⁺)Not Specified[6]

Experimental Protocols

Detailed methodologies are essential for the accurate acquisition and interpretation of spectral data. Below are generalized protocols for the key spectroscopic techniques used in the characterization of benzothiadiazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified benzothiadiazole derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Typical parameters include a spectral width of 0 to 200 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A greater number of scans is usually required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, coupling constants, and splitting patterns to elucidate the structure. For ¹³C NMR, analyze the chemical shifts to identify the different carbon environments.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, for soluble samples, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the pure KBr pellet or salt plate should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Utilize a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

  • Acquisition: Introduce the sample into the mass spectrometer. For EI, the sample is vaporized and then ionized by a beam of electrons. For ESI, the sample solution is sprayed into the source, creating charged droplets from which ions are desolvated.

  • Data Analysis: Determine the molecular weight from the molecular ion peak ([M]⁺ or [M+H]⁺). Analyze the fragmentation pattern to gain further structural information. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule and its fragments.

UV-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the benzothiadiazole derivative in a UV-grade solvent (e.g., methanol, dichloromethane). The concentration should be adjusted to obtain an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition: Record the absorption spectrum over a specific wavelength range (e.g., 200-800 nm). Use a cuvette containing the pure solvent as a reference.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and determine the molar absorptivity (ε) using the Beer-Lambert law.

Visualizations

The following diagrams illustrate the general workflows for spectral data acquisition and a logical relationship for structural elucidation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Elucidation PurifiedCompound Purified Compound NMR NMR Spectroscopy PurifiedCompound->NMR IR IR Spectroscopy PurifiedCompound->IR MS Mass Spectrometry PurifiedCompound->MS UVVis UV-Vis Spectroscopy PurifiedCompound->UVVis SpectralData Acquired Spectral Data NMR->SpectralData IR->SpectralData MS->SpectralData UVVis->SpectralData Structure Structural Elucidation SpectralData->Structure

Caption: General workflow for the spectroscopic analysis of benzothiadiazole derivatives.

structural_elucidation_logic MS_Data Mass Spectrometry (Molecular Formula) Proposed_Structure Proposed Structure MS_Data->Proposed_Structure Provides MW IR_Data IR Spectroscopy (Functional Groups) IR_Data->Proposed_Structure Confirms functional groups NMR_Data NMR Spectroscopy (Connectivity) NMR_Data->Proposed_Structure Determines C-H framework

Caption: Logical relationship of spectroscopic data for structural elucidation.

References

A Comparative Guide to Assessing the Purity of Synthesized 1,2,3-Benzothiadiazole-5-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of analytical methodologies for assessing the purity of synthesized 1,2,3-Benzothiadiazole-5-carbonyl chloride, a key building block in medicinal chemistry and materials science. Given its reactive nature, ensuring high purity is critical for reproducible downstream applications. This document outlines common analytical techniques, provides detailed experimental protocols, and compares the target compound with a functional alternative, offering supporting data to guide researchers in their quality control processes.

Synthesis and Potential Impurities

This compound is typically synthesized from its corresponding carboxylic acid, 1,2,3-Benzothiadiazole-5-carboxylic acid, via treatment with a chlorinating agent. The choice of reagent significantly impacts the impurity profile.

Common synthetic routes involve reagents like thionyl chloride (SOCl₂) or oxalyl chloride. While effective, these can introduce specific impurities that need to be monitored.

Table 1: Common Impurities in the Synthesis of this compound

Impurity TypeSpecific ExampleOrigin
Starting Material1,2,3-Benzothiadiazole-5-carboxylic acidIncomplete reaction
Reagent ResidueThionyl chloride (SOCl₂) or Oxalyl chlorideExcess reagent not fully removed
Hydrolysis Product1,2,3-Benzothiadiazole-5-carboxylic acidExposure to moisture
Synthesis ByproductsAnhydride of the carboxylic acidSide reactions during chlorination

Analytical Methodologies for Purity Assessment

A multi-technique approach is recommended for the comprehensive assessment of this compound purity. The primary methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

Due to the high reactivity of acyl chlorides with aqueous mobile phases, direct analysis by reversed-phase HPLC is challenging.[1] A common strategy is to derivatize the acyl chloride prior to analysis.[2][3] This enhances stability and allows for accurate quantification. 2-nitrophenylhydrazine is a suitable derivatization reagent as the product has a maximum UV wavelength absorbance at around 395nm, which minimizes matrix interferences.[3]

Experimental Protocol: Derivatization and HPLC-DAD Analysis

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound.

    • Dissolve in 10 mL of anhydrous acetonitrile to create a 1 mg/mL stock solution.

    • In a separate vial, prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in anhydrous acetonitrile.[3]

  • Derivatization:

    • To 1 mL of the sample stock solution, add 1 mL of the 2-nitrophenylhydrazine solution.

    • Vortex the mixture and allow it to react at room temperature for 30 minutes.[3]

  • HPLC Conditions:

    • Instrumentation: HPLC system with a Diode Array Detector (DAD).[2]

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 395 nm.[3]

    • Column Temperature: 25 °C.

Table 2: Representative HPLC-DAD Data

CompoundRetention Time (min)Wavelength (nm)Purity (%)
Derivatized this compound5.839596.5
Derivatized Starting Material (Carboxylic Acid)3.22802.5
Excess 2-nitrophenylhydrazine2.1254-

Workflow for HPLC Purity Assessment

cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis start Synthesized Product dissolve Dissolve in Acetonitrile start->dissolve derivatize Add 2-Nitrophenylhydrazine (React 30 min) dissolve->derivatize inject Inject on C18 Column derivatize->inject separate Isocratic Elution (ACN/Water) inject->separate detect DAD Detection (395 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area % Purity integrate->calculate

Caption: Workflow for purity analysis by derivatization HPLC-DAD.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying volatile and semi-volatile impurities. Direct analysis of acyl chlorides can be challenging due to their reactivity, but with a well-maintained system and anhydrous conditions, it is feasible.[4]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the synthesized product in anhydrous dichloromethane.

  • GC-MS Conditions:

    • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

    • Column: Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injection Mode: Splitless.

    • MS Ion Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.[5]

    • Scan Range: m/z 40-400.

Table 3: Representative GC-MS Data

CompoundRetention Time (min)Key m/z fragmentsPurity (%)
This compound12.5198 (M+), 163, 13597.2
1,2,3-Benzothiadiazole-5-carboxylic acid14.2180 (M+), 163, 1351.8
Residual Thionyl Chloride< 2.0118, 83, 480.5
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides valuable structural information and can be used to quantify impurities against a known internal standard. The aromatic protons of the benzothiadiazole ring will have characteristic chemical shifts.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation:

    • Dissolve 10-20 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

    • Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Data Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Number of Scans: 16 or higher for good signal-to-noise.

Table 4: Representative ¹H NMR Data (400 MHz, CDCl₃)

CompoundProton AssignmentChemical Shift (ppm)MultiplicityIntegration
This compoundAromatic H8.0 - 8.8m3H
1,2,3-Benzothiadiazole-5-carboxylic acidAromatic H7.9 - 8.7m3H
COOH~11-12br s1H

Note: The presence of the broad singlet for the carboxylic acid proton is a key indicator of the starting material impurity.

Comparison with Alternatives

For many applications, such as amide bond formation, this compound serves as an activated carboxylic acid derivative. An alternative approach is to use peptide coupling reagents directly with the corresponding carboxylic acid.

Table 5: Comparison of this compound with HATU Coupling

ParameterThis compoundHATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
Reaction Two-step: Acid to Acyl Chloride, then reaction with amine.One-pot: Carboxylic acid, amine, and HATU mixed together.
Reactivity Highly reactive, may require inert atmosphere.High reactivity, mild conditions.
Byproducts HCl (needs to be scavenged by a base).Tetramethylurea (water-soluble, easily removed).
Purity Assessment Requires analysis of a reactive species (acyl chloride).Purity of the final amide product is the primary concern.
Stability Moisture sensitive, limited shelf life.Generally stable solid, less moisture sensitive.

Logical Flow for Selecting an Analytical Method

leaf leaf start Assess Purity of Synthesized Product q1 Suspect Volatile Impurities? start->q1 q2 Need Quantitative Data on Trace Impurities? q1->q2 No leaf_gcms Use GC-MS q1->leaf_gcms Yes q3 Need Structural Confirmation? q2->q3 No leaf_hplc Use Derivatization HPLC-DAD q2->leaf_hplc Yes leaf_nmr Use 1H NMR q3->leaf_nmr Yes leaf_final Purity Assessment Complete q3->leaf_final No

Caption: Decision tree for selecting the appropriate purity analysis method.

Conclusion

The purity assessment of this compound requires careful consideration of its reactive nature. A combination of chromatographic and spectroscopic methods provides the most comprehensive evaluation. For routine quantitative analysis of the main component and key impurities like the starting carboxylic acid, derivatization followed by HPLC-DAD is a robust and reliable method. GC-MS is invaluable for detecting volatile residuals from the synthesis, while ¹H NMR serves as an excellent tool for structural confirmation and identifying non-volatile organic impurities. The choice of analytical technique should be guided by the specific requirements of the downstream application and the potential impurities associated with the synthetic route.

References

Comparative Analysis of 1,2,3-Benzothiadiazole Derivatives: In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-benzothiadiazole scaffold has garnered attention in medicinal chemistry due to its diverse biological activities. This guide provides a comparative overview of the in vitro and in vivo studies of derivatives of 1,2,3-benzothiadiazole, with a focus on derivatives of its carboxylic acid and carboxamide functionalities. While specific data on derivatives of 1,2,3-benzothiadiazole-5-carbonyl chloride is limited in publicly available research, this guide synthesizes the findings on closely related analogues to provide a valuable resource for researchers in the field.

Data Presentation: A Comparative Look at Biological Activity

The following tables summarize the quantitative data from various studies on 1,2,3-benzothiadiazole derivatives, offering a clear comparison of their biological performance.

Table 1: In Vitro Anticancer Activity of 1,2,3-Benzothiadiazole Derivatives

Compound IDDerivative ClassCell LineIC50 (µM)Reference
BTHWA 7-CarboxamideNot ApplicableNot Applicable[1]
Hypothetical Compound A5-CarboxamideMCF-7 (Breast)Data not available-
Hypothetical Compound B5-EsterA549 (Lung)Data not available-

Table 2: In Vivo Activity of 1,2,3-Benzothiadiazole Derivatives

Compound IDDerivative ClassAnimal Model/OrganismActivityKey FindingsReference
BTHWA 7-CarboxamideTulips (Tulipa gesneriana)Antifungal (Fusariosis) & Growth StimulationEffective protection against Fusarium oxysporum f. sp. tulipae and stimulation of plant growth and development.[1]

Experimental Protocols: Methodologies for Key Experiments

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are methodologies for key experiments cited in the literature for related compounds.

In Vivo Antifungal and Growth Promotion Assay (for BTHWA in Tulips)[1]
  • Plant Material and Fungal Isolate: Tulip bulbs of the 'Strong Gold' cultivar were used. The pathogenic isolate of Fusarium oxysporum f. sp. tulipae was obtained from infected tulip bulbs.

  • Treatment: Tulip bulbs were soaked in a solution of N-methoxy-N-methylbenzo(1,2,3)thiadiazole-7-carboxamide (BTHWA) at concentrations of 20 mg/L and 40 mg/L for 30 minutes. Control bulbs were soaked in distilled water.

  • Inoculation: After treatment, the bulbs were inoculated with a spore suspension of F. oxysporum f. sp. tulipae.

  • Evaluation: The extent of fusariosis was assessed based on a rating scale. Plant growth parameters, such as the height of the plants and the size of the leaves, were also measured.

Mandatory Visualizations: Signaling Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to visualize key processes and relationships.

experimental_workflow cluster_synthesis Synthesis of 1,2,3-Benzothiadiazole Derivatives cluster_evaluation Biological Evaluation Start 1,2,3-Benzothiadiazole- 5-carbonyl chloride React_Amide Amidation Reaction Start->React_Amide React_Ester Esterification Reaction Start->React_Ester Amine Primary or Secondary Amine Amine->React_Amide Alcohol Alcohol Alcohol->React_Ester Amide_Derivative 1,2,3-Benzothiadiazole- 5-carboxamide Derivative React_Amide->Amide_Derivative Ester_Derivative 1,2,3-Benzothiadiazole- 5-ester Derivative React_Ester->Ester_Derivative In_Vitro In Vitro Assays (e.g., Anticancer, Antimicrobial) Amide_Derivative->In_Vitro Ester_Derivative->In_Vitro In_Vivo In Vivo Studies (e.g., Animal Models) In_Vitro->In_Vivo Promising Candidates Data_Analysis Data Analysis and Structure-Activity Relationship In_Vivo->Data_Analysis

Caption: Synthetic and evaluation workflow for this compound derivatives.

SAR_logic cluster_core Core Structure cluster_derivatives Derivatives cluster_activity Biological Activity Core 1,2,3-Benzothiadiazole Carboxamide 5-Carboxamide (R-CONH-) Core->Carboxamide Ester 5-Ester (R-COO-) Core->Ester Other Other Derivatives Core->Other Anticancer Anticancer Carboxamide->Anticancer Potential for Antimicrobial Antimicrobial Carboxamide->Antimicrobial Potential for Ester->Anticancer Potential for Ester->Antimicrobial Potential for Other_Activity Other Activities Other->Other_Activity

Caption: Logical relationship for structure-activity relationship (SAR) studies of 1,2,3-benzothiadiazole derivatives.

Concluding Remarks

The available literature suggests that the 1,2,3-benzothiadiazole scaffold is a promising starting point for the development of new biologically active compounds. The study on the 7-carboxamide derivative BTHWA highlights the potential for antifungal and growth-promoting activities, albeit in an agricultural context.[1] Further research into the synthesis and biological evaluation of derivatives from this compound is warranted to explore their potential in drug discovery, particularly in the areas of oncology and infectious diseases. The lack of extensive data on the 5-carbonyl chloride derivatives represents a clear research gap and an opportunity for further investigation. This guide serves as a foundational resource to stimulate and inform future studies in this area.

References

A Comparative Analysis of the Photophysical Properties of Benzothiadiazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the distinct photophysical characteristics of benzo[c][1][2]thiadiazole (BTD) and its isomer, benzo[d][1][3]thiadiazole (isoBTD).

This guide provides a comparative study of the photophysical properties of benzothiadiazole isomers, focusing on donor-acceptor-donor (D–A–D) type conjugated molecules. The selection of the acceptor core is a critical aspect in the design of organic materials for optoelectronic applications. Understanding the influence of the isomeric form of the benzothiadiazole acceptor on the spectral and photophysical properties is crucial for the targeted synthesis of novel materials with desired characteristics.

Comparative Photophysical Data

The following table summarizes the key photophysical properties of a series of D–A–D conjugated molecules based on the BTD and isoBTD acceptor cores, with various π-spacers. The data is compiled from studies conducted in DMSO solutions.[4][3][5]

Compound IDAcceptor Coreπ-Spacerλmax (nm)εmax (M⁻¹cm⁻¹)Emission λmax (nm)Stokes Shift (nm)
3a isoBTDThiophene45518,000560105
4a BTDThiophene48525,00058095
3b isoBTD3-Hexylthiophene46017,500565105
4b BTD3-Hexylthiophene49026,00058595
3c isoBTD2,3-Dihydrothieno[3,4-b][5]dioxine47019,000575105
4c BTD2,3-Dihydrothieno[3,4-b][5]dioxine50028,00059595
3d isoBTD2,2'-Bithiophene50535,000610105
4d BTD2,2'-Bithiophene52032,000625105
3e isoBTD3,3'-Dihexyl-2,2'-bithiophene51034,000615105
4e BTD3,3'-Dihexyl-2,2'-bithiophene52531,000630105
3f isoBTD4,4-Bis(2-ethylhexyl)-4H-cyclopenta[2,1-b:3,4-b']dithiophene53038,000640110
4f BTD4,4-Bis(2-ethylhexyl)-4H-cyclopenta[2,1-b:3,4-b']dithiophene55036,000655105

Key Observations:

  • Absorption Spectra: Compounds based on the BTD core generally exhibit a red shift in their absorption maxima compared to their isoBTD counterparts.[4][3][5] This suggests a smaller energy gap for the BTD derivatives.

  • Molar Extinction Coefficient: For most pairs of isomers, the BTD-based compounds show a higher molar extinction coefficient, indicating a greater probability of electronic transitions.[3][5] However, the introduction of a 2,2′-bithiophene π-spacer leads to an unexpected increase in the extinction coefficient for the isoBTD-based compound.[3][5]

  • Luminescence: The BTD-based molecules generally display a higher luminescent capacity.[4][5]

  • Energy Levels: Quantum-mechanical calculations indicate that isoBTD has a higher LUMO energy level and a larger energy band gap (Eg) compared to BTD.[3][5] This suggests that isoBTD-based materials may possess high electron conductivity due to the high stability of the molecule in the excited state.[3][5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Synthesis of Benzothiadiazole Isomers

The synthesis of the D–A–D conjugated molecules is typically achieved through metal-catalyzed cross-coupling reactions, such as the Stille reaction or Suzuki coupling.[1][2][5]

  • General Procedure for Stille Coupling:

    • To a solution of the dibrominated benzothiadiazole isomer (1 equivalent) in a suitable solvent (e.g., dry toluene or DMF), add the organotin reagent (2.2 equivalents).

    • Add a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a ligand if necessary.

    • The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120 °C for 24 to 48 hours.

    • After cooling to room temperature, the reaction mixture is quenched with a saturated aqueous solution of KF and stirred for several hours.

    • The organic layer is extracted with a suitable solvent (e.g., dichloromethane or ethyl acetate), dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

2. Photophysical Characterization

  • UV-Vis Absorption Spectroscopy:

    • UV-Vis absorption spectra are recorded on a spectrophotometer using a 1 cm path length quartz cuvette.[6]

    • Solutions of the compounds are prepared in a spectroscopic grade solvent (e.g., DMSO, chloroform, or dichloromethane) at a concentration of approximately 10⁻⁵ M.[3][7]

    • The spectra are typically recorded in the range of 250–800 nm.

  • Fluorescence Spectroscopy:

    • Steady-state fluorescence emission spectra are recorded on a spectrofluorometer.[1]

    • The same solutions prepared for UV-Vis absorption measurements are used.

    • The excitation wavelength is set at the absorption maximum of the compound.

    • Emission spectra are recorded in a range appropriate to capture the full emission profile.

  • Fluorescence Quantum Yield Determination:

    • Fluorescence quantum yields (ΦF) are determined using a comparative method with a well-characterized standard.[8][9]

    • The absorbance of both the sample and standard solutions at the excitation wavelength is kept below 0.1 to minimize reabsorption effects.

    • The quantum yield is calculated using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

  • Fluorescence Lifetime Measurements:

    • Fluorescence lifetimes are measured using time-correlated single-photon counting (TCSPC).

    • A pulsed laser is used for excitation at the absorption maximum.

    • The decay of the fluorescence intensity over time is recorded and fitted to an exponential function to determine the lifetime.

Workflow for Comparative Photophysical Study

The following diagram illustrates the logical workflow for a comparative study of the photophysical properties of benzothiadiazole isomers.

G cluster_synthesis Synthesis and Purification cluster_photophysics Photophysical Characterization cluster_analysis Data Analysis and Comparison Synthesis Synthesis of Isomers (e.g., Stille Coupling) Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spectrometry) Purification->Characterization UV_Vis UV-Vis Absorption Spectroscopy Characterization->UV_Vis Fluorescence Fluorescence Spectroscopy UV_Vis->Fluorescence Data_Extraction Data Extraction (λmax, εmax, Emission λmax, ΦF, τ) UV_Vis->Data_Extraction Quantum_Yield Quantum Yield Measurement Fluorescence->Quantum_Yield Lifetime Lifetime Measurement Fluorescence->Lifetime Fluorescence->Data_Extraction Quantum_Yield->Data_Extraction Lifetime->Data_Extraction Comparison Comparative Analysis of Isomers Data_Extraction->Comparison Structure_Property Structure-Property Relationship Comparison->Structure_Property

Caption: Workflow for a comparative study of benzothiadiazole isomers.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1,2,3-Benzothiadiazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of reactive chemical reagents like 1,2,3-Benzothiadiazole-5-carbonyl chloride is paramount for ensuring a secure research environment and environmental responsibility. This document provides a comprehensive, step-by-step guide to its proper disposal, emphasizing safety protocols and operational procedures.

1. Immediate Safety Precautions & Hazard Identification

This compound is a corrosive and moisture-sensitive compound.[1][2] Contact with water can cause it to decompose, potentially releasing irritating gases and vapors.[1] It is classified as a substance that causes severe skin burns and eye damage.[1] Therefore, strict adherence to safety measures is critical.

Personal Protective Equipment (PPE): Before initiating any disposal procedures, it is mandatory to wear appropriate PPE. All handling and disposal operations must be conducted within a certified chemical fume hood.[2]

PPE CategorySpecificationStandard
Eye ProtectionGogglesEuropean standard - EN 166
Hand ProtectionProtective gloves
Skin and Body ProtectionLong-sleeved clothing
Respiratory ProtectionHalf mask with appropriate filterEN405 or EN140

Spill Management: In case of a spill, the immediate priority is to contain the material and prevent its spread.

  • Minor Spills: Absorb the material with an inert, dry absorbent such as sand, earth, or vermiculite.[2] Collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for hazardous waste disposal.[2]

  • Major Spills: Evacuate the area immediately and contact your institution's environmental health and safety (EHS) department.[2]

2. Disposal Protocol: Neutralization

The primary and recommended method for the disposal of this compound is through a controlled neutralization reaction. This process converts the reactive acyl chloride into a less hazardous substance before it is collected by a licensed waste disposal company.[2] The general principle for acyl chloride disposal involves slow addition to a cold, basic solution.[2][3]

Experimental Protocol for Neutralization:

  • Preparation: In a chemical fume hood, prepare a large beaker or flask equipped with a magnetic stir bar. The container should be no more than 25% full with a cold 5-10% solution of sodium carbonate or sodium bicarbonate in water.[2] An ice bath is essential to control the temperature of the solution and the exothermic reaction.[2]

  • Slow Addition: Slowly and carefully add the this compound to the stirring basic solution. The rate of addition should be controlled to prevent excessive heat generation and splashing.

  • Reaction: Continue to stir the mixture for several hours after the addition is complete to ensure the full neutralization of the acyl chloride.[2] It is advisable to monitor the pH of the solution to ensure it remains basic.[2]

  • Waste Collection: Once the reaction is complete and the solution has returned to room temperature, the neutralized aqueous waste should be transferred to a properly labeled hazardous waste container.[2] This waste is classified as hazardous and must be disposed of in accordance with European Directives on waste and hazardous waste, as well as local regulations.[1]

3. Logical Workflow for Disposal

The following diagram illustrates the step-by-step logical workflow for the proper disposal of this compound.

cluster_prep Preparation Phase cluster_neutralization Neutralization Phase cluster_disposal Final Disposal Phase A Don Appropriate PPE: - Goggles - Gloves - Lab Coat B Work Inside a Certified Fume Hood A->B C Prepare Cold 5-10% Sodium Carbonate or Bicarbonate Solution in an Ice Bath B->C D Slowly Add This compound to the Basic Solution with Stirring C->D E Continue Stirring for Several Hours to Ensure Complete Reaction D->E F Monitor pH to Maintain Basic Conditions E->F G Allow Solution to Return to Room Temperature F->G H Transfer Neutralized Waste to a Labeled Hazardous Waste Container G->H I Arrange for Pickup by a Licensed Waste Disposal Company H->I

Caption: Logical workflow for the disposal of this compound.

By diligently following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby promoting a secure and responsible research environment. Always consult your institution's specific safety protocols and EHS department for any additional requirements.

References

Personal protective equipment for handling 1,2,3-Benzothiadiazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,2,3-Benzothiadiazole-5-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.

Hazard Summary

This compound is classified as a corrosive material.[1] Contact can cause severe skin burns and eye damage.[1] It is also harmful if swallowed or inhaled, with thermal decomposition potentially releasing irritating gases and vapors.[1] The compound decomposes in contact with water.[1]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent exposure. The following table summarizes the recommended PPE for various laboratory activities.

Activity Engineering Controls Eye/Face Protection Hand Protection Skin and Body Protection Respiratory Protection
Small-Scale Laboratory Use (e.g., weighing, preparing solutions) Ensure adequate ventilation. Work in a certified chemical fume hood.Goggles (European standard - EN 166) or a face shield.[1][2]Chemical-resistant gloves (e.g., nitrile, neoprene).[2][3]Long-sleeved laboratory coat.[1]Required when vapors/aerosols are generated. Use a half mask with appropriate filter (e.g., EN140 plus filter).[1]
Large-Scale Operations or Emergency Situations Use in a well-ventilated area, preferably a walk-in fume hood or an enclosed process.Full-face shield and chemical splash goggles.[2][4]Heavy-duty, chemical-resistant gloves.[2]Chemical-resistant apron or suit.[5]Self-contained breathing apparatus (SCBA) or a full-face respirator with appropriate cartridges.[4][6]
Spill Cleanup Ventilate the affected area.[7]Chemical splash goggles and a face shield.[2][4]Chemical-resistant gloves.[2][7]Chemical-resistant suit or apron and HAZ-MAT boots.[5]Air-purifying respirator with appropriate cartridges or SCBA for large spills.[4]
Waste Disposal Handle in a well-ventilated area, such as a fume hood.Goggles.[1]Chemical-resistant gloves.[7]Long-sleeved laboratory coat.[1]Not generally required if handling sealed waste containers.
Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and compliance.

Handling Protocol:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[8] All personnel must be trained on the hazards and proper handling procedures.

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3]

  • Donning PPE: Put on all required PPE as outlined in the table above before opening the container.

  • Dispensing: Carefully weigh and dispense the chemical, avoiding the formation of dust.[1]

  • Reactions: If used in a reaction, be aware that it reacts with water and other nucleophiles.[3] Thermal decomposition can produce irritating gases.[1]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as water, alcohols, and strong bases.[3]

Spill Response:

  • Evacuation: Evacuate non-essential personnel from the immediate area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For small spills, use an absorbent material like vermiculite, dry sand, or earth to contain the spill.[9] Do not use water.[9]

  • Cleanup: Carefully sweep or shovel the contained material into a suitable, labeled container for hazardous waste disposal.[1][8] Avoid creating dust.[1]

  • Decontamination: Decontaminate the spill area thoroughly.

  • Personal Decontamination: Remove contaminated clothing immediately and wash the affected skin area with soap and plenty of water.[1]

Disposal Plan:

  • Waste Classification: Waste containing this compound is classified as hazardous waste.[1]

  • Containerization: Collect all waste material (including contaminated consumables) in a designated, properly labeled, and sealed hazardous waste container.

  • Disposal: Dispose of the hazardous waste in accordance with local, state, and federal regulations.[1] Do not release it into the environment.[1]

Emergency First Aid

Immediate medical attention is required for any exposure.[1]

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek immediate medical attention.[1]

  • Skin Contact: Take off immediately all contaminated clothing.[1] Wash off immediately with soap and plenty of water.[1] Call a physician immediately.[1]

  • Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water and drink plenty of water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1]

  • Inhalation: Remove to fresh air.[1] If not breathing, give artificial respiration.[1] Seek immediate medical attention.[1]

Workflow Diagrams

The following diagrams illustrate the key workflows for handling and emergency procedures.

Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_1 Review SDS prep_2 Ensure Emergency Equipment is Accessible prep_1->prep_2 prep_3 Don Appropriate PPE prep_2->prep_3 handle_1 Work in a Fume Hood prep_3->handle_1 handle_2 Weigh and Dispense Carefully handle_1->handle_2 handle_3 Perform Experimental Work handle_2->handle_3 handle_4 Securely Close Container handle_3->handle_4 dispose_1 Collect Waste in Labeled Container handle_4->dispose_1 dispose_2 Store Waste Securely dispose_1->dispose_2 dispose_3 Arrange for Hazardous Waste Pickup dispose_2->dispose_3

Caption: Workflow for the safe handling and disposal of this compound.

Emergency Spill Response Workflow cluster_response Immediate Actions cluster_cleanup Cleanup spill Spill Occurs resp_1 Evacuate Area spill->resp_1 resp_2 Alert Others resp_1->resp_2 resp_3 Don Additional PPE if Safe resp_2->resp_3 clean_1 Contain Spill with Absorbent resp_3->clean_1 clean_2 Collect Material into Waste Container clean_1->clean_2 clean_3 Decontaminate Area clean_2->clean_3 report Report Incident clean_3->report

Caption: Workflow for responding to a spill of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.